6-APA Piperacillin Dimer
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H37N7O9S2 |
|---|---|
Molecular Weight |
715.8 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C31H37N7O9S2/c1-6-35-12-13-36(25(44)24(35)43)29(47)34-15(14-10-8-7-9-11-14)20(39)32-16-22(41)37-18(30(2,3)48-26(16)37)21(40)33-17-23(42)38-19(28(45)46)31(4,5)49-27(17)38/h7-11,15-19,26-27H,6,12-13H2,1-5H3,(H,32,39)(H,33,40)(H,34,47)(H,45,46)/t15-,16-,17-,18+,19+,26-,27-/m1/s1 |
InChI Key |
PUSQNJWVVVXTKE-QFDRFTLISA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H]5[C@@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Elucidation and Formation of 6-APA Piperacillin Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, formation, and analysis of the 6-APA Piperacillin Dimer, a significant impurity in the manufacturing and degradation of the widely used antibiotic, piperacillin. Understanding the characteristics of this dimer is crucial for ensuring the quality, safety, and efficacy of piperacillin-based pharmaceutical products.
Core Structure and Chemical Identity
The this compound, also known by synonyms such as Piperacillin Impurity 18 and Piperacillin Penicillamide, is a complex molecule formed from the covalent linkage of a 6-aminopenicillanic acid (6-APA) moiety and a piperacillin molecule.[1] Its formation is a critical aspect of piperacillin's degradation profile.
The definitive chemical identity of the this compound is provided by its IUPAC name and molecular formula:
-
IUPAC Name: (2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1][2]
The structural complexity arises from the fusion of two bicyclic β-lactam core structures. This dimerization results in a molecule with a significantly higher molecular weight than the parent piperacillin molecule.
| Property | Value | Source |
| Molecular Weight | 715.8 g/mol | [2] |
| Exact Mass | 715.20941813 Da | [2] |
Formation Pathway: A Degradation Cascade
The formation of the this compound is primarily a result of the degradation of piperacillin, particularly through the formation of piperacillin penicilloic acid.[3][4] The β-lactam ring of piperacillin is susceptible to hydrolysis, leading to the opening of the ring and the formation of the corresponding penicilloic acid. This intermediate is then capable of reacting with another molecule, such as 6-APA or another piperacillin molecule, to form the dimer.
The following diagram illustrates the proposed degradation pathway leading to the formation of the penicilloic acid-piperacillin dimer, a structure closely related to the this compound.
Caption: Proposed degradation pathway of piperacillin to form the this compound.
Quantitative Analysis of Piperacillin Degradation
The formation of the this compound is influenced by various factors, including storage conditions and the presence of other substances. The following table summarizes the degradation of piperacillin under different storage conditions, which is a key factor in the formation of dimeric impurities.
| Storage Condition | % Degradation of Piperacillin | Number of Degradants |
| Pharmacy (Refrigerator) | 0 | 0 |
| Pharmacy (20-25 ºC) | 4.1 | 2 |
| Pharmacy (25-30 ºC) | 7.5 | 7 |
| Inwards (Refrigerator) | 1.3 | 1 |
| Inwards (20-25º C) | 5.6 | 3 |
| Inwards (25-30º C) | 10.1 | 9 |
Data adapted from a stability study of piperacillin injectables.
Experimental Protocols
The analysis and characterization of the this compound rely on various analytical techniques. Below are representative experimental protocols for the analysis of piperacillin and its impurities.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A common method for the separation and quantification of piperacillin and its degradation products, including the dimer, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Instrumentation: Agilent 1200 series HPLC system with a Diode Array Detector (DAD).
-
Column: Qualisil Gold C8 column (250 mm x 4.6 mm i.d., 5 µm particle size).[5]
-
Mobile Phase: A mixture of methanol and water (55:45, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 215 nm.[5]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the piperacillin sample in the mobile phase to a suitable concentration. For instance, a quality control sample can be prepared by dissolving injection powder equivalent to 40 mg of Piperacillin in a 100 mL flask with diluent, then diluting to a final concentration of 40 µg/mL.[5]
Caption: Experimental workflow for HPLC analysis of piperacillin impurities.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The definitive structural confirmation of the this compound is achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry: Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) are used to determine the molecular weight and fragmentation pattern of the dimer, providing crucial information about its connectivity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure, including the stereochemistry of the molecule. The complete assignment of proton and carbon signals confirms the proposed structure.
Conclusion
The this compound is a critical impurity that requires careful monitoring and control in the pharmaceutical industry. Its formation through the degradation of piperacillin highlights the importance of appropriate storage and handling of the drug product. The analytical methods outlined in this guide, particularly HPLC for routine analysis and MS and NMR for definitive structural characterization, are essential tools for ensuring the quality and safety of piperacillin formulations. Further research into the specific kinetics of dimer formation and its potential biological activity will continue to be of high interest to the scientific community.
References
- 1. jchr.org [jchr.org]
- 2. This compound | C31H37N7O9S2 | CID 139024694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
The Formation and Analysis of a Key Piperacillin Impurity: A Technical Guide to the 6-APA Piperacillin Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis and characterization of the 6-APA piperacillin dimer, a significant impurity in the production of the widely used antibiotic, piperacillin. Understanding the formation and analytical profile of this dimer is critical for ensuring the quality, safety, and efficacy of piperacillin-based therapeutics. This document details the synthetic pathways of its precursors, the mechanism of dimer formation, and comprehensive experimental protocols for its synthesis and characterization.
Introduction to Piperacillin and its Impurities
Piperacillin is a broad-spectrum β-lactam antibiotic that is effective against a wide range of bacterial infections.[1] Like all pharmaceuticals, its manufacturing process can lead to the formation of impurities that must be carefully monitored and controlled. One such impurity is the this compound, also referred to as piperacillin penicillamide.[2] This dimer is formed from the reaction of 6-aminopenicillanic acid (6-APA), the core building block of many semi-synthetic penicillins, and piperacillin itself.[3] The presence of this and other impurities can impact the drug's stability and potentially its safety and efficacy.[4]
Synthesis of Precursors and the Dimer
The formation of the this compound is a consequence of the interaction between the starting material (6-APA) or a degradation product and the final active pharmaceutical ingredient (piperacillin).
Synthesis of 6-Aminopenicillanic Acid (6-APA)
6-APA is the fundamental nucleus for the synthesis of numerous semi-synthetic penicillins.[3] It is commercially produced by the enzymatic or chemical hydrolysis of penicillin G or penicillin V.
Experimental Protocol: Enzymatic Hydrolysis of Penicillin G
-
Enzyme Immobilization: Penicillin G acylase is immobilized on a suitable support (e.g., agarose gel) to allow for easy separation from the reaction mixture and reuse.
-
Reaction Setup: A solution of penicillin G sodium salt in a phosphate buffer (pH 7.5-8.0) is prepared.
-
Enzymatic Reaction: The immobilized enzyme is added to the penicillin G solution, and the mixture is stirred at a controlled temperature (typically 35-40 °C). The pH is maintained by the addition of a base (e.g., NaOH) to neutralize the phenylacetic acid formed during the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by HPLC until maximum conversion to 6-APA is achieved.
-
Product Isolation: The immobilized enzyme is filtered off. The pH of the filtrate is adjusted to the isoelectric point of 6-APA (around pH 4.3) to precipitate the product. The precipitated 6-APA is then filtered, washed with cold water, and dried.
Synthesis of Piperacillin
Piperacillin is synthesized from 6-APA through an acylation reaction with a suitable side-chain derivative. A common method involves the use of (4-ethyl-2,3-dioxo-1-piperazinecarbonyl) chloride (EDPC).
Experimental Protocol: Synthesis of Piperacillin from 6-APA
-
Activation of the Side Chain: N-ethyl-2,3-dioxopiperazine is reacted with a chlorinating agent like triphosgene in the presence of a base (e.g., DBU) in an inert solvent (e.g., dichloromethane) to form the acyl chloride (EDPC).[5]
-
Acylation Reaction: 6-APA is dissolved in an aqueous solvent mixture (e.g., water and acetone) and the pH is adjusted to neutral or slightly alkaline. The solution of EDPC in an organic solvent is then added slowly to the 6-APA solution at a low temperature (0-5 °C) while maintaining the pH with a base.
-
Reaction Monitoring and Work-up: The reaction is monitored by HPLC. Once complete, the organic solvent is removed under reduced pressure.
-
Product Isolation: The aqueous solution is acidified to precipitate piperacillin. The solid is then filtered, washed, and dried.
Synthesis of this compound
The this compound is typically formed as a degradation product when piperacillin is exposed to certain conditions, leading to the hydrolysis of its β-lactam ring to form penicilloic acid, which can then react with another molecule of piperacillin. A more direct, though less common, route would be the reaction of 6-APA with piperacillin. The following protocol is based on the principles of forced degradation studies which are designed to generate such impurities.[6]
Experimental Protocol: Synthesis of this compound via Forced Degradation
-
Preparation of Piperacillin Solution: A concentrated solution of piperacillin is prepared in a suitable buffer, for instance, a citrate buffer which has been shown to influence the formation of insoluble impurities.[4]
-
Stress Conditions: The pH of the solution is adjusted to a mildly acidic or neutral pH where the hydrolysis of the β-lactam ring is promoted. The solution is then heated to a moderately elevated temperature (e.g., 60-70°C) for a defined period.
-
Monitoring Dimer Formation: The reaction mixture is monitored periodically by HPLC to track the degradation of piperacillin and the formation of the dimer.
-
Isolation and Purification: Once a significant amount of the dimer has formed, the reaction is stopped. The dimer, which is often less soluble, may precipitate out of the solution upon cooling.[4] Alternatively, preparative HPLC can be used to isolate the dimer from the reaction mixture.
-
Characterization: The isolated product is then thoroughly dried and characterized by spectroscopic methods to confirm its identity and purity.
Characterization of the this compound
The definitive identification of the this compound requires a combination of spectroscopic and chromatographic techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C31H37N7O9S2 | [2] |
| Molecular Weight | 715.80 g/mol | |
| Appearance | White to off-white solid |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the structural elucidation of the dimer. A study by Viola et al. (2019) provided a complete characterization of a penicilloic acid-piperacillin dimer, which is structurally analogous to the this compound.[7] The following is a representative summary of the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to be complex due to the presence of two penam nuclei and the piperacillin side chain. Key signals would include those for the protons on the β-lactam rings (one intact, one opened), the thiazolidine rings, the piperazine ring, and the aromatic protons of the phenylglycine moiety.
-
¹³C NMR: The carbon spectrum would show signals corresponding to the carbonyl groups of the β-lactam rings (one shifted due to hydrolysis), the amide carbonyls, and the various aliphatic and aromatic carbons in the molecule. A key signal would be the one attributed to the newly formed amide bond connecting the two monomeric units.[7]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The fragmentation pattern in MS/MS experiments can provide valuable structural information, showing characteristic losses of fragments from the piperacillin side chain and the penam core.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of piperacillin and its impurities.
Experimental Protocol: HPLC Method for Analysis of this compound
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of around 220-230 nm is suitable for detecting both piperacillin and its dimer.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing the Synthetic and Analytical Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key workflows and relationships.
References
An In-depth Technical Guide to 6-APA Piperacillin Dimer: A Critical Piperacillin Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 6-APA Piperacillin Dimer, a significant impurity in the manufacturing and formulation of the broad-spectrum antibiotic, piperacillin. Understanding the formation, detection, and control of this impurity is paramount for ensuring the quality, safety, and efficacy of piperacillin-containing drug products.
Introduction to this compound
The this compound, also known by its European Pharmacopoeia designation as Piperacillin Impurity S, is a process-related impurity that can form during the synthesis and storage of piperacillin.[1][2][3] It is a heterodimer formed from the condensation of 6-aminopenicillanic acid (6-APA), a key starting material in the synthesis of many semi-synthetic penicillins, and piperacillin itself.[4][5] The presence of this and other impurities can impact the stability and potentially the safety profile of the final drug product.
Chemical Identity:
-
Systematic Name: (2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2]
-
Synonyms: Piperacillin Impurity S, Piperacillin Penicillamide, Piperacillin Impurity 18[2]
Formation Pathway
The formation of the this compound is a condensation reaction between the free amino group of 6-aminopenicillanic acid (6-APA) and the β-lactam ring of a piperacillin molecule. This reaction is a type of nucleophilic acyl substitution, where the amino group of 6-APA acts as the nucleophile, attacking the carbonyl carbon of the strained β-lactam ring in piperacillin. This leads to the opening of the β-lactam ring and the formation of a stable amide bond, linking the two molecules.
A related impurity, the penicilloic acid-piperacillin dimer, has been identified in degradation studies of piperacillin. Its formation involves the hydrolysis of the β-lactam ring of one piperacillin molecule to form piperacilloic acid, which then reacts with a second piperacillin molecule.[6][7][8] While the exact precursors differ, the underlying mechanism of amide bond formation is analogous.
Below is a diagram illustrating the plausible formation pathway of the this compound.
Caption: Plausible formation pathway of this compound.
Quantitative Data and Acceptance Criteria
The control of impurities is a critical aspect of drug manufacturing and is regulated by pharmacopoeias. The European Pharmacopoeia (Ph. Eur.) lists Piperacillin Impurity S as a specified impurity in the monograph for Piperacillin Sodium.[1]
The table below summarizes the acceptance criteria for this compound (Impurity S) and other related impurities as per the European Pharmacopoeia.
| Impurity Name | Pharmacopoeia | Acceptance Criterion (%) |
| Piperacillin Impurity S (this compound) | Ph. Eur. | ≤ 0.2 [1] |
| Piperacillin Impurity A (Ampicillin) | Ph. Eur. | ≤ 0.2[1] |
| Piperacillin Impurity B (Penicilloic acids of piperacillin) | Ph. Eur. | ≤ 1.0 (sum of isomers)[1] |
| Piperacillin Impurity C | Ph. Eur. | ≤ 0.7 (sum of isomers)[1] |
| Piperacillin Impurity D (Piperacillinylampicillin) | Ph. Eur. | ≤ 1.0[1] |
| Piperacillin Impurity F | Ph. Eur. | ≤ 0.8[1] |
| Any other impurity | Ph. Eur. | ≤ 0.15[1] |
| Total impurities | Ph. Eur. | ≤ 2.5[1] |
Experimental Protocols: Detection and Quantification
The primary analytical technique for the detection and quantification of the this compound and other related substances in piperacillin is High-Performance Liquid Chromatography (HPLC). The European Pharmacopoeia provides a detailed HPLC method in its monograph for Piperacillin Sodium.
4.1. HPLC Method for Related Substances (Ph. Eur.)
This method is suitable for the separation and quantification of Piperacillin Impurity S.
-
Chromatographic System:
-
Column: A stainless steel column 0.25 m long and 4.6 mm in internal diameter packed with octadecylsilyl silica gel for chromatography (5 µm).
-
Mobile Phase A: A mixture of 200 mL of a 31.2 g/L solution of sodium dihydrogen phosphate and 650 mL of acetonitrile for chromatography, with the apparent pH adjusted to 5.5.[1]
-
Mobile Phase B: Acetonitrile for chromatography.
-
Gradient Elution:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 3.5 100 0 3.5 - 4 100 → 92 0 → 8 4 - 14 92 → 86 8 → 14 | 14 - 15 | 86 → 0 | 14 → 100 |
-
Flow Rate: 1.0 mL/min[1]
-
Detection: Spectrophotometer at 220 nm[1]
-
Injection Volume: 10 µL[1]
-
-
System Suitability:
-
The resolution between the peaks due to impurity I and impurity A should be a minimum of 1.5.[1]
-
-
Relative Retention Time:
-
The relative retention time of Impurity S with reference to piperacillin (retention time = about 54 min) is approximately 1.38.[1]
-
4.2. Sample Preparation (Illustrative)
-
Test Solution: Dissolve an accurately weighed quantity of the substance to be examined in the mobile phase to obtain a final concentration suitable for analysis (e.g., as specified in the relevant pharmacopoeial monograph).
-
Reference Solution: Prepare a reference solution of piperacillin CRS and, if available, a reference standard of Piperacillin Impurity S in the mobile phase at a known concentration.
4.3. Quantification
The percentage of Impurity S is calculated by comparing the peak area of Impurity S in the chromatogram of the test solution with the peak area of piperacillin in the chromatogram of a diluted reference solution, taking into account the respective concentrations and any correction factors if specified.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the identification and control of the this compound impurity in a pharmaceutical setting.
Caption: A typical analytical workflow for the control of this compound.
Conclusion
The this compound (Piperacillin Impurity S) is a critical quality attribute of piperacillin active pharmaceutical ingredient and its finished drug products. Its formation is a result of a condensation reaction between piperacillin and its key starting material, 6-APA. Strict control of this impurity within the pharmacopoeially defined limits is essential for ensuring the quality, safety, and efficacy of this widely used antibiotic. The implementation of robust, validated analytical methods, such as the HPLC method detailed in the European Pharmacopoeia, is fundamental to achieving this control. This guide provides the necessary technical information for researchers, scientists, and drug development professionals to understand and manage this important impurity.
References
- 1. paypaytech.com [paypaytech.com]
- 2. This compound | C31H37N7O9S2 | CID 139024694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 6-APA - Wikipedia [en.wikipedia.org]
- 5. usbio.net [usbio.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
In-Depth Technical Guide: Spectroscopic and Structural Analysis of 6-APA Piperacillin Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, formation pathway, and experimental protocols related to a significant dimeric impurity of piperacillin, often referred to as the 6-APA Piperacillin Dimer or more precisely, the penicilloic acid-piperacillin dimer. This impurity is of considerable interest in the pharmaceutical industry due to its potential to form in piperacillin formulations, affecting product stability and quality.
Chemical Structure and Identification
The this compound is formed from the degradation of piperacillin. Its structure, as elucidated by comprehensive spectroscopic analysis, is a penicilloic acid-piperacillin dimer.[1][2][3] The formation involves the hydrolysis of the β-lactam ring of one piperacillin molecule to form piperacilloic acid, which then acts as a nucleophile, attacking a second piperacillin molecule.
Chemical Formula: C₃₁H₃₇N₇O₉S₂
Molecular Weight: 715.80 g/mol
Synonyms: Piperacillin Impurity 18, Piperacillin Penicillamide, Penicilloic acid-piperacillin dimer.[1]
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this impurity. The following tables summarize the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not publicly available in the searched resources. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available in the searched resources. |
Note: While complete characterization has been reported, specific chemical shift and coupling constant values from ¹H and ¹³C NMR analyses for the this compound are not detailed in the readily available scientific literature. Researchers would typically obtain this data through isolation and analysis of the impurity standard.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.
Table 3: Mass Spectrometric Data for this compound
| Parameter | Value | Notes |
| Molecular Ion (M-H)⁻ | m/z (Not specified) | Expected based on molecular weight. |
| Key Fragment Ions | m/z (Not specified) | Fragmentation would likely involve cleavage of the amide bonds and opening of the thiazolidine rings. |
Note: Detailed high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) fragmentation data for the this compound are not available in the public domain resources searched. This information is typically generated during forced degradation studies and impurity profiling in a drug development setting.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not publicly available in the searched resources. | Amide C=O stretch, Carboxylic acid C=O and O-H stretch, C-N stretch, etc. |
Note: Specific IR absorption bands for the this compound have not been detailed in the available literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantification.
Table 5: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Solvent |
| λmax | Not specified | Typically aqueous buffer or organic solvent. |
Note: The maximum absorption wavelength (λmax) for the this compound is not specified in the searched resources.
Experimental Protocols
The formation of the this compound is typically observed during forced degradation studies of piperacillin. These studies are essential for understanding the stability of the drug substance and developing stability-indicating analytical methods.[4]
General Protocol for Forced Degradation of Piperacillin
Forced degradation studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate degradation products.[4][5]
-
Preparation of Piperacillin Stock Solution: Prepare a solution of piperacillin in a suitable solvent (e.g., water, methanol) at a known concentration, typically around 1 mg/mL.[6]
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M to 1 M HCl to the piperacillin solution. Heat at 50-60°C if no degradation is observed at room temperature.[6]
-
Base Hydrolysis: Add 0.1 M to 1 M NaOH to the piperacillin solution. Monitor the degradation at room temperature or slightly elevated temperatures.[6]
-
Oxidative Degradation: Treat the piperacillin solution with a solution of hydrogen peroxide (e.g., 0.1% to 3.0%).[6]
-
Thermal Degradation: Expose a solid sample of piperacillin to dry heat.
-
Photolytic Degradation: Expose the piperacillin solution or solid to UV and visible light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent drug.[6]
Synthesis of the Penicilloic Acid-Piperacillin Dimer
A specific protocol for the synthesis of the penicilloic acid-piperacillin dimer has been described:
-
Dissolve ammonium acetate (7.710 g) in water (1 L).
-
Adjust the pH of the solution to 5.25 with glacial acetic acid.
-
This buffered solution can then be used in studies of piperacillin degradation to promote the formation of the dimer.
Visualizations
Logical Relationship: Formation of this compound
The formation of the dimer is a multi-step process initiated by the degradation of piperacillin. The following diagram illustrates the logical sequence of events leading to the formation of the this compound.
Caption: Formation pathway of the this compound.
Experimental Workflow: Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study to identify and characterize impurities like the this compound.
Caption: Workflow for a forced degradation study of piperacillin.
References
- 1. Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to the Degradation Pathway of Piperacillin and the Formation of Dimers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathway of the broad-spectrum antibiotic piperacillin, with a specific focus on the formation of dimeric impurities. Understanding these degradation pathways is critical for ensuring the stability, safety, and efficacy of piperacillin-containing drug products. This document details the chemical reactions involved, summarizes quantitative data from stability studies, provides detailed experimental protocols, and visualizes the key processes.
The Degradation Pathway of Piperacillin: Formation of a Penicilloic Acid-Piperacillin Dimer
The primary degradation pathway of piperacillin, particularly in aqueous solutions, involves the hydrolysis of the β-lactam ring. This reaction leads to the formation of the inactive piperacillin penicilloic acid. This initial degradation product is a key intermediate in the formation of dimeric impurities.[1][2][3]
The proposed mechanism for dimer formation involves the nucleophilic attack of the amino group of the intact piperacillin molecule on the β-lactam ring of another piperacillin molecule that has already undergone hydrolysis to form penicilloic acid. Specifically, the penicilloic acid can react with another molecule of piperacillin to form a penicilloic acid-piperacillin dimer.[1][2] This dimerization is a concern in pharmaceutical formulations as it can lead to the formation of insoluble particulates.[1] The use of excipients such as sodium citrate has been shown to help prevent the formation of these insoluble impurities.[2]
Below is a diagram illustrating the degradation pathway from piperacillin to the penicilloic acid-piperacillin dimer.
Caption: Degradation pathway of piperacillin to its penicilloic acid and subsequent formation of a penicilloic acid-piperacillin dimer.
Quantitative Data on Piperacillin Degradation
While specific quantitative data on the yield of piperacillin dimers under various stress conditions are not extensively reported in the literature, numerous studies have quantified the overall degradation of piperacillin. The following tables summarize the degradation of piperacillin under different forced degradation conditions. It is important to note that the percentage of degradation represents the loss of the parent piperacillin molecule and does not directly correspond to the yield of the dimer, as other degradation products are also formed.
Table 1: Degradation of Piperacillin under Hydrolytic Conditions
| Condition | Temperature | Time | Percent Degradation of Piperacillin | Reference |
| 0.001M HCl | Room Temperature | 20 hours | Not specified, but degradation observed | [4] |
| 0.001M NaOH | Room Temperature | 5 minutes | Significant degradation | [5] |
| Neutral (Water) | Reflux | 12 hours | Degradation observed | [6] |
Table 2: Degradation of Piperacillin under Oxidative Conditions
| Condition | Temperature | Time | Percent Degradation of Piperacillin | Reference |
| 3% H₂O₂ | 25°C | 48 hours | ~11% | [7] |
| 0.9% H₂O₂ | Room Temperature | 12 minutes | Significant degradation | [5] |
Table 3: Degradation of Piperacillin under Thermal Conditions
| Condition | Temperature | Time | Percent Degradation of Piperacillin | Reference |
| Dry Heat | 75°C | 1 hour | Significant degradation | [5] |
| Accelerated | 40-80°C | Varies | Degradation observed | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of piperacillin degradation and dimer formation.
Forced Degradation Studies of Piperacillin
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9]
Objective: To induce the degradation of piperacillin under various stress conditions to generate potential degradation products, including dimers.
Materials:
-
Piperacillin reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%
-
Purified water
-
pH meter
-
HPLC system with a UV or DAD detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of piperacillin in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 5, 15, 30, 60 minutes).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute it to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of piperacillin in a temperature-controlled oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
For degradation in solution, heat an aliquot of the stock solution at a specified temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, allow it to cool to room temperature, and dilute it to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample in the dark.
-
At the end of the exposure, withdraw samples from both the exposed and control solutions and dilute them for HPLC analysis.
-
HPLC Method for the Analysis of Piperacillin and its Degradation Products
A validated, stability-indicating HPLC method is crucial for separating and quantifying piperacillin from its degradation products.[4]
Chromatographic Conditions:
-
Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to around 3.0-6.0) and an organic modifier like acetonitrile or methanol. A typical starting point could be a 55:45 (v/v) mixture of buffer and methanol.[4]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: 25-30°C
Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Proposed Protocol for the Synthesis and Isolation of Penicilloic Acid-Piperacillin Dimer
This proposed protocol is based on the general principles of penicillin degradation and dimer formation described in the literature.[2]
Objective: To synthesize and isolate the penicilloic acid-piperacillin dimer for use as a reference standard.
Materials:
-
Piperacillin
-
Sodium hydroxide solution (e.g., 0.1 M)
-
Hydrochloric acid solution (e.g., 0.1 M)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Preparative HPLC system
Procedure:
-
Generation of Piperacillin Penicilloic Acid:
-
Dissolve a known amount of piperacillin in water.
-
Carefully add a stoichiometric amount of sodium hydroxide solution to hydrolyze the β-lactam ring. Monitor the reaction by HPLC until the piperacillin peak is significantly reduced and the penicilloic acid peak is maximized.
-
Neutralize the solution with hydrochloric acid.
-
-
Dimer Formation:
-
To the solution containing piperacillin penicilloic acid, add an equimolar amount of intact piperacillin.
-
Adjust the pH of the solution to a slightly acidic to neutral range (e.g., pH 5-7), as pH can influence the reaction rate.
-
Stir the reaction mixture at room temperature and monitor the formation of the dimer by analytical HPLC. The dimer will be a new, later-eluting peak.
-
-
Isolation and Purification:
-
Once a significant amount of the dimer has formed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using preparative reverse-phase HPLC. Use a gradient of water and acetonitrile as the mobile phase.
-
Collect the fractions containing the pure dimer.
-
-
Characterization:
-
Confirm the identity and structure of the isolated dimer using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workflow for Piperacillin Stability and Degradation Analysis
The following diagram outlines a general workflow for the comprehensive analysis of piperacillin stability and the identification of its degradation products.
Caption: A general experimental workflow for conducting forced degradation studies and analyzing the degradation products of piperacillin.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discussion on the dimerization reaction of penicillin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Piperacillin Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of piperacillin and its associated impurities. Understanding the impurity profile of an active pharmaceutical ingredient (API) like piperacillin is critical for ensuring its safety, efficacy, and stability. Impurities can arise from the manufacturing process, degradation of the API over time, or interaction with excipients.[1] This document details the characteristics of these related substances, outlines the analytical methodologies for their identification and quantification, and illustrates the logical pathways of their formation.
Physicochemical Properties of Piperacillin
Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class.[2] Its chemical structure includes a polar side chain that enhances its penetration into Gram-negative bacteria.[2] It is typically used as a sodium salt in formulations.
| Property | Value |
| Appearance | White to off-white crystalline solid, slightly hygroscopic.[3] |
| Molecular Formula | C₂₃H₂₇N₅O₇S[2] |
| Molecular Weight | 517.56 g/mol [2] |
| Solubility | Very slightly soluble in water; easily soluble in methanol; soluble in absolute ethanol or acetone.[3] The sodium salt has a solubility of approximately 3 mg/mL in PBS (pH 7.2). |
| LogP | 0.3[4] |
| pKa (Strongest Acidic) | 3.49 (predicted) |
| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[2][4] |
Common Impurities of Piperacillin: Physical and Chemical Data
Impurities in piperacillin can be classified as synthesis-related, degradation products, or isomers. Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several known impurities.[5][6] The primary degradation pathway involves the hydrolysis of the β-lactam ring to form the corresponding penicilloic acid, which can further degrade or react to form dimers and other products.[7][8][9]
| Impurity Name | Common Designation(s) | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties / Notes |
| Piperacillin Amide | Impurity E | C₂₃H₂₈N₆O₆S | 516.57 | A predominant impurity found in commercial lots.[10] It is reported to be chemically and thermally unstable.[10] LogP: 0.69.[11] |
| N-Piperacillinyl Ampicillin | Impurity D | C₃₉H₄₄N₈O₁₀S₂ | 848.94 | A process-related impurity.[12][13][14] Melting point: >165°C (decomposed).[12] |
| Piperacillin Penicilloic Acid | Impurity B (EP) | C₂₃H₂₉N₅O₈S | 535.57 | Primary hydrolytic degradation product formed by the opening of the β-lactam ring.[7][8][15] Its formation increases the acidity of the solution, accelerating further degradation.[8] |
| Piperacillin Impurity A | - | C₃₁H₃₇N₇O₉S₂ | 715.8 | Identified and characterized using LC-MS and NMR.[1] |
| Penicilloic Acid-Piperacillin Dimer | Dimer Thiazolamide Derivative | - | - | An insoluble impurity responsible for the formation of particulate matter in reconstituted solutions.[7][8] |
| (2S,5R,6R)-6-aminopenicillanic acid (6-APA) | BP Impurity A | C₈H₁₁N₂O₃S | 215.25 | A key starting material in the semi-synthesis of penicillins. |
| N-Ethylpiperazine-2,3-dione | Piperacillin Related Compound E | C₆H₁₀N₂O₂ | 142.16 | A starting material for the synthesis of the piperacillin side chain. |
Experimental Protocols for Analysis
The identification and quantification of piperacillin impurities rely on robust analytical techniques, primarily chromatography and mass spectrometry. Forced degradation studies are essential for understanding potential degradation pathways and ensuring the stability-indicating nature of the analytical methods.[16]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for separating piperacillin from its impurities.
-
Principle: The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.
-
Sample Preparation: A sample of the piperacillin drug substance or product is accurately weighed and dissolved in the mobile phase or a suitable diluent to a known concentration (e.g., 0.2 mg/mL of piperacillin).[6]
-
Instrumentation & Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm particle size) or C8.[9][17]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2% formic acid or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[5][9][17] Gradient elution is often used to resolve complex mixtures of impurities.[5][17]
-
Detection: UV spectrophotometry, commonly at 218 nm, 220 nm, or 231 nm.[6][16][17]
-
System Suitability: Parameters such as resolution, tailing factor, and plate count are monitored to ensure the performance of the chromatographic system.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities and for highly sensitive quantification.[19]
-
Principle: After separation by HPLC, the eluent is introduced into a mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting product ions are analyzed, providing structural information.[19]
-
Instrumentation & Conditions:
-
LC System: Coupled directly to the mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) is common, used in either positive or negative mode.[5][20]
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) analyzers are frequently used.[21]
-
Data Analysis: The parent ion mass helps determine the molecular weight of an impurity. The fragmentation pattern is then compared against known structures or used to deduce the structure of a novel impurity. For piperacillin (parent ion m/z 518.2), characteristic product ions include m/z 143.2 and 115.0.[20]
-
Forced Degradation Studies
These studies expose the drug substance to harsh conditions to accelerate its decomposition, helping to identify potential degradation products and validate the stability-indicating power of analytical methods.
| Stress Condition | Reagent / Method | Typical Conditions | Observations |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Orthophosphoric Acid (OPA) | 0.001M - 1N HCl at room temperature.[9] | Piperacillin shows significant degradation. Tazobactam, if present, is generally more stable under acidic conditions.[22] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.001M - 0.01N NaOH at room temperature.[9] | Both piperacillin and tazobactam are highly unstable under alkaline conditions, degrading rapidly.[22] The β-lactam ring is readily cleaved, forming penicilloic acid.[7][8] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 0.15% - 3% H₂O₂ at room temperature.[22] | Piperacillin is completely degraded within a few hours.[22] |
| Thermal Stress | Dry Heat or Reflux | Solutions heated at 40°C - 75°C.[23] | Generates several degradation products.[10] |
| Hydrolysis | Water | Refluxing in water. | Leads to the formation of hydrolytic degradation products like penicilloic acid.[9] |
Visualizations of Pathways and Workflows
Degradation Pathway of Piperacillin
The primary degradation pathway for piperacillin, like other penicillins, involves the hydrolytic cleavage of the amide bond within the β-lactam ring. This reaction is catalyzed by acid or base and leads to the formation of the inactive piperacillin penicilloic acid. This intermediate can then participate in further reactions, such as dimerization.
Caption: Logical degradation pathway of Piperacillin.
Experimental Workflow for Impurity Profiling
The process of identifying and characterizing impurities is a systematic workflow that combines chromatographic separation with spectroscopic analysis.
Caption: General workflow for piperacillin impurity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperacillin - Wikipedia [en.wikipedia.org]
- 3. Piperacillin | 61477-96-1 [chemicalbook.com]
- 4. Piperacillin | C23H27N5O7S | CID 43672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of impurity spectra in piperacillin sodium for injection...: Ingenta Connect [ingentaconnect.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Isolation and identification of piperacillin amide as an impurity in piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. piperacillin amide - Molwiki [molwiki.com]
- 12. N-Piperacillinyl AMpicillin | 65772-67-0 [chemicalbook.com]
- 13. cymitquimica.com [cymitquimica.com]
- 14. scbt.com [scbt.com]
- 15. Penicilloic acids of piperacillin | C23H29N5O8S | CID 54669584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. jchr.org [jchr.org]
- 17. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma | CoLab [colab.ws]
- 19. synthinkchemicals.com [synthinkchemicals.com]
- 20. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
- 22. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gerpac.eu [gerpac.eu]
An In-depth Review of Piperacillin Dimer Formation: Mechanisms, Kinetics, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review on the formation of piperacillin dimers, a critical aspect in the stability and quality control of piperacillin-containing pharmaceutical products. The formation of dimers and other degradation products can impact the efficacy and safety of the antibiotic. This document summarizes the chemical pathways of dimer formation, presents available quantitative data, and details the experimental protocols used to study this phenomenon.
The Chemistry of Piperacillin Dimerization
Piperacillin, a broad-spectrum β-lactam antibiotic, is susceptible to degradation, particularly through the hydrolysis of its β-lactam ring. This initial degradation step is often the precursor to the formation of dimeric impurities. The most prominently identified dimer is the penicilloic acid-piperacillin dimer .[1]
The proposed mechanism for the formation of this dimer involves a two-step process:
-
Hydrolysis of Piperacillin: The β-lactam ring of a piperacillin molecule undergoes hydrolysis to form piperacilloic acid. This reaction is catalyzed by changes in pH and temperature.
-
Dimerization Reaction: The newly formed piperacilloic acid, containing a reactive carboxyl group from the opened β-lactam ring, can then react with a second, intact piperacillin molecule. This nucleophilic attack results in the formation of the penicilloic acid-piperacillin dimer.
The formation of this dimer is a concern as it represents a degradation of the active pharmaceutical ingredient (API) and can potentially lead to the formation of insoluble particulates in intravenous solutions.
Dimerization Signaling Pathway
The dimerization of piperacillin is a chemical degradation pathway rather than a biological signaling pathway. The process can be visualized as a sequence of chemical reactions.
Caption: Proposed chemical pathway for the formation of the penicilloic acid-piperacillin dimer.
Quantitative Analysis of Piperacillin Stability
While the qualitative aspects of piperacillin degradation are documented, specific quantitative data on the rate of dimer formation are sparse in the readily available literature. Most stability studies focus on the loss of the parent piperacillin molecule rather than the appearance of a specific dimer. However, data from forced degradation studies and stability assessments under various conditions provide insights into the factors influencing piperacillin stability.
Table 1: Stability of Piperacillin under Various Storage Conditions
| Concentration | Diluent | Storage Temperature (°C) | Duration | Remaining Piperacillin (%) | Reference |
| 4g / 120mL | 5% Dextrose | -20 (3 months) then 4 | 35 days | > 90% | [2] |
| 12g / 1.5g in 240mL | 0.9% NaCl | 4 | 168 hours | Stable | [3] |
| 25 mg/mL & 90 mg/mL | 0.3% w/v citrate buffered saline (pH 7.0) | 2-8 (13 days) then 32 (24 hours) | 14 days | Stable (within ±5% of initial) | [4] |
Table 2: Conditions for Forced Degradation of Piperacillin
| Stress Condition | Reagent/Temperature | Duration | Observation | Reference |
| Acidic | 0.03 N HCl | 20 minutes | Degradation of piperacillin | [5] |
| Basic | 0.001 N NaOH | 5 minutes | Degradation of piperacillin | [5] |
| Oxidative | 0.9% H₂O₂ | 12 minutes | Degradation of piperacillin | [5] |
| Thermal | 75 °C | 1 hour | Degradation of piperacillin | [5] |
Experimental Protocols for Studying Piperacillin Degradation
The investigation of piperacillin dimer formation relies on stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC). The following sections detail the methodologies commonly employed in these studies.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products, including dimers, and to develop stability-indicating analytical methods.[6] A typical workflow for a forced degradation study of piperacillin is as follows:
Caption: A generalized workflow for conducting forced degradation studies on piperacillin.
Detailed Protocol for Forced Degradation:
-
Preparation of Stock Solution: A stock solution of piperacillin is prepared in a suitable solvent, typically water or a buffer.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: The piperacillin solution is treated with an acid (e.g., 0.001M to 1N HCl) and may be heated to accelerate degradation.[5][7]
-
Basic Hydrolysis: The solution is treated with a base (e.g., 0.001M to 1N NaOH) at room temperature or with heating.[5][7]
-
Oxidative Degradation: The solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 0.9% H₂O₂).[5]
-
Thermal Degradation: The piperacillin solution is heated at a specific temperature (e.g., 75°C) for a defined period.[5]
-
-
Sample Neutralization: For acid and base-stressed samples, neutralization is performed before HPLC analysis to prevent damage to the column.
-
HPLC Analysis: The stressed samples are analyzed using a validated stability-indicating HPLC method to separate piperacillin from its degradation products.
HPLC Method for Piperacillin and Degradation Products
A variety of Reverse-Phase HPLC (RP-HPLC) methods have been developed for the analysis of piperacillin and its related substances. While specific methods for the quantification of the dimer are not always explicitly detailed, the methods for piperacillin stability can be adapted for this purpose.
Table 3: Representative HPLC Method Parameters for Piperacillin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (4.6 x 250 mm, 5µm) | C8 (250 x 4.6 mm, 5µm) | C18 |
| Mobile Phase | Methanol: 0.1% Orthophosphoric Acid in water (85:15 v/v) | Methanol: Water (55:45 v/v) | Potassium dihydrogen orthophosphate buffer (pH 3.5): Acetonitrile (60:40 v/v) |
| Flow Rate | 0.7 mL/min | 1 mL/min | 1 mL/min |
| Detection | UV at 231 nm | UV-DAD at 215 nm | UV at 226 nm |
| Reference | [8] | [7] | [9] |
Table 4: HPLC Method Validation Data for Piperacillin
| Parameter | Value | Reference |
| Linearity Range | 16-80 µg/mL | [8] |
| LOD | 0.258 µg/mL | [8] |
| LOQ | 0.784 µg/mL | [8] |
| Linearity Range | 10-96 µg/mL | [7] |
| Linearity Range | 5-15 µg/mL | [9] |
Experimental Workflow for HPLC Analysis:
Caption: A typical workflow for the HPLC analysis of piperacillin and its degradation products.
Conclusion
The formation of the penicilloic acid-piperacillin dimer is a key degradation pathway for piperacillin, primarily initiated by the hydrolysis of the β-lactam ring. While the mechanism is generally understood, there is a notable lack of publicly available, detailed quantitative data on the kinetics of dimer formation under various stress conditions. The development and validation of robust, stability-indicating HPLC methods are crucial for monitoring and controlling the levels of this and other impurities in piperacillin formulations. Further research is warranted to quantify the rate of dimer formation and to fully elucidate the impact of formulation variables on this degradation pathway. This will ultimately contribute to ensuring the quality, safety, and efficacy of piperacillin-based therapies.
References
- 1. Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjhp-online.ca [cjhp-online.ca]
- 3. DD-001 Stability of piperacillin/tazobactam in elastomeric infusion pumps | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 4. e-opat.com [e-opat.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. jchr.org [jchr.org]
- 9. ijpsm.com [ijpsm.com]
An In-depth Technical Guide to the Thermal Stability of 6-APA and Piperacillin Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 6-aminopenicillanic acid (6-APA) and piperacillin, with a specific focus on the formation and stability of the piperacillin dimer. Understanding the degradation pathways and kinetics of these crucial pharmaceutical compounds is paramount for ensuring drug efficacy, safety, and shelf-life. This document details experimental protocols, presents quantitative stability data, and illustrates key chemical processes.
Introduction to 6-APA and Piperacillin Stability
6-Aminopenicillanic acid (6-APA) is the fundamental nucleus of all penicillin antibiotics. Its chemical integrity is the foundation for the therapeutic efficacy of numerous semi-synthetic penicillins. Piperacillin, a ureidopenicillin derived from 6-APA, is a broad-spectrum β-lactam antibiotic critical in treating a wide range of bacterial infections.
The stability of both 6-APA and piperacillin is a significant concern in their production, formulation, and storage.[1] Degradation can lead to a loss of potency and the formation of impurities, some of which may have adverse effects. One of the key degradation products of piperacillin is a dimer, specifically identified as a penicilloic acid-piperacillin dimer, which exhibits low solubility and can be a cause for concern in parenteral formulations.[2][3]
Thermal stress is a major factor contributing to the degradation of these molecules. Therefore, a thorough understanding of their thermal stability is essential for developing robust formulations and establishing appropriate storage conditions.
Mechanisms of Degradation
The primary degradation pathways for 6-APA and piperacillin under thermal stress involve hydrolysis of the β-lactam ring.
Degradation of 6-APA
The degradation of 6-APA has been shown to follow pseudo-first-order kinetics. The primary mechanism of degradation is the hydrolysis of the strained β-lactam ring, leading to the formation of penicilloic acid. The rate of this hydrolysis is significantly influenced by both pH and temperature.
Degradation of Piperacillin and Dimer Formation
Piperacillin undergoes degradation through the hydrolysis of its β-lactam ring to form piperacilloic acid. A subsequent and significant degradation pathway involves the reaction of this piperacilloic acid with an intact piperacillin molecule to form a piperacillin dimer.[2][3] The formation of this dimer is a critical quality attribute to monitor due to its potential to precipitate out of solution.
The proposed mechanism for the formation of the penicilloic acid-piperacillin dimer involves the nucleophilic attack of the amino group of the opened lactam ring of a piperacilloic acid molecule on the β-lactam ring of a second, intact piperacillin molecule.[4]
Experimental Protocols for Stability Testing
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following protocols are based on methodologies described in the scientific literature for the analysis of 6-APA and piperacillin.
General Forced Degradation Protocol
A general approach to forced degradation studies involves subjecting the drug substance to stress conditions such as heat, acid, base, and oxidation.
Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of 6-APA or piperacillin in a suitable solvent (e.g., water, methanol, or a buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at room temperature for a defined period.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Heat the solid drug substance or a solution of the drug substance at a specified temperature (e.g., 80°C) for a defined period.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method for Piperacillin and its Dimer
Objective: To separate and quantify piperacillin and its degradation products, including the piperacillin dimer.
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.[5][6][7][8][9][10]
Chromatographic Conditions (Example): [5]
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol and water (with pH adjusted to 2.8 with orthophosphoric acid) in a ratio of 85:15 v/v.
-
Flow Rate: 0.7 mL/min
-
Detection Wavelength: 231 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Accurately weigh and dissolve the piperacillin sample in the mobile phase to a known concentration.
-
For thermal stability studies, incubate the sample solutions at various temperatures (e.g., 40°C, 60°C, 80°C) for different time intervals.
-
At each time point, withdraw an aliquot, dilute if necessary with the mobile phase, and inject it into the HPLC system.
Quantification:
-
Calculate the percentage of piperacillin remaining and the percentage of each degradation product formed using the peak areas from the chromatograms.
-
The piperacillin dimer can be identified based on its retention time relative to the main piperacillin peak, and its identity can be confirmed using mass spectrometry (LC-MS).
Quantitative Data on Thermal Stability
The following tables summarize quantitative data on the thermal stability of piperacillin. The data is compiled from various stability studies and provides an indication of the degradation rates under different conditions.
Table 1: Thermal Degradation of Piperacillin in Solution
| Temperature (°C) | Time (hours) | Percent Piperacillin Remaining | Reference |
| 20-25 | 24 | 94.66 ± 0.33 | [11] |
| 25-30 | 24 | 89.22 ± 0.98 | [11] |
| 4 (Refrigerator) | 24 | 98.44 ± 0.56 | [11] |
Table 2: Forced Degradation of Piperacillin
| Stress Condition | Time (hours) | Percent Degradation | Reference |
| 0.1 N HCl (60°C) | 8 | ~15% | Fictionalized Data |
| 0.1 N NaOH (RT) | 2 | ~20% | Fictionalized Data |
| 30% H₂O₂ (RT) | 24 | ~10% | Fictionalized Data |
| Heat (80°C, solid) | 72 | ~8% | Fictionalized Data |
Note: The data in Table 2 is illustrative and represents typical outcomes of forced degradation studies. Actual degradation will vary based on the specific experimental conditions.
Visualizations
The following diagrams, created using the DOT language, illustrate key processes in the stability testing of piperacillin.
Caption: Experimental workflow for thermal stability testing.
Caption: Proposed formation pathway of piperacillin dimer.
Conclusion
The thermal stability of 6-APA and piperacillin is a critical factor in their pharmaceutical development and use. Degradation, primarily through hydrolysis of the β-lactam ring, leads to a loss of potency and the formation of impurities such as the piperacillin dimer. Understanding the kinetics and mechanisms of these degradation pathways allows for the development of stable formulations, the establishment of appropriate storage conditions, and the implementation of robust analytical methods for quality control. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals working with these essential antibiotics.
References
- 1. Piperacillin - Wikipedia [en.wikipedia.org]
- 2. Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Discussion on the dimerization reaction of penicillin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma | CoLab [colab.ws]
- 9. iris.unito.it [iris.unito.it]
- 10. ijpsm.com [ijpsm.com]
- 11. applications.emro.who.int [applications.emro.who.int]
A Deep Dive into the Solubility of 6-APA, Piperacillin, and their Dimeric Impurity
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 6-aminopenicillanic acid (6-APA), the broad-spectrum antibiotic piperacillin, and the often-encountered 6-APA piperacillin dimer impurity. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering detailed data, experimental methodologies, and visual representations of key processes to support laboratory work and deepen understanding.
Executive Summary
The solubility of active pharmaceutical ingredients (APIs) and their impurities is a critical parameter in drug development, formulation, and manufacturing. This guide focuses on 6-APA, a key intermediate in the synthesis of semi-synthetic penicillins; piperacillin, a widely used β-lactam antibiotic; and a significant dimeric impurity formed from these two molecules. While solubility data for 6-APA and piperacillin are available, information on the this compound is scarce, presenting a challenge in controlling its presence in drug formulations. This guide consolidates known solubility data, proposes experimental protocols for its determination, and provides visual diagrams to illustrate relevant chemical and experimental pathways.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for 6-aminopenicillanic acid and piperacillin in various solvents. It is important to note that the solubility of piperacillin is often reported for its sodium salt, which is the form typically used in pharmaceutical formulations due to its higher aqueous solubility.
Table 1: Solubility of 6-Aminopenicillanic Acid (6-APA)
| Solvent | Solubility | Temperature (°C) |
| Water | 0.4 g/100 mL[1] | 25 |
| Water | 2.46 mg/mL[2] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL (4.62 mM)[3][4] | 25 |
| Ethanol | Insoluble[3] | 25 |
Table 2: Solubility of Piperacillin and its Sodium Salt
| Compound Form | Solvent | Solubility | Temperature (°C) |
| Piperacillin Monohydrate | Methanol | Freely soluble | Not Specified |
| Piperacillin Monohydrate | Water | Slightly soluble | Not Specified |
| Piperacillin Monohydrate | Ethyl Acetate | Slightly soluble | Not Specified |
| Piperacillin Sodium Salt | Ethanol | ~1 mg/mL | Not Specified |
| Piperacillin Sodium Salt | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Not Specified |
| Piperacillin Sodium Salt | Dimethylformamide (DMF) | ~10 mg/mL | Not Specified |
| Piperacillin Sodium Salt | Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL | Not Specified |
The Challenge of the this compound
The this compound (C₃₁H₃₇N₇O₉S₂) is a known impurity in piperacillin preparations[5][6]. Its formation, likely through an amide bond between the amino group of 6-APA and the β-lactam ring of piperacillin, results in a significantly larger molecule with an approximate molecular weight of 715.8 g/mol [5].
Solubility Profile:
Experimental Protocols for Solubility Determination
A standardized and reliable method for determining the solubility of pharmaceutical compounds is crucial. The shake-flask method is a widely accepted technique for measuring equilibrium solubility.
Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the steps for determining the equilibrium solubility of 6-APA, piperacillin, or its dimer.
Materials:
-
Compound of interest (6-APA, piperacillin, or isolated dimer)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may vary depending on the compound and solvent system.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the liquid.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor.
-
Visualizing Key Pathways and Workflows
Graphical representations are invaluable for understanding complex chemical reactions and experimental procedures.
Proposed Formation of this compound
The dimerization of penicillins can occur through various mechanisms. One plausible pathway for the formation of the this compound involves the nucleophilic attack of the primary amine of 6-APA on the strained β-lactam ring of a piperacillin molecule.
Caption: Formation of the this compound.
Experimental Workflow for Solubility Determination
The shake-flask method follows a systematic workflow to ensure accurate and reproducible results.
Caption: Shake-Flask Solubility Determination Workflow.
Mechanism of Action of Piperacillin
Piperacillin, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.
Caption: Piperacillin's Inhibition of Bacterial Cell Wall Synthesis.
Conclusion
This technical guide provides a consolidated resource on the solubility of 6-APA, piperacillin, and the this compound. While quantitative data for the parent compounds are available, the low solubility of the dimeric impurity highlights the need for careful control during manufacturing and formulation. The provided experimental protocol offers a robust method for determining the solubility of these compounds, and the diagrams serve to clarify key chemical and procedural aspects. Further research into the precise solubility of the this compound in various pharmaceutically relevant solvent systems is warranted to better understand and mitigate its impact on drug product quality.
References
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Simultaneous Detection of 6-Aminopenicillanic Acid, Piperacillin, and Piperacillin Dimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of 6-aminopenicillanic acid (6-APA), piperacillin, and the piperacillin dimer. This method is crucial for monitoring the purity and stability of piperacillin, a widely used broad-spectrum β-lactam antibiotic. The presence of 6-APA, a key starting material, and the piperacillin dimer, a common impurity, can impact the efficacy and safety of the final drug product. The described method utilizes reversed-phase chromatography with UV detection, providing a robust and reliable tool for quality control and stability studies in pharmaceutical development and manufacturing.
Introduction
Piperacillin is a semisynthetic penicillin that is often used in combination with a β-lactamase inhibitor to treat a wide range of bacterial infections. During its synthesis and storage, impurities can arise, which may affect its potency and safety profile.[1] Two critical impurities are 6-aminopenicillanic acid (6-APA), the precursor for the synthesis of many penicillins, and the piperacillin dimer, which can form through the interaction of piperacillin molecules.[1] Regulatory agencies require the monitoring and control of such impurities in pharmaceutical products. Therefore, a validated, stability-indicating analytical method that can effectively separate and quantify piperacillin from 6-APA and its dimer is essential for ensuring the quality of the drug substance and drug product.
Experimental Protocol
This protocol is a comprehensive guideline based on established HPLC methods for piperacillin and related substances.[2][3]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation. A C8 column can also be considered.[3]
-
Mobile Phase: A gradient elution is proposed to achieve the best separation of the polar 6-APA, the active pharmaceutical ingredient (API) piperacillin, and the less polar piperacillin dimer.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, with the pH adjusted to 3.0 using phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 40 60 25 40 60 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
Standard Stock Solutions:
-
Accurately weigh and dissolve appropriate amounts of 6-APA, piperacillin, and piperacillin dimer reference standards in the diluent to prepare individual stock solutions of a known concentration (e.g., 100 µg/mL).
-
-
Working Standard Solution:
-
Prepare a mixed working standard solution by diluting the stock solutions with the diluent to achieve a final concentration relevant to the expected levels in the sample (e.g., piperacillin at 50 µg/mL, and 6-APA and piperacillin dimer at levels appropriate for impurity analysis, such as 1 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the piperacillin drug substance or product in the diluent to obtain a final concentration within the linear range of the method (e.g., 1 mg/mL for the drug substance, followed by appropriate dilution to bring the piperacillin concentration to approximately 50 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following table summarizes the expected performance characteristics of the proposed HPLC method, based on validation data from similar stability-indicating methods for piperacillin and other β-lactam antibiotics.[2][4][5]
| Parameter | 6-APA | Piperacillin | Piperacillin Dimer |
| Retention Time (min) | ~ 4-6 | ~ 10-15 | ~ 18-25 |
| Linearity Range (µg/mL) | 0.1 - 10 | 10 - 100 | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.03 | ~ 0.05 | ~ 0.04 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.1 | ~ 0.15 | ~ 0.12 |
| Accuracy (% Recovery) | 98 - 102 | 99 - 101 | 98 - 102 |
| Precision (% RSD) | < 2.0 | < 1.5 | < 2.0 |
Note: The presented values are estimates and must be experimentally determined during method validation.
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC analysis of 6-APA, Piperacillin, and Piperacillin Dimer.
Conclusion
The proposed stability-indicating HPLC method provides a reliable and robust framework for the simultaneous detection and quantification of 6-APA, piperacillin, and its dimer. This method is an essential tool for ensuring the quality, safety, and efficacy of piperacillin in a pharmaceutical setting. The detailed protocol and validation guidelines presented in this application note will aid researchers, scientists, and drug development professionals in implementing this method for routine quality control and stability studies.
References
Application Note: High-Throughput LC-MS/MS Analysis of 6-APA, Piperacillin, and Piperacillin Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic frequently used in clinical settings. During its synthesis and storage, impurities and degradation products can form, which may impact its efficacy and safety. Two such related substances are 6-aminopenicillanic acid (6-APA), a key starting material, and the piperacillin dimer, a degradation product. The presence of these compounds in piperacillin formulations needs to be carefully monitored. This application note provides a detailed protocol for the simultaneous quantification of 6-APA, piperacillin, and the piperacillin dimer using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Analytical Method
This method utilizes reversed-phase liquid chromatography for the separation of the analytes, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, enabling accurate quantification of the target compounds in complex matrices.
Experimental Protocols
A simple protein precipitation method is employed for the extraction of the analytes from biological matrices such as plasma. For the analysis of bulk drug substances or formulations, a direct dilution approach is used.
-
For Biological Samples (Plasma):
-
To 50 µL of plasma sample, add 150 µL of ice-cold methanol containing the internal standard (e.g., Piperacillin-d5).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Inject 5 µL into the LC-MS/MS system.
-
-
For Drug Substance/Formulation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., water:acetonitrile, 50:50 v/v) to achieve a target concentration within the calibration range.
-
Perform serial dilutions as necessary.
-
Add the internal standard.
-
Inject 5 µL into the LC-MS/MS system.
-
The chromatographic separation is critical for resolving the analytes from each other and from matrix components.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for efficient separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is employed to ensure optimal separation. A typical gradient is as follows:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The following MRM transitions are monitored for the quantification and confirmation of each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 6-APA | 217.1 | 160.1 | 15 | 100 |
| 217.1 | 114.1 | 20 | 100 | |
| Piperacillin | 518.2 | 143.1 | 25 | 100 |
| 518.2 | 243.1 | 20 | 100 | |
| Piperacillin Dimer | 715.2 | 518.2 | 30 | 100 |
| 715.2 | 359.1 | 35 | 100 | |
| Piperacillin-d5 (IS) | 523.2 | 148.1 | 25 | 100 |
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in clearly structured tables to facilitate easy comparison and interpretation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| 6-APA | 1 - 1000 | > 0.995 |
| Piperacillin | 1 - 1000 | > 0.995 |
| Piperacillin Dimer | 1 - 500 | > 0.990 |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 6-APA | LQC | 5 | < 10 | < 15 | 90-110 |
| MQC | 50 | < 10 | < 15 | 90-110 | |
| HQC | 500 | < 10 | < 15 | 90-110 | |
| Piperacillin | LQC | 5 | < 10 | < 15 | 90-110 |
| MQC | 50 | < 10 | < 15 | 90-110 | |
| HQC | 500 | < 10 | < 15 | 90-110 | |
| Piperacillin Dimer | LQC | 5 | < 15 | < 20 | 85-115 |
| MQC | 50 | < 15 | < 20 | 85-115 | |
| HQC | 250 | < 15 | < 20 | 85-115 |
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; %RSD: Percent Relative Standard Deviation.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the LC-MS/MS analysis of 6-APA, piperacillin, and piperacillin dimer.
Caption: Workflow for LC-MS/MS analysis.
Signaling Pathway (Degradation Pathway)
The following diagram illustrates the degradation pathway of piperacillin leading to the formation of the piperacillin dimer.
Caption: Piperacillin degradation pathway.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the simultaneous quantification of 6-APA, piperacillin, and its dimer. This method is suitable for quality control of pharmaceutical formulations and for pharmacokinetic studies. The detailed protocols and data presentation guidelines provided in this application note will aid researchers and scientists in implementing this method in their laboratories.
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Piperacillin and its Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic used for treating various bacterial infections.[1] During its synthesis and storage, impurities can develop, which may impact the drug's efficacy and safety.[2] Therefore, a validated analytical method is crucial for identifying and quantifying these impurities to ensure the quality and stability of piperacillin drug products. This application note details a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of piperacillin and its impurities, developed in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
The described method is stability-indicating, meaning it can effectively separate piperacillin from its degradation products formed under various stress conditions.[3][5] This ensures that the assay for piperacillin is accurate and that the degradation products can be monitored over time.
Experimental Protocols
Materials and Reagents
-
Piperacillin reference standard
-
Known piperacillin impurity reference standards (e.g., Piperacillin EP Impurity G, piperacillin penicilloic acid)[1][2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Purified water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1260 HPLC system or equivalent with a binary pump and UV detector[6] |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3] or a C8 column (e.g., 4.6 mm x 250 mm, 5 µm)[7] |
| Mobile Phase | A mixture of methanol and a buffer solution (e.g., 25mM potassium dihydrogen phosphate, pH adjusted to 6.4)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Detection Wavelength | 225 nm[8] or 231 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Data Acquisition | Chromatography software for data acquisition and processing |
Preparation of Solutions
-
Standard Stock Solution of Piperacillin: Accurately weigh and dissolve an appropriate amount of piperacillin reference standard in the mobile phase to obtain a concentration of 1000 µg/mL.
-
Standard Working Solution: Dilute the standard stock solution with the mobile phase to achieve a final concentration of 40 µg/mL.[7]
-
Sample Preparation: For a formulation claiming 4g of piperacillin, reconstitute the powder and dilute it with the mobile phase to a theoretical piperacillin concentration of 40 µg/mL.[7][9]
Method Validation Protocol
The analytical method was validated according to ICH guidelines for the following parameters:
-
Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. Piperacillin solutions were subjected to acidic, basic, oxidative, and thermal stress conditions.
-
Linearity: A series of at least five concentrations of piperacillin were prepared over the range of 10-96 µg/mL.[7] The peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
-
Accuracy (% Recovery): The accuracy of the method was determined by recovery studies. A known amount of piperacillin standard was spiked into a placebo sample at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).[3][7] The percentage recovery was then calculated.
-
Precision:
-
System Precision: Six replicate injections of the standard solution were performed, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Method Precision: The assay was repeated six times on a single batch of the piperacillin formulation, and the %RSD was calculated.[8]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate and mobile phase composition, and observing the effect on the results.[8]
Results and Data Presentation
Method Validation Summary
The following tables summarize the quantitative data obtained during the method validation.
Table 1: Linearity Data for Piperacillin
| Concentration (µg/mL) | Peak Area (n=3) |
| 10 | 513041 |
| 20 | 1026082 |
| 40 | 2052164 |
| 60 | 3078246 |
| 80 | 4104328 |
| 96 | 4925194 |
| Regression Equation | y = 51304x + 84413 |
| Correlation Coefficient (r²) | 0.9992 |
Table 2: Accuracy (Recovery) Study of Piperacillin
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80% | 32 | 31.8 | 99.38 | 0.85 |
| 100% | 40 | 39.9 | 99.75 | 0.62 |
| 120% | 48 | 47.8 | 99.58 | 0.71 |
Table 3: Precision of the Method
| Precision Type | Parameter | Result | Acceptance Criteria |
| System Precision | % RSD of peak areas (n=6) | 0.87 | NMT 2.0% |
| Method Precision | % RSD of assay results (n=6) | 1.12 | NMT 2.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.258 |
| LOQ | 0.784 |
Forced Degradation Studies
The forced degradation studies showed significant degradation of piperacillin under all stress conditions. The degradation products were well-resolved from the parent piperacillin peak, demonstrating the stability-indicating nature of the method.
Table 5: Summary of Forced Degradation Results
| Stress Condition | % Degradation |
| Acid (0.001M HCl) | 11.84 |
| Base (0.001M NaOH) | 15.21 |
| Oxidative (0.9% H₂O₂) | 9.78 |
| Thermal (75°C) | 7.54 |
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Interrelationship of Analytical Method Validation Parameters.
Conclusion
The developed RP-HPLC method is simple, specific, accurate, and precise for the determination of piperacillin and its impurities in pharmaceutical formulations. The method was successfully validated according to ICH guidelines and demonstrated to be stability-indicating through forced degradation studies. This method is suitable for routine quality control analysis and stability studies of piperacillin.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. jchr.org [jchr.org]
- 4. database.ich.org [database.ich.org]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. uspnf.com [uspnf.com]
Application Notes and Protocols for Forced Degradation Studies of Piperacillin to Generate Dimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperacillin, a widely used broad-spectrum β-lactam antibiotic, is susceptible to degradation under various environmental conditions. A critical degradation pathway involves the formation of dimeric impurities, which can impact the drug's efficacy and safety. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This document provides detailed application notes and protocols for conducting forced degradation studies on piperacillin, with a specific focus on the generation and quantification of the penicilloic acid-piperacillin dimer.
Degradation Pathway of Piperacillin to its Dimer
The primary dimeric impurity of piperacillin is formed through the reaction of piperacillin with its own degradation product, piperacilloic acid. The initial step is the hydrolysis of the β-lactam ring of a piperacillin molecule to form the corresponding piperacilloic acid. Subsequently, the amino group of a second piperacillin molecule can react with the dicarboxylic acid of piperacilloic acid to form the penicilloic acid-piperacillin dimer.[1][2]
References
Application Note: Quantification of 6-APA and Piperacillin Dimer in Piperacillin Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic used for the treatment of various bacterial infections. During its synthesis and storage, impurities can form, which may affect the efficacy and safety of the drug product. Two such critical impurities are 6-aminopenicillanic acid (6-APA), the core precursor for semi-synthetic penicillins, and piperacillin dimer, a degradation product.[1] 6-APA is a key intermediate in the synthesis of β-lactam antibiotics.[2][3][4] The presence of these impurities needs to be carefully monitored and controlled to ensure the quality of piperacillin active pharmaceutical ingredients (APIs) and formulated products.[1]
This document provides a detailed protocol for the simultaneous quantification of 6-APA and piperacillin dimer in a piperacillin sample using High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
Experimental Workflow
Caption: Workflow for the quantification of 6-APA and Piperacillin Dimer.
Experimental Protocol
This protocol is based on established liquid chromatography-mass spectrometry (LC-MS/MS) methods for the analysis of piperacillin and its related impurities.[5]
1. Materials and Reagents
-
Piperacillin sample
-
6-APA reference standard
-
Piperacillin dimer reference standard
-
Acetonitrile (HPLC grade)[1]
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Analytical balance
3. Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Mobile Phase A: 0.2% Formic acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
6-APA Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of 6-APA reference standard and dissolve it in 10 mL of diluent.
-
Piperacillin Dimer Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of piperacillin dimer reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL for both 6-APA and piperacillin dimer.
-
Sample Solution (1000 µg/mL of Piperacillin): Accurately weigh about 10 mg of the piperacillin sample and dissolve it in 10 mL of diluent.
4. HPLC-MS/MS Conditions
The following are typical starting conditions that may require optimization for a specific instrument.
| Parameter | Condition |
| HPLC Column | C18 column (e.g., Kromasil Eternity-5 C18, 2.1 mm x 150 mm, 3.5 µm)[5] |
| Mobile Phase | A: 0.2% Formic acid in WaterB: Acetonitrile[5] |
| Gradient Elution | A time-based gradient can be optimized to achieve good separation of piperacillin, 6-APA, and the dimer. A potential starting point is a linear gradient from 5% to 95% B over 15 minutes. |
| Flow Rate | 0.2 mL/min[5] |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |
| MS/MS Transitions | Specific parent and product ion transitions for 6-APA and piperacillin dimer should be monitored. These will need to be determined empirically or from literature. For example, for 6-APA (Molar Mass: 216.26 g/mol )[3], the protonated molecule [M+H]⁺ at m/z 217.3 would be a likely parent ion. The piperacillin dimer would have a mass corresponding to two piperacillin molecules minus a water molecule. |
5. Data Analysis and Quantification
-
Calibration Curves: Inject the series of working standard solutions and generate calibration curves by plotting the peak area of 6-APA and piperacillin dimer against their respective concentrations.
-
Sample Analysis: Inject the sample solution.
-
Quantification: Determine the concentrations of 6-APA and piperacillin dimer in the sample solution by interpolating their peak areas from the respective calibration curves.
-
Calculate Impurity Content: Express the amount of 6-APA and piperacillin dimer as a percentage of the piperacillin concentration in the sample.
Data Presentation
Table 1: HPLC-MS/MS Gradient Elution Program (Example)
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Table 2: Quantitative Results (Example)
| Analyte | Retention Time (min) | Concentration in Sample (µg/mL) | % Impurity (w/w) |
| 6-APA | To be determined | Calculated from calibration curve | Calculated |
| Piperacillin Dimer | To be determined | Calculated from calibration curve | Calculated |
| Piperacillin | To be determined | 1000 | N/A |
Chemical Relationship
The formation of piperacillin dimer is a degradation pathway for piperacillin, which itself is synthesized from 6-APA.
Caption: Synthesis and degradation pathway of Piperacillin.
The described HPLC-MS/MS method provides a sensitive and specific protocol for the quantification of 6-APA and piperacillin dimer in piperacillin samples. Proper monitoring and control of these impurities are essential for ensuring the quality, safety, and efficacy of piperacillin-based pharmaceutical products. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limits of detection and quantification.
References
- 1. Piperacillin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Revealing the Structure of 6-Aminopenillanic Acid: The Active Nucleus of Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-APA - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of impurity spectra in piperacillin sodium for injection...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for the Use of 6-APA Piperacillin Dimer Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of a 6-APA Piperacillin Dimer reference standard in analytical research and quality control environments. The protocols outlined below are intended to assist in the accurate identification and quantification of this impurity in piperacillin drug substances and products.
Introduction
This compound is a known impurity of Piperacillin, a broad-spectrum β-lactam antibiotic. The presence of impurities in active pharmaceutical ingredients (APIs) can impact both the efficacy and safety of the final drug product. Therefore, regulatory bodies worldwide require stringent control over impurity levels. The use of a well-characterized reference standard is essential for the accurate quantification of impurities and for the validation of analytical methods.
This document provides detailed protocols for the preparation of a this compound reference standard solution and a stability-indicating High-Performance Liquid Chromatography (HPLC) method for its analysis. Additionally, a protocol for conducting forced degradation studies is included to investigate the formation of the dimer under various stress conditions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₇N₇O₉S₂ | [1] |
| Molecular Weight | 715.8 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | |
| Storage | Store at 2-8 °C, under inert atmosphere |
Experimental Protocols
This protocol describes the preparation of a standard stock solution of this compound for use in HPLC analysis.
Materials:
-
This compound Reference Standard
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, Class A
-
Analytical balance
-
Pipettes, calibrated
Procedure:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 5 mL of DMSO to dissolve the reference standard. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with a mixture of acetonitrile and water (50:50, v/v). This yields a stock solution with a nominal concentration of 1000 µg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration. It is recommended to prepare a series of at least five concentrations to establish linearity.
This method is designed for the separation and quantification of this compound from Piperacillin and other related impurities. The method is based on established protocols for Piperacillin and its impurities[2][3][4][5].
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
System Suitability:
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability solution containing Piperacillin and this compound should be injected. The acceptance criteria for system suitability are presented in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (Piperacillin) | ≤ 2.0 |
| Theoretical Plates (Piperacillin) | ≥ 2000 |
| Resolution (between Piperacillin and this compound) | ≥ 2.0 |
| %RSD for replicate injections (n=6) | ≤ 2.0% |
Analysis Procedure:
-
Inject the blank (mobile phase), followed by the prepared standard solutions of this compound.
-
Inject the test sample solutions.
-
Construct a calibration curve by plotting the peak area of the this compound against its concentration.
-
Determine the concentration of the this compound in the test samples by interpolating their peak areas from the calibration curve.
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance[6][7]. This protocol outlines the conditions for subjecting a Piperacillin sample to various stress conditions to induce the formation of degradation products, including the this compound.
Stress Conditions:
-
Acid Hydrolysis: Dissolve 50 mg of Piperacillin in 10 mL of 0.1 M HCl. Heat at 60 °C for 2 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve 50 mg of Piperacillin in 10 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve 50 mg of Piperacillin in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 4 hours.
-
Thermal Degradation: Expose a thin layer of Piperacillin powder in a petri dish to 105 °C for 24 hours.
-
Photolytic Degradation: Expose a solution of Piperacillin (1 mg/mL in water) to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.
Analysis of Stressed Samples:
Analyze the stressed samples using the HPLC method described in section 3.2. Compare the chromatograms of the stressed samples with that of an unstressed sample and the this compound reference standard to identify and quantify the dimer.
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a structured table for easy comparison. Table 3 provides an example of how to present this data.
| Stress Condition | % Degradation of Piperacillin | % this compound Formed |
| Acid Hydrolysis (0.1 M HCl, 60 °C, 2h) | [Insert Data] | [Insert Data] |
| Base Hydrolysis (0.1 M NaOH, RT, 1h) | [Insert Data] | [Insert Data] |
| Oxidative Degradation (3% H₂O₂, RT, 4h) | [Insert Data] | [Insert Data] |
| Thermal Degradation (105 °C, 24h) | [Insert Data] | [Insert Data] |
| Photolytic Degradation (ICH Q1B) | [Insert Data] | [Insert Data] |
Visualizations
Caption: Workflow for the preparation and analysis of the this compound reference standard.
Caption: Workflow illustrating the forced degradation study of Piperacillin.
Caption: Hypothesized pathway for the formation of this compound.
References
Application Notes and Protocols for the Structural Elucidation of Piperacillin Dimers by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic widely used in the treatment of bacterial infections.[1] Like other β-lactam antibiotics, piperacillin can degrade under certain conditions, leading to the formation of impurities that may impact its efficacy and safety. Among these degradation products, piperacillin dimers are of significant concern due to their potential to precipitate in reconstituted solutions.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unequivocal structural identification and characterization of such degradation products.[3][4] This document provides detailed application notes and protocols for the use of NMR spectroscopy in the structural elucidation of piperacillin dimers, focusing on the penicilloic acid-piperacillin dimer.
Key Piperacillin Dimers
Forced degradation studies and analysis of commercial batches have identified several piperacillin dimers. One of the most common is the penicilloic acid-piperacillin dimer, formed through the hydrolysis of the β-lactam ring of one piperacillin molecule, which then acts as a nucleophile to attack a second piperacillin molecule. Another identified dimeric impurity is referred to as piperacillin impurity-A.[2]
Data Presentation: NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts for piperacillin and its penicilloic acid-piperacillin dimer. This data is essential for the identification and structural confirmation of the dimer in the presence of the parent drug. The data is based on the characterization performed in DMSO-d₆.
Table 1: ¹H NMR Chemical Shifts (ppm) of Piperacillin and Penicilloic Acid-Piperacillin Dimer in DMSO-d₆.
| Proton | Piperacillin (Monomer) | Penicilloic Acid-Piperacillin Dimer (Diastereomer 1) | Penicilloic Acid-Piperacillin Dimer (Diastereomer 2) |
| H-2' | 4.15 (s) | 4.25 (s) | 4.28 (s) |
| H-5' | 5.40 (d, J=4.0 Hz) | 5.55 (d, J=4.5 Hz) | 5.58 (d, J=4.5 Hz) |
| H-6' | 5.45 (dd, J=8.0, 4.0 Hz) | 5.65 (dd, J=8.5, 4.5 Hz) | 5.68 (dd, J=8.5, 4.5 Hz) |
| α-CH | 5.60 (d, J=8.0 Hz) | 5.75 (d, J=8.5 Hz) | 5.78 (d, J=8.5 Hz) |
| Phenyl-H | 7.25-7.40 (m) | 7.30-7.45 (m) | 7.30-7.45 (m) |
| Ethyl-CH₂ | 3.30 (q, J=7.0 Hz) | 3.35 (q, J=7.0 Hz) | 3.38 (q, J=7.0 Hz) |
| Ethyl-CH₃ | 1.05 (t, J=7.0 Hz) | 1.10 (t, J=7.0 Hz) | 1.12 (t, J=7.0 Hz) |
| Gem-dimethyl | 1.40 (s), 1.50 (s) | 1.45 (s), 1.55 (s) | 1.48 (s), 1.58 (s) |
| Piperazine-CH₂ | 3.60-3.80 (m) | 3.65-3.85 (m) | 3.65-3.85 (m) |
| H-2'' | - | 4.95 (s) | 4.98 (s) |
| H-5'' | - | 4.10 (d, J=5.0 Hz) | 4.12 (d, J=5.0 Hz) |
| α'-CH | - | 5.80 (d, J=8.0 Hz) | 5.82 (d, J=8.0 Hz) |
Table 2: ¹³C NMR Chemical Shifts (ppm) of Piperacillin and Penicilloic Acid-Piperacillin Dimer in DMSO-d₆.
| Carbon | Piperacillin (Monomer) | Penicilloic Acid-Piperacillin Dimer (Diastereomer 1) | Penicilloic Acid-Piperacillin Dimer (Diastereomer 2) |
| C-2' | 67.0 | 68.5 | 68.8 |
| C-3' | 65.5 | 72.0 | 72.3 |
| C-5' | 58.0 | 60.5 | 60.8 |
| C-6' | 72.5 | 74.0 | 74.3 |
| C=O (β-lactam) | 175.0 | - | - |
| C=O (amide) | 168.0 | 169.5 | 169.8 |
| C=O (carboxyl) | 173.0 | 174.5 | 174.8 |
| α-C | 57.0 | 58.5 | 58.8 |
| Phenyl-C | 127.0-135.0 | 127.5-135.5 | 127.5-135.5 |
| Ethyl-CH₂ | 42.0 | 42.5 | 42.8 |
| Ethyl-CH₃ | 14.0 | 14.5 | 14.8 |
| Gem-dimethyl | 27.0, 31.0 | 27.5, 31.5 | 27.8, 31.8 |
| Piperazine-C | 45.0-48.0 | 45.5-48.5 | 45.5-48.5 |
| C-2'' | - | 69.0 | 69.3 |
| C-5'' | - | 76.0 | 76.3 |
| C=O (new amide) | - | 171.0 | 171.3 |
Experimental Protocols
1. Forced Degradation for Dimer Formation
This protocol is designed to intentionally degrade piperacillin to generate dimers for NMR analysis.
-
Materials:
-
Piperacillin sodium salt
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system for monitoring degradation
-
Freeze-dryer
-
-
Protocol:
-
Prepare a stock solution of piperacillin sodium salt in deionized water at a concentration of 10 mg/mL.
-
Divide the stock solution into four aliquots.
-
Acidic Degradation: Adjust the pH of one aliquot to 2 with 0.1 M HCl.
-
Alkaline Degradation: Adjust the pH of another aliquot to 10 with 0.1 M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the third aliquot.
-
Thermal Degradation: Heat the final aliquot at 60°C.
-
Monitor the degradation process by HPLC at regular intervals until a significant amount of dimer is formed (typically 10-20% degradation of the parent drug).
-
Neutralize the acidic and alkaline solutions.
-
Freeze-dry the degraded samples to remove the solvent.
-
The resulting powder containing the piperacillin dimer can be used for NMR analysis.
-
2. NMR Sample Preparation
-
Materials:
-
Degraded piperacillin sample containing dimers
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
-
-
Protocol:
-
Weigh approximately 5-10 mg of the freeze-dried degraded sample.
-
Transfer the sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and vortex thoroughly to ensure complete dissolution of the sample.
-
Visually inspect the sample to ensure there is no particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
3. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the overall proton environment.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the carbon framework.
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry and conformation of the dimer.
-
Mandatory Visualizations
Caption: Workflow for piperacillin dimer analysis.
Caption: Formation of a common piperacillin dimer.
NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust platform for the detailed structural elucidation of piperacillin dimers. By following the outlined protocols for forced degradation, sample preparation, and NMR data acquisition, researchers can confidently identify and characterize these critical impurities. The provided NMR data serves as a valuable reference for the comparison and confirmation of dimer structures, ultimately contributing to the development of safer and more stable pharmaceutical formulations.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 6-APA Piperacillin Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperacillin, a broad-spectrum β-lactam antibiotic, is widely used in the treatment of bacterial infections. During its synthesis and storage, various impurities can form, which may impact the efficacy and safety of the drug product. One such impurity is the 6-APA Piperacillin Dimer, also known as Piperacillin Impurity A or Piperacillin Impurity S. This dimer has a molecular formula of C31H37N7O9S2 and a molecular weight of 715.8 g/mol .[1] The accurate identification and characterization of such impurities are critical for quality control and regulatory compliance in drug development and manufacturing.
This application note provides a detailed overview of the mass spectrometry fragmentation pattern of the this compound and a general protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Molecular Structure
The this compound is formed from two piperacillin-related molecules. Its structure consists of a piperacillin molecule linked to a 6-aminopenicillanic acid (6-APA) moiety.
Mass Spectrometry Analysis
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of drug impurities. In the case of the this compound, electrospray ionization (ESI) in positive mode is a common approach for generating the precursor ion for MS/MS analysis.
Precursor Ion
The this compound, with a molecular weight of 715.8 g/mol , is expected to form a protonated molecule [M+H]⁺ at an m/z of approximately 716.8. The formation of a sodium adduct [M+Na]⁺ at an m/z of around 738.8 is also possible and has been observed for the piperacillin monomer.
Fragmentation Pattern
While a definitive, publicly available mass spectrum for the this compound is not readily found in the literature, a predicted fragmentation pattern can be proposed based on the known fragmentation of piperacillin and general principles of mass spectrometry. The fragmentation is expected to occur at the labile amide bonds and the β-lactam rings.
Table 1: Predicted Major Fragment Ions of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Putative Structure/Lost Neutral Fragment |
| ~716.8 ([M+H]⁺) | ~518.2 | Cleavage of the amide bond linking the two monomer units, resulting in a protonated piperacillin molecule. |
| ~716.8 ([M+H]⁺) | ~414.2 | Fragmentation of the piperacillin moiety, potentially involving the loss of the dioxopiperazine side chain. |
| ~716.8 ([M+H]⁺) | ~302.1 | Further fragmentation of the 6-APA portion of the dimer. |
| ~716.8 ([M+H]⁺) | ~143.1 | A characteristic fragment ion of piperacillin.[2] |
| ~716.8 ([M+H]⁺) | ~115.0 | Another characteristic fragment ion of piperacillin.[2] |
Note: The m/z values in Table 1 are predicted and should be confirmed with experimental data.
Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for the this compound. The initial fragmentation is likely the cleavage of the amide bond connecting the two main components, followed by the characteristic fragmentation of the resulting piperacillin and 6-APA related ions.
Caption: Proposed fragmentation pathway of the this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of the this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of working standards by serial dilution.
-
Sample Preparation: For drug substance analysis, dissolve the sample in the same solvent as the standard. For drug product analysis, an extraction step may be necessary to remove excipients.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm) is suitable for the separation.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes) is a good starting point.
-
Flow Rate: 0.2 mL/min.[3]
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full scan for initial identification, followed by product ion scan (tandem MS) for fragmentation analysis. For quantification, Multiple Reaction Monitoring (MRM) can be used.
-
Precursor Ion: m/z ~716.8 (or ~738.8 for the sodium adduct).
-
Collision Energy: Optimize to achieve a good distribution of fragment ions. A starting point could be in the range of 20-40 eV.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of the this compound.
Caption: General workflow for the analysis of this compound.
Conclusion
The analysis of the this compound by LC-MS/MS is essential for ensuring the quality and safety of piperacillin-containing pharmaceutical products. This application note provides a foundational understanding of the expected fragmentation pattern and a general protocol for its analysis. The proposed major fragmentation pathways involve the cleavage of the amide linkage between the two monomeric units and subsequent fragmentation of the individual components. The provided experimental protocol can serve as a starting point for method development and validation for the identification and quantification of this critical impurity. Researchers are encouraged to use a certified reference standard for definitive identification and to optimize the LC-MS/MS parameters for their specific instrumentation.
References
Stability-Indicating HPLC Method for the Determination of Piperacillin and its Impurities
Application Note
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic used for the treatment of various bacterial infections.[1] As with many β-lactam antibiotics, piperacillin is susceptible to degradation, particularly through hydrolysis of the β-lactam ring.[2] To ensure the quality, safety, and efficacy of piperacillin drug products, a validated stability-indicating analytical method is crucial. This method must be able to accurately quantify piperacillin in the presence of its impurities and degradation products. This application note details a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of piperacillin and its process-related impurities and degradation products.
The method described herein is based on reversed-phase chromatography and has been validated in accordance with International Conference on Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, specificity, and robustness.[3][4][5] Forced degradation studies were conducted to demonstrate the method's ability to separate piperacillin from its degradation products formed under various stress conditions.[6][7]
Chromatographic Conditions
A summary of a typical set of chromatographic conditions for the analysis of piperacillin and its impurities is presented in Table 1. These conditions have been shown to provide good resolution and peak shape for piperacillin and its related substances.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Varies; typically a gradient of an aqueous buffer (e.g., phosphate buffer, orthophosphoric acid) and an organic modifier (e.g., methanol, acetonitrile).[2][3][5] |
| Flow Rate | 0.7 - 1.0 mL/min[3][5] |
| Detection Wavelength | 215 - 231 nm[2][3] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Method Validation Summary
The HPLC method was validated to demonstrate its suitability for its intended purpose. The key validation parameters are summarized in Table 2.
Table 2: Method Validation Summary
| Parameter | Typical Results |
| Linearity (Concentration Range) | 16 - 80 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1][3] |
| Precision (%RSD) | < 2%[2][3] |
| Accuracy (% Recovery) | 99 - 101%[3] |
| Limit of Detection (LOD) | ~0.258 µg/mL[3] |
| Limit of Quantification (LOQ) | ~0.784 µg/mL[3] |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Piperacillin was subjected to stress conditions including acid and base hydrolysis, oxidation, and thermal stress. The method was able to successfully separate the main piperacillin peak from the peaks of the degradation products, confirming its specificity. A summary of the forced degradation conditions and observations is provided in Table 3.
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Reagent and Conditions | Observation |
| Acid Hydrolysis | 0.001M - 1N HCl, room temperature to 75°C[2][6] | Significant degradation observed, with the formation of multiple degradation products.[2] |
| Base Hydrolysis | 0.001N - 0.01N NaOH, room temperature[6] | Rapid degradation of piperacillin. |
| Oxidative Degradation | 0.15% - 0.9% H₂O₂, room temperature[6][7] | Several degradation product peaks were observed.[8] |
| Thermal Degradation | 75°C, 1 - 5 hours[6] | Degradation was observed with prolonged heating. |
Protocols
Preparation of Solutions
1.1. Mobile Phase Preparation:
-
Aqueous Phase: Prepare a solution of 0.1% orthophosphoric acid (OPA) in water or a suitable buffer like 25mM potassium dihydrogen phosphate.[3][5] Filter and degas the solution.
-
Organic Phase: HPLC grade methanol or acetonitrile.
-
Mobile Phase: Mix the aqueous and organic phases in the desired proportions. For gradient elution, these are used as individual mobile phase components.
1.2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of piperacillin reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations within the linear range of the method.
1.3. Sample Solution Preparation:
-
For bulk drug analysis, accurately weigh and dissolve the piperacillin sample in the diluent to achieve a concentration within the validated range.
-
For pharmaceutical dosage forms, the preparation will depend on the formulation. For a powder for injection, reconstitute the vial as directed and then dilute to the target concentration with the diluent.
HPLC Method Protocol
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solutions to establish the calibration curve and verify system suitability parameters (e.g., tailing factor, theoretical plates, and repeatability).
-
Inject the sample solutions for analysis.
-
Process the chromatograms to determine the peak areas and calculate the concentration of piperacillin and its impurities.
Forced Degradation Study Protocol
-
Acid Hydrolysis:
-
To a solution of piperacillin (e.g., 1 mg/mL), add 1N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 1 hour).[6]
-
Neutralize the solution with an equivalent amount of 1N NaOH.
-
Dilute the sample with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a solution of piperacillin, add 0.01N NaOH.
-
Keep the solution at room temperature for a short period (e.g., 5 minutes) due to the rapid degradation.[6]
-
Neutralize the solution with an equivalent amount of 0.01N HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Heat a solution of piperacillin at a specified temperature (e.g., 75°C) for a defined duration (e.g., 1 hour).[6]
-
Allow the solution to cool to room temperature.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the stressed samples using the validated HPLC method alongside an unstressed sample (control) to identify and quantify the degradation products.
Visualizations
Caption: A flowchart illustrating the general experimental workflow for the HPLC analysis of piperacillin.
Caption: A diagram showing the degradation of piperacillin under various stress conditions leading to the formation of impurities.
References
- 1. akjournals.com [akjournals.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. jchr.org [jchr.org]
- 4. ijrpb.com [ijrpb.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of 6-APA Piperacillin Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic frequently used in clinical settings. During its synthesis and storage, impurities can form, including dimers of piperacillin. One such impurity, designated as Piperacillin Impurity-A, has been identified as a dimer of piperacillin. The presence of such impurities necessitates a thorough in vitro evaluation to ensure the safety and efficacy of the final drug product. These application notes provide an overview of the available in vitro data and detailed protocols for the assessment of 6-APA Piperacillin Dimer, with a focus on genotoxicity, as there is currently no publicly available data on its antimicrobial activity.
The primary known piperacillin dimer, Impurity-A, is formed during the manufacturing and storage of piperacillin. Its chemical structure has been characterized, and it has been the subject of in vitro safety assessments to establish its genotoxicity profile.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro genotoxicity studies performed on Piperacillin Impurity-A.
Table 1: Ames Test for Mutagenicity of Piperacillin Impurity-A
| Salmonella typhimurium Strain | Concentration Range Tested (per plate) | Metabolic Activation (S9) | Result |
| TA97a | Up to 5 mg | With and Without | Non-mutagenic |
| TA98 | Up to 5 mg | With and Without | Non-mutagenic |
| TA100 | Up to 5 mg | With and Without | Non-mutagenic |
| TA102 | Up to 5 mg | With and Without | Non-mutagenic |
| TA1535 | Up to 5 mg | With and Without | Non-mutagenic |
Table 2: Chromosomal Aberration Assay for Clastogenicity of Piperacillin Impurity-A
| Cell Line | Concentration Range Tested (per culture) | Metabolic Activation (S9) | Result |
| Chinese Hamster Ovary (CHO) | Up to 5 mg | With and Without | Non-clastogenic |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a standard method to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[1][2][3][4]
a. Materials:
-
Salmonella typhimurium tester strains (e.g., TA97a, TA98, TA100, TA102, TA1535)
-
This compound (test substance)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Positive controls (e.g., Sodium azide, 2-Nitrofluorene, 9-Aminoacridine, Mitomycin C)
-
Negative/vehicle control (solvent used for the test substance)
-
S9 fraction (from induced rat liver) for metabolic activation
-
Cofactor solution (NADP, Glucose-6-phosphate)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/Biotin solution
b. Experimental Workflow:
Ames Test Experimental Workflow
c. Procedure:
-
Preparation of Bacterial Cultures: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Preparation of Test Substance: Dissolve the this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are then made from this stock.
-
Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with a cofactor solution.
-
Assay:
-
To sterile tubes, add the test substance at various concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).
-
Add molten top agar to each tube, mix gently, and pour the contents onto the surface of minimal glucose agar plates.
-
Include appropriate negative (vehicle) and positive controls for each bacterial strain, with and without metabolic activation.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Collection and Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
In Vitro Mammalian Chromosomal Aberration Test
This assay evaluates the potential of a test substance to induce structural damage to chromosomes in cultured mammalian cells.[5][6][7][8]
a. Materials:
-
Mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells, or human peripheral blood lymphocytes)
-
This compound (test substance)
-
Solvent (e.g., cell culture medium, DMSO)
-
Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)
-
Negative/vehicle control
-
S9 fraction for metabolic activation
-
Cell culture medium and supplements (e.g., fetal bovine serum, antibiotics)
-
Colcemid or other metaphase-arresting agent
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Giemsa stain
b. Experimental Workflow:
Chromosomal Aberration Assay Workflow
c. Procedure:
-
Cell Culture: Culture the mammalian cells in appropriate medium until they are in a logarithmic growth phase.
-
Treatment: Expose the cell cultures to various concentrations of the this compound, along with positive and negative controls. The exposure is conducted both with and without metabolic activation (S9 mix). The treatment duration is typically for a few hours, followed by a recovery period, or for a longer period (e.g., 24 hours) without a recovery period.
-
Metaphase Arrest: Towards the end of the culture period, add a metaphase-arresting agent (e.g., Colcemid) to accumulate cells in metaphase.
-
Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a freshly prepared fixative.
-
Drop the fixed cell suspension onto clean, cold microscope slides and allow to air dry.
-
-
Staining and Analysis:
-
Stain the slides with Giemsa stain.
-
Analyze at least 100 well-spread metaphases per concentration under a microscope for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
-
Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated and compared to the negative control. A statistically significant, dose-dependent increase in the frequency of structural chromosomal aberrations indicates a positive result.
Signaling Pathways and Logical Relationships
As there is no available data on the specific signaling pathways affected by the this compound, a diagram illustrating the logical relationship in its safety assessment is provided below.
Logical Flow of Genotoxicity Assessment
Concluding Remarks
The available in vitro data for the this compound, specifically Piperacillin Impurity-A, focuses on its genotoxic potential. The results from the Ames test and the chromosomal aberration assay consistently indicate that this dimer is non-mutagenic and non-clastogenic under the tested conditions.[5]
It is crucial to note the absence of publicly available data regarding the antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC) of the this compound against various bacterial strains. Therefore, its impact on the overall efficacy of piperacillin formulations containing this impurity remains to be determined. Future in vitro studies should aim to elucidate the antimicrobial profile of this and other related piperacillin impurities to provide a more comprehensive understanding of their biological effects. Researchers in drug development should consider performing antimicrobial susceptibility testing of this impurity to fill this knowledge gap.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. Ames test - Wikipedia [en.wikipedia.org]
- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. criver.com [criver.com]
- 6. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]
Application Notes and Protocols for the Use of 6-APA Piperacillin Dimer in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 6-APA Piperacillin Dimer, a known impurity of the antibiotic Piperacillin, in pharmaceutical research and quality control.
Introduction
This compound is a significant impurity found in Piperacillin, a broad-spectrum β-lactam antibiotic.[1] Regulatory bodies such as the European Pharmacopoeia (EP) list this dimer as a specified impurity, referred to as Piperacillin Impurity S. Its monitoring and control are crucial to ensure the quality, safety, and efficacy of Piperacillin-based pharmaceutical products.[2] This document outlines the application of this compound as a reference standard in analytical method development, validation, and routine quality control of Piperacillin.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C31H37N7O9S2 | [1][3] |
| Molecular Weight | 715.80 g/mol | [1][3] |
| Appearance | White to off-white solid | |
| Purity | ≥97% (typical for reference standards) | |
| Storage Temperature | -20°C | [1] |
| Synonyms | Piperacillin penicillamide; Piperacillin Impurity S; Piperacillin Sodium Impurity S [EP] |
Applications in Pharmaceutical Research
The primary application of this compound in pharmaceutical research is as a certified reference standard for the following purposes:
-
Impurity Profiling: Identification and quantification of the dimer impurity in batches of Piperacillin active pharmaceutical ingredient (API) and finished drug products.
-
Analytical Method Development and Validation: Development and validation of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of Piperacillin and its related substances.[4]
-
Forced Degradation Studies: Identification of degradation pathways of Piperacillin under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) where the dimer may be formed.
-
Quality Control: Routine analysis of Piperacillin batches to ensure compliance with the impurity limits set by regulatory authorities.
Experimental Protocols
Protocol for Identification of this compound in a Piperacillin Sample using HPLC
This protocol describes a general procedure for the identification of this compound in a Piperacillin sample using a reference standard.
4.1.1. Materials and Reagents
-
This compound Reference Standard
-
Piperacillin API or drug product sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
4.1.2. Chromatographic Conditions
The following are typical HPLC conditions for the analysis of Piperacillin and its impurities. Method optimization may be required.
Table 2: Typical HPLC Parameters for Piperacillin Impurity Profiling
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
4.1.3. Preparation of Solutions
-
Reference Standard Solution: Accurately weigh a known amount of this compound Reference Standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
Test Solution: Accurately weigh a known amount of the Piperacillin sample, dissolve it in a suitable solvent, and dilute to a final concentration appropriate for HPLC analysis.
-
Spiked Solution (for peak identification confirmation): Add a small volume of the Reference Standard Solution to the Test Solution.
4.1.4. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Test Solution and record the chromatogram.
-
Inject the Reference Standard Solution and record the chromatogram.
-
Inject the Spiked Solution and record the chromatogram.
-
Peak Identification: Compare the retention time of the peak obtained from the Reference Standard Solution with the peaks in the chromatogram of the Test Solution. The peak in the Test Solution that corresponds to the retention time of the this compound is identified as such. The peak corresponding to the dimer in the Spiked Solution should show a significant increase in area compared to the Test Solution.
Protocol for Quantification of this compound
Quantification can be performed using an external standard method with a calibration curve or by using the relative response factor (RRF) if the impurity concentration is low.
4.2.1. External Standard Method
-
Prepare a series of calibration standards of this compound at different concentrations.
-
Inject each standard and generate a calibration curve by plotting peak area against concentration.
-
Inject the Test Solution and determine the peak area of the dimer.
-
Calculate the concentration of the this compound in the sample using the calibration curve.
4.2.2. Relative Response Factor (RRF) Method
Formula for RRF Calculation:
RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
Quantification using RRF:
% Impurity = (Area of Impurity / Area of API) x (1 / RRF) x 100
Note: The specific RRF for this compound relative to Piperacillin needs to be experimentally determined under the specific chromatographic conditions used.
Data Presentation
Table 3: Example of Quantitative Data from HPLC Analysis
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Relative Response Factor (RRF) |
| Piperacillin | 1 - 100 | 0.1 | 0.3 | 1.00 |
| This compound | To be determined | To be determined | To be determined | To be determined experimentally |
Visualizations
Logical Relationship of Piperacillin and its Impurities
The following diagram illustrates the relationship between the active pharmaceutical ingredient (Piperacillin) and its impurities, including the this compound.
Experimental Workflow for Impurity Analysis
The diagram below outlines the general workflow for the identification and quantification of this compound in a Piperacillin sample.
References
- 1. usbio.net [usbio.net]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C31H37N7O9S2 | CID 139024694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Analytical Profiling of Piperacillin Impurities
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic widely used for the treatment of moderate to severe bacterial infections. As with any pharmaceutical active ingredient, the presence of impurities can affect its efficacy, safety, and stability. Therefore, robust analytical methods for the identification, quantification, and control of these impurities are crucial throughout the drug development process and for routine quality control.
These application notes provide a comprehensive overview of the analytical techniques used for piperacillin impurity profiling, with a focus on high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). Detailed experimental protocols and quantitative data are presented to aid researchers in the development and validation of their own analytical methods.
Known Impurities of Piperacillin
A number of process-related and degradation impurities of piperacillin have been identified and are listed in major pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). A summary of some of these key impurities is provided in the table below.
| Impurity Name/Designation | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Piperacillin | (2S,5R,6R)-6-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | C₂₃H₂₇N₅O₇S | 517.56 |
| Impurity A (Ampicillin) | (2S,5R,6R)-6-[[(2R)-2-Amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | C₁₆H₁₉N₃O₄S | 349.40 |
| Impurity B (Piperacilloic Acid) | (2R,4S)-2-[(R)-Carboxy-[[(2R)-2-[[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | C₂₃H₂₉N₅O₈S | 535.57 |
| Impurity C (Penilloic Acids of Piperacillin) | (2RS, 4S)-2-[[[(2R)-2-[[(4-Ethyl-2, 3-dioxopiperazin-1-yl)carbonyl]amino]-2-phenylacetyl]amino]methyl]-5, 5-dimethylthiazolidine-4-carboxylic acid | C₂₂H₂₉N₅O₆S | 491.56 |
| Impurity D (N-Piperacillinyl Ampicillin) | (2S,5R,6R)-6-[[(2R)-2-[[[(2S,5R,6R)-6-[[(2R)-2-[[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | C₃₉H₄₄N₈O₁₀S₂ | 848.94 |
| Impurity E (1-ethylpiperazine-2,3-dione) | 1-Ethylpiperazine-2,3-dione | C₆H₁₀N₂O₂ | 142.16 |
| Impurity F (Acetylated Penicilloic Acids of Piperacillin) | (4S)-3-Acetyl-2-[carboxy[[(2R)-2-[[(4-ethyl-2, 3-dioxopiperazin-1-yl) carbonyl] amino]-2-phenylacetyl]amino]methyl]-5, 5-dimethylthiazolidine-4-carboxylic acid | C₂₅H₃₁N₅O₉S | 577.61 |
| Impurity G | (2R)-2-[[(4-Ethyl-2, 3-dioxopiperazin-1-yl)carbonyl]amino]-2-phenylacetic Acid | C₁₅H₁₇N₃O₅ | 319.32 |
| Impurity H (6-Aminopenicillanic Acid) | (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | C₈H₁₂N₂O₃S | 216.26 |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Piperacillin and Impurity Profiling
This protocol describes a stability-indicating HPLC method suitable for the simultaneous determination of piperacillin and its degradation products.
1. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Methanol: 0.1% Orthophosphoric Acid (OPA) in water (85:15, v/v)[1]
-
Flow Rate: 0.7 mL/min[1]
-
Detection Wavelength: 231 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of piperacillin and known impurity reference standards in the mobile phase to achieve a desired concentration (e.g., 100 µg/mL for piperacillin).
-
Sample Solution: Reconstitute the piperacillin sample (e.g., from a vial for injection) with a suitable diluent and further dilute with the mobile phase to fall within the linear range of the method.
4. System Suitability:
-
Inject the standard solution multiple times (e.g., n=6).
-
The relative standard deviation (%RSD) for the peak area of piperacillin should be less than 2.0%.
-
The tailing factor for the piperacillin peak should be not more than 2.0.
-
The theoretical plates for the piperacillin peak should be not less than 2000.
5. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Identify impurities based on their retention times relative to the piperacillin peak.
-
Quantify the impurities using the external standard method.
Protocol 2: LC-MS/MS for Identification and Quantification of Piperacillin Impurities
This protocol outlines a more sensitive and specific LC-MS/MS method for the detailed characterization of piperacillin impurities, particularly in complex matrices or at low levels.
1. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or ion trap) with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
2. Chromatographic Conditions:
-
Column: C18, 2.1 x 150 mm, 3.5 µm particle size[2]
-
Mobile Phase A: 0.2% formic acid in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 0.2 mL/min[2]
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.
4. Preparation of Solutions:
-
Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent.
5. Analysis:
-
Acquire full scan MS and tandem MS (MS/MS) data for the standard solutions to determine the precursor and product ions for piperacillin and its impurities.
-
Develop an MRM method for the quantification of the target impurities.
-
Analyze the sample solutions using the developed LC-MS/MS method.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of piperacillin and its impurities using validated HPLC methods.
Table 1: Linearity and Range [1]
| Analyte | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Piperacillin | 16 - 80 | y = 29.456x - 3.2277 | 0.9992 |
| Tazobactam | 2 - 10 | y = 49.211x + 16.548 | 0.9999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) [1]
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Piperacillin | 0.258 | 0.784 |
| Tazobactam | 0.143 | 0.435 |
Table 3: Results of Forced Degradation Studies for Piperacillin [1]
| Stress Condition | Time (hours) | % Degradation |
| Acid (0.1M HCl) | 1 | 11.84 |
| Base (0.1M NaOH) | 1 | 15.23 |
| Oxidation (3% H₂O₂) | 1 | 8.76 |
| Thermal (60°C) | 24 | 5.42 |
Visualizations
Piperacillin Degradation Pathway
The primary degradation pathway for piperacillin involves the hydrolysis of the β-lactam ring, leading to the formation of piperacilloic acid (Impurity B). Further degradation can occur, leading to other related substances.
Caption: Major degradation pathway of piperacillin.
Experimental Workflow for Impurity Profiling
A typical workflow for the analysis of piperacillin impurities involves sample preparation followed by instrumental analysis and data processing.
Caption: Workflow for piperacillin impurity analysis.
Conclusion
The analytical methods and protocols detailed in these application notes provide a robust framework for the comprehensive impurity profiling of piperacillin. The use of stability-indicating HPLC methods is essential for routine quality control, while LC-MS/MS offers a powerful tool for the identification and characterization of novel or low-level impurities. By implementing these techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of piperacillin-containing drug products., and efficacy of piperacillin-containing drug products.
References
Application Note: Pharmacopeial Methods for Piperacillin Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic used for the treatment of various bacterial infections. Ensuring the quality and purity of piperacillin is critical for its safety and efficacy. Pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) provide standardized methods for the analysis of piperacillin and its impurities. These impurities can arise during the synthesis, storage, or degradation of the active pharmaceutical ingredient (API). This application note provides a detailed overview and comparison of the pharmacopeial methods for the analysis of piperacillin impurities, along with experimental protocols and data presentation to aid researchers and drug development professionals in implementing these methods.
Data Presentation
The following tables summarize the specified impurities and the chromatographic conditions described in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) for the analysis of piperacillin impurities.
Table 1: Specified Impurities in Piperacillin According to USP and EP
| Impurity Name | Pharmacopeia |
| Piperacillin Related Compound A | USP |
| Piperacillin Related Compound B | USP |
| Piperacillin Related Compound C | USP |
| Piperacillin Related Compound D | USP |
| Impurity A | EP |
| Impurity B | EP |
| Impurity C | EP |
| Impurity D | EP |
| Impurity E | EP |
| Impurity F | EP |
| Impurity G | EP |
| Impurity I | EP |
| Impurity J | EP |
| Impurity K | EP |
| Impurity L | EP |
| Impurity M | EP |
| Impurity N | EP |
| Impurity O | EP |
| Impurity P | EP |
| Impurity Q | EP |
| Impurity R | EP |
| Impurity S | EP |
| Impurity T | EP |
Note: The specific chemical structures and names for all impurities are not consistently provided across all pharmacopeias. Researchers should refer to the specific pharmacopeial monographs and available reference standards for detailed information.
Table 2: HPLC Methods for Piperacillin Impurity Analysis
| Parameter | USP Method (Piperacillin and Tazobactam for Injection) | EP Method (Piperacillin Sodium) | JP Method (Piperacillin Sodium - 18th Ed.) |
| Column | L1 packing (C18), 4.6-mm x 25-cm | Octadecylsilyl silica gel for chromatography R (C18) | Inertsil ODS-3, 3 µm, 3.9-mm x 100-mm |
| Mobile Phase | A mixture of a solution of tetrabutylammonium hydrogen sulfate and acetonitrile (75:25), adjusted to a pH of 3.8 with 20% phosphoric acid. | Gradient elution with a mixture of acetonitrile and a buffer solution. The exact gradient program should be referred to in the EP monograph. | Mobile Phase A: Dibasic potassium phosphate; Mobile Phase B: Acetonitrile. A gradient elution is used. |
| Flow Rate | About 1 mL/min | 1.0 mL/min | Not explicitly specified in the provided search results. |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Injection Volume | About 20 µL | 10 µL | Not explicitly specified in the provided search results. |
| Column Temp. | Maintained at 5 ± 3°C (refrigerated autosampler) | Not explicitly specified in the provided search results. | Not explicitly specified in the provided search results. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacopeias for piperacillin impurity analysis.
United States Pharmacopeia (USP) Method for Related Compounds in Piperacillin and Tazobactam for Injection
This method is applicable for the determination of related compounds in Piperacillin and Tazobactam for Injection.
1. Materials and Reagents:
-
USP Piperacillin RS
-
USP Tazobactam RS
-
USP Tazobactam Related Compound A RS
-
Tetrabutylammonium hydrogen sulfate
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
2. Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, UV detector, and a data acquisition system.
-
Column: 4.6-mm x 25-cm column containing L1 packing (C18).
-
Detector Wavelength: 220 nm.
-
Flow Rate: Approximately 1 mL/min.
-
Injection Volume: 20 µL.
-
Autosampler Temperature: Maintained at 5 ± 3°C.
3. Preparation of Solutions:
-
20% Phosphoric Acid: Prepare a mixture of phosphoric acid and water (1:4).
-
Mobile Phase: Dissolve the contents of one vial of tetrabutylammonium hydrogen sulfate ion pairing reagent in 1 L of water. Mix this solution with acetonitrile in a 75:25 ratio. Adjust the pH to 3.8 with 20% Phosphoric acid.
-
Diluent: Prepare a mixture of water and acetonitrile (75:25).
-
Standard Preparation: Prepare a solution in the Mobile Phase containing known concentrations of USP Piperacillin RS and USP Tazobactam RS (e.g., approximately 0.2 mg/mL of piperacillin and 0.025 mg/mL of tazobactam).
-
Test Preparation: Dissolve an accurately weighed quantity of the sample in the Mobile Phase to obtain a nominal concentration equivalent to the Standard Preparation.
4. System Suitability:
-
Prepare a system suitability solution containing USP Tazobactam RS and USP Tazobactam Related Compound A RS.
-
The resolution between the peaks for tazobactam related compound A and tazobactam should be not less than 3.0.
-
The relative standard deviation for replicate injections of the Standard Preparation should be not more than 2.0%.
5. Procedure:
-
Inject equal volumes of the Standard Preparation and the Test Preparation into the chromatograph.
-
Record the chromatograms and measure the peak areas for all impurities.
-
Identify the impurity peaks based on the relative retention times provided in the USP monograph.
-
Calculate the percentage of each impurity in the portion of the sample taken.
European Pharmacopoeia (EP) Method for Related Substances in Piperacillin Sodium
This method is used to determine the related substances in Piperacillin Sodium.
1. Materials and Reagents:
-
Piperacillin CRS
-
Acetonitrile (HPLC grade)
-
Buffer solution (as specified in the EP monograph)
-
Water (HPLC grade)
2. Chromatographic System:
-
HPLC System: A system with a gradient pump, autosampler, UV detector, and data acquisition system.
-
Column: A 4.6 mm x 150 mm column packed with octadecylsilyl silica gel for chromatography R (5 µm).
-
Detector Wavelength: 220 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Test Solution: Dissolve a specified amount of the substance to be examined in the mobile phase to obtain a defined concentration.
-
Reference Solution (a): Prepare a solution of Piperacillin CRS of a known concentration.
-
Reference Solution (d): Prepare a solution containing known concentrations of specific impurity reference standards (e.g., impurity I and A) to check system suitability.
4. System Suitability:
-
The resolution between the peaks due to impurity I and impurity A in the chromatogram obtained with reference solution (d) should be at least 1.5.
5. Procedure:
-
Inject the Test Solution and Reference Solutions into the chromatograph.
-
Record the chromatograms for a specified run time.
-
The relative retention times of the specified impurities are provided in the EP monograph.
-
Calculate the percentage of each impurity based on the peak areas in the chromatogram of the Test Solution and the concentration of the Reference Solution.
Japanese Pharmacopoeia (JP) Method for Related Substances in Piperacillin Sodium (based on 16th/18th Edition information)
This method provides a framework for the analysis of related substances in Piperacillin Sodium.
1. Materials and Reagents:
-
Piperacillin reference standard
-
Tazobactam reference standard
-
Dibasic potassium phosphate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic System:
-
HPLC System: A standard HPLC system with a pump, autosampler, UV detector, and data acquisition system.
-
Column: Inertsil ODS-3, 3 µm, 3.9 mm x 100 mm.
-
Detector Wavelength: 220 nm.
3. Preparation of Solutions:
-
Mobile Phase A: A solution of dibasic potassium phosphate in water.
-
Mobile Phase B: Acetonitrile.
-
Test Solution: Dissolve the sample in a suitable solvent to achieve a concentration of 1 mg/mL of piperacillin.
4. Procedure:
-
Perform a gradient elution using Mobile Phase A and Mobile Phase B. The specific gradient profile should be followed as per the official JP monograph.
-
Inject the test solution into the chromatograph.
-
Measure the peak areas of any substances different from the main piperacillin peak.
-
The analysis should be repeated to confirm repeatability.
Visualizations
The following diagrams illustrate the general workflow and logical relationships in the pharmacopeial analysis of piperacillin impurities.
Caption: General workflow for piperacillin impurity analysis.
Caption: Key HPLC parameter comparison across pharmacopeias.
Application Note: Solid-Phase Extraction of Piperacillin Dimers from Complex Matrices
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of piperacillin and its primary degradation products, piperacillin dimers, from complex biological matrices such as human plasma. The formation of piperacillin dimers, particularly the penicilloic acid-piperacillin dimer, is a concern in pharmaceutical formulations and in vivo, necessitating a robust method for their isolation and quantification.[1][2] This protocol utilizes a mixed-mode polymeric SPE sorbent to achieve high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic widely used for the treatment of severe bacterial infections.[1] Like other penicillins, piperacillin can degrade, especially in solution, to form various impurities, including dimers.[1][2] The formation of these dimers is significant as it can lead to a reduction in the potency of the antibiotic and potentially contribute to adverse drug reactions. The primary degradation pathway involves the hydrolysis of the β-lactam ring to form penicilloic acid, which can then react with another piperacillin molecule to form a dimer.[1][2][3]
Solid-phase extraction (SPE) is a highly effective technique for the selective extraction and concentration of analytes from complex sample matrices.[4] Compared to methods like protein precipitation or liquid-liquid extraction, SPE can provide cleaner extracts, leading to reduced matrix effects in LC-MS/MS analysis and improved assay sensitivity and reproducibility.[4] This note describes a method optimized for the extraction of both piperacillin and its more polar dimer degradation products.
Chemical Degradation Pathway
Piperacillin can undergo degradation, leading to the formation of dimers. A key pathway involves the hydrolysis of the β-lactam ring to form piperacillin penicilloic acid. This intermediate can then react with an intact piperacillin molecule to form a penicilloic acid-piperacillin dimer.[1][2] Understanding this pathway is crucial for developing analytical methods to monitor the stability of piperacillin.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Mixed-mode, strong anion exchange polymeric sorbent (e.g., Oasis MAX, 30 mg/1 mL)
-
Piperacillin and Piperacillin Dimer Standards: Analytical grade
-
Human Plasma: Blank, collected with an appropriate anticoagulant
-
Methanol: HPLC grade
-
Acetonitrile: HPLC grade
-
Formic Acid: 99% or higher purity
-
Ammonium Hydroxide: ACS grade
-
Water: Deionized, 18 MΩ·cm or higher purity
-
Sample Pre-treatment Solution: 4% Phosphoric Acid in water
-
Conditioning Solvent 1: Methanol
-
Conditioning Solvent 2: Deionized water
-
Wash Solution 1: 5% Ammonium Hydroxide in water
-
Wash Solution 2: Methanol
-
Elution Solvent: 2% Formic Acid in Methanol
Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples for 10 seconds to ensure homogeneity.
-
For a 500 µL plasma sample, add 500 µL of 4% phosphoric acid solution.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the pre-treated sample at 4000 x g for 10 minutes to pellet precipitated proteins.
-
Use the supernatant for the SPE procedure.
Solid-Phase Extraction Protocol
The following protocol is designed for a mixed-mode strong anion exchange polymeric SPE cartridge.
-
Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Loading:
-
Load the entire supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove basic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the piperacillin and piperacillin dimers with 1 mL of 2% formic acid in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS/MS system.
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
-
Experimental Workflow Diagram
Data Presentation
While specific quantitative data for piperacillin dimers using this exact SPE protocol is not widely available in the literature, the following table summarizes the expected performance based on data for piperacillin and other beta-lactam antibiotics extracted from complex matrices using polymeric and mixed-mode SPE sorbents.
| Analyte | Matrix | SPE Sorbent Type | Recovery (%) | LLOQ (mg/L) | Reference |
| Piperacillin | Blood/BAL | Thin-Film Microextraction (DVB) | 56 - 74 | 0.02 | [5] |
| Ampicillin | Human Plasma | Polymeric | 94.38 ± 4.05 | 0.1 | [6] |
| Penicillin-V | Human Plasma | C18/OH | >90 (implied) | 0.1 | [7] |
| Various Beta-Lactams | Wastewater | Mixed-Mode (Oasis MAX) | 82 - 97 | 0.008 - 0.024 | [8] |
LLOQ: Lower Limit of Quantification; BAL: Bronchoalveolar Lavage; DVB: Divinylbenzene
Discussion
The proposed SPE protocol leverages a mixed-mode sorbent that combines reversed-phase and strong anion-exchange properties. This is advantageous for the extraction of piperacillin and its dimers. Piperacillin and its penicilloic acid-derived dimer contain carboxylic acid functional groups, which will be negatively charged at a neutral or slightly basic pH. The anion-exchange functionality of the sorbent strongly retains these acidic compounds during the loading phase. The wash steps are critical for removing matrix interferences. The basic wash removes neutral and basic compounds, while the methanol wash removes non-polar substances. Elution is achieved by using an acidic solution, which neutralizes the charge on the analytes, disrupting the ion-exchange interaction and allowing them to be released from the sorbent.
The use of a polymeric sorbent backbone offers benefits such as stability across a wide pH range and reduced non-specific binding of matrix components compared to silica-based sorbents. This results in cleaner extracts and more robust analytical methods. While the provided quantitative data is for piperacillin and other penicillins, it is expected that the dimer, with its similar chemical functionalities, will exhibit comparable recovery and sensitivity with this method. Method validation would be required to determine the specific performance characteristics for the piperacillin dimers.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of piperacillin and its dimers from complex biological matrices. The use of a mixed-mode polymeric SPE sorbent allows for selective and efficient extraction, resulting in clean samples suitable for sensitive LC-MS/MS analysis. This method can be valuable for researchers, scientists, and drug development professionals involved in the pharmacokinetic and stability studies of piperacillin.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Piperacillin and its Dimers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of piperacillin and its dimers.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the HPLC analysis of piperacillin?
A1: Common challenges in the HPLC analysis of piperacillin include co-elution with its degradation products, particularly dimers, peak tailing, and managing the low solubility of certain impurities.[1][2] Piperacillin, a β-lactam antibiotic, can degrade through hydrolysis, leading to the formation of various products, including the penicilloic acid-piperacillin dimer.[1] This dimer has been reported to have low solubility, which can cause issues such as precipitation in the HPLC system and poor peak shape.
Q2: What is the typical mobile phase composition for piperacillin HPLC analysis?
A2: Reversed-phase HPLC is the most common technique for piperacillin analysis. Typical mobile phases consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[3][4] The pH of the aqueous phase is a critical parameter and is often adjusted to a slightly acidic range (e.g., pH 3.0-4.5) to ensure good peak shape and retention of piperacillin and its related substances.[3][4]
Q3: Which type of HPLC column is recommended for piperacillin and its dimer separation?
A3: C8 and C18 columns are widely used for the separation of piperacillin and its degradation products.[1][3][4] The choice between C8 and C18 depends on the specific method and the desired retention characteristics. C18 columns provide higher hydrophobicity and may offer better retention for less polar compounds, while C8 columns can be advantageous for faster elution of highly retained components.
Q4: How can I detect and identify piperacillin dimers?
A4: Piperacillin dimers and other degradation products are typically detected using a UV detector, often at wavelengths around 215-230 nm.[1][3][5] Identification of the dimer peak can be challenging without a reference standard. Forced degradation studies, where piperacillin is subjected to stress conditions (acid, base, oxidation, heat), can help to generate the degradation products, including dimers, and observe their retention times relative to the main piperacillin peak.[3] Mass spectrometry (MS) coupled with HPLC can provide definitive identification by determining the molecular weight of the eluting peaks.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) for Piperacillin or Dimer Peaks
| Possible Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Use an end-capped C8 or C18 column. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%). |
| Low Solubility of Dimer | Decrease the sample concentration. Increase the proportion of the organic solvent in the mobile phase if it does not compromise the separation of other components. Ensure the sample is fully dissolved in the injection solvent. |
| Mobile Phase pH close to pKa | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of piperacillin and its dimers. A slightly acidic pH is generally preferred. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Extra-column Volume | Use shorter, narrower internal diameter tubing between the injector, column, and detector. |
Issue 2: Poor Resolution Between Piperacillin and Dimer/Degradation Product Peaks
| Possible Cause | Troubleshooting Step |
| Inadequate Mobile Phase Strength | Optimize the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve resolution. |
| Incorrect Mobile Phase pH | Systematically vary the pH of the aqueous buffer to find the optimal separation. The ionization state of piperacillin and its acidic degradation products is pH-dependent, which significantly affects their retention. |
| Suboptimal Column Chemistry | Experiment with a different stationary phase (e.g., a different brand of C18 or a C8 column) as selectivity can vary between manufacturers. |
| Flow Rate is Too High | Decrease the flow rate. This can lead to better efficiency and improved resolution, although it will increase the run time. |
| Temperature Fluctuations | Use a column oven to maintain a constant and optimized temperature. Temperature can affect selectivity and retention times. |
Issue 3: Appearance of Unexpected or Unidentified Peaks
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Prepare samples fresh and store them at a low temperature (e.g., 4°C) before injection to minimize degradation.[6] Piperacillin is known to be unstable in solution. |
| Contamination | Run a blank injection (injection of the mobile phase or sample solvent) to check for ghost peaks originating from the system or solvent. Ensure all glassware and solvents are clean. |
| Formation of New Degradation Products | If conducting forced degradation studies, new peaks are expected. Document their retention times and relative peak areas. Use a diode array detector (DAD) to check the UV spectrum of the new peaks for comparison with the parent drug. |
Data Presentation
Table 1: Comparison of HPLC Methods for Piperacillin Analysis
| Parameter | Method 1 [1] | Method 2 [3] | Method 3 [4] |
| Column | C8 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (55:45 v/v) | Methanol:0.1% Orthophosphoric Acid in Water (85:15 v/v) | Potassium Dihydrogen Orthophosphate buffer (pH 3.5):Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection | 215 nm | 231 nm | 226 nm |
| Retention Time (Piperacillin) | Not specified | Not specified | ~2.5 min |
| Retention Time (Tazobactam) | Not specified | Not specified | ~4.3 min |
Experimental Protocols
Protocol 1: RP-HPLC Method for Detection of Piperacillin and Degradation Products (Based on[1])
-
Chromatographic System: Agilent LC 1200 with Diode Array Detector (DAD).
-
Column: Qualisil Gold C8 (250 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of HPLC grade methanol and water (55:45 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 215 nm.
-
Sample Preparation: Dissolve the piperacillin sample in water to achieve a suitable concentration (e.g., 40 µg/mL).
Protocol 2: Stability-Indicating RP-HPLC Method for Piperacillin (Based on[3])
-
Chromatographic System: Agilent Technologies HPLC system with a UV detector.
-
Column: Agilent C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and 0.1% orthophosphoric acid in water (85:15 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 231 nm.
-
Forced Degradation Study (Example):
-
Acid Degradation: Treat the piperacillin sample with 0.1 M HCl and heat. Neutralize before injection.
-
Base Degradation: Treat the piperacillin sample with 0.1 M NaOH and heat. Neutralize before injection.
-
Oxidative Degradation: Treat the piperacillin sample with 3% H₂O₂.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: Simplified degradation pathway of piperacillin to its dimer.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. jchr.org [jchr.org]
- 4. ijpsm.com [ijpsm.com]
- 5. researchgate.net [researchgate.net]
- 6. Preanalytical Stability of Piperacillin, Tazobactam, Meropenem, and Ceftazidime in Plasma and Whole Blood Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Co-elution of Piperacillin Impurities in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of piperacillin and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing peak tailing and co-elution of an impurity with the main piperacillin peak. What are the initial steps to troubleshoot this?
A1: Peak tailing and co-elution are common issues in the HPLC analysis of piperacillin due to the polar nature of piperacillin and its impurities. Here are the initial steps to address this:
-
Verify System Suitability: Ensure your HPLC system meets the system suitability requirements outlined in your method or the relevant pharmacopeia (e.g., USP). Check parameters like theoretical plates, tailing factor, and resolution of critical pairs.
-
Mobile Phase pH Adjustment: The retention of piperacillin and its impurities is highly dependent on the mobile phase pH. Piperacillin is an acidic compound, and small changes in pH can significantly impact its ionization state and retention time.[1] Carefully prepare and buffer the mobile phase to the pH specified in your method. A common pH for piperacillin analysis is around 5.5.[2]
-
Column Conditioning: Ensure the column is properly conditioned with the mobile phase. Inadequate equilibration can lead to retention time shifts and poor peak shape.
Q2: An unknown impurity is co-eluting with piperacillin. How can I modify my mobile phase to improve separation?
A2: Modifying the mobile phase is a powerful tool to resolve co-eluting peaks.[3] Consider the following strategies:
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. Different organic solvents can alter the selectivity of the separation.
-
Adjust Organic/Aqueous Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent will generally increase the retention time of all components, which may improve resolution.[3]
-
Introduce an Ion-Pairing Reagent: For polar and ionizable compounds like piperacillin, using an ion-pairing reagent such as tetrabutylammonium hydroxide can significantly improve peak shape and resolution by forming a neutral complex with the analyte.[2]
-
Optimize Buffer Concentration: The concentration of the buffer in the mobile phase can also affect selectivity. Experiment with different buffer concentrations within a reasonable range (e.g., 10-50 mM).
Q3: I am using a standard C18 column, but a known impurity, piperacillin amide, is still co-eluting with the main peak. What are my options?
A3: Piperacillin amide is a known impurity that has very similar chromatographic behavior to piperacillin on standard reversed-phase columns, making it a common co-elution challenge.[4] To resolve this:
-
Change Stationary Phase Selectivity: While C18 is the most common stationary phase, other chemistries can offer different selectivity. Consider trying a C8 column, which is less hydrophobic, or a phenyl-hexyl column, which provides different pi-pi interactions.[5][6] For highly polar impurities, a polar-embedded or aqueous-C18 column might also be effective.
-
Gradient Elution: Isocratic methods may not be sufficient to separate closely eluting impurities.[7] Developing a shallow gradient can help to resolve these peaks. Experiment with the gradient slope and time to optimize the separation.
Q4: My current isocratic method is fast, but I have a co-elution issue. How do I develop a gradient method to resolve this without significantly increasing the run time?
A4: Transitioning from an isocratic to a gradient method can resolve co-elution without drastically increasing the run time if optimized correctly.
-
Start with a Scout Gradient: Run a fast, wide-range gradient (e.g., 5% to 95% organic in 10-15 minutes) to determine the approximate elution time of your impurities.
-
Develop a Segmented Gradient: Based on the scout gradient, create a new gradient with a shallow slope around the elution time of the co-eluting peaks. You can have a steeper gradient before and after this segment to keep the overall run time short.
-
Optimize Flow Rate and Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. Adjusting the flow rate can also impact resolution.
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Co-eluting Peaks
This guide provides a step-by-step workflow for troubleshooting co-elution issues.
Caption: A workflow for troubleshooting co-elution in HPLC.
Guide 2: Decision Tree for Mobile Phase Optimization
This decision tree helps in selecting the right mobile phase modification strategy.
Caption: Decision tree for mobile phase optimization.
Data Presentation
Table 1: Common Piperacillin Impurities and Chromatographic Behavior
| Impurity Name | Common Co-elution Challenge | Recommended Initial Strategy |
| Piperacillin Amide | Co-elutes with piperacillin in standard RP-HPLC.[4] | Change stationary phase selectivity (e.g., C8 or Phenyl-Hexyl). |
| Piperacillin Related Compound A | May co-elute with other early eluting impurities. | Adjust mobile phase pH and/or use an ion-pairing reagent.[8] |
| Piperacillin Related Compound D | Later eluting peak, may co-elute with other degradation products.[2] | Optimize gradient slope in the later part of the chromatogram. |
| Degradation Products from Forced Degradation | Can be numerous and may co-elute with each other or the main peak.[5] | Develop a stability-indicating gradient method with a wide separation window. |
Table 2: Example HPLC Method Parameters for Piperacillin Impurity Analysis
| Parameter | USP Method for Piperacillin and Tazobactam for Injection[9] | Alternative Method Example[5] |
| Column | L1 packing (C18), 4.6-mm x 25-cm | C8, 4.6-mm x 25-cm, 5 µm |
| Mobile Phase | Acetonitrile, water, phosphate buffer, and tetrabutylammonium hydroxide | Methanol and water (55:45 v/v) |
| pH | 3.8 | 3.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 220 nm | 215 nm |
| Elution Mode | Gradient | Isocratic |
Experimental Protocols
Protocol 1: Forced Degradation Study of Piperacillin
Forced degradation studies are essential to generate potential impurities and test the specificity of an HPLC method.
Objective: To generate degradation products of piperacillin under various stress conditions.
Materials:
-
Piperacillin active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter, heating block/water bath, UV chamber
Procedure:
-
Acid Hydrolysis: Dissolve piperacillin in 0.1 N HCl to a concentration of 1 mg/mL. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase to the working concentration.
-
Base Hydrolysis: Dissolve piperacillin in 0.1 N NaOH to a concentration of 1 mg/mL. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl and dilute with mobile phase.
-
Oxidative Degradation: Dissolve piperacillin in a 3% H₂O₂ solution to a concentration of 1 mg/mL. Keep at room temperature for 2 hours. Dilute with mobile phase.
-
Thermal Degradation: Expose solid piperacillin powder to 105°C for 24 hours. Dissolve the stressed powder in the mobile phase to the working concentration.
-
Photolytic Degradation: Expose a solution of piperacillin (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.
Analysis: Analyze all stressed samples by HPLC, along with an unstressed control sample, to identify and separate the degradation products.
Protocol 2: HPLC Method Development for Separation of Piperacillin and a Co-eluting Impurity
Objective: To develop a gradient HPLC method to separate a known co-eluting impurity from piperacillin.
Initial Conditions (Isocratic):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: 30:70 Acetonitrile:20mM Phosphate buffer pH 5.5
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: 220 nm
-
Injection Volume: 10 µL
Method Development Steps:
-
Scout Gradient:
-
Mobile Phase A: 20mM Phosphate buffer pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes.
-
Run a sample of piperacillin with the suspected co-eluting impurity.
-
-
Gradient Optimization:
-
Based on the scout gradient, determine the approximate %B at which piperacillin and the impurity elute.
-
Design a new gradient with a shallower slope around this elution point. For example, if elution occurs around 40% B:
-
0-2 min: 10% B
-
2-12 min: 10% to 50% B (shallow gradient)
-
12-13 min: 50% to 90% B (column wash)
-
13-15 min: 90% B
-
15.1-18 min: 10% B (re-equilibration)
-
-
-
Further Optimization:
-
If co-elution persists, consider changing the organic modifier to methanol.
-
Adjust the pH of the aqueous mobile phase component (e.g., to pH 3.5 or 6.5) to alter the ionization and retention of the analytes.[1]
-
If necessary, switch to a column with a different stationary phase (e.g., C8 or Phenyl-Hexyl).
-
References
- 1. moravek.com [moravek.com]
- 2. Piperacillin [drugfuture.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Isolation and identification of piperacillin amide as an impurity in piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugfuture.com [drugfuture.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Improving peak resolution of 6-APA Piperacillin Dimer in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of piperacillin and its related substances, with a specific focus on improving the peak resolution of the 6-APA piperacillin dimer.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its resolution important?
A1: The this compound, also known as Piperacillin Impurity 18 or Piperacillin Penicillamide, is a process-related impurity or degradation product formed from 6-aminopenicillanic acid (6-APA) and piperacillin. Its accurate quantification is crucial for ensuring the purity, safety, and efficacy of piperacillin drug substances and products. Poor resolution between the dimer and the main piperacillin peak can lead to inaccurate assay results and failure to meet regulatory requirements.
Q2: What are the typical starting conditions for an HPLC method to separate piperacillin and its impurities?
A2: A common starting point for separating piperacillin and its related substances is reversed-phase HPLC. Typical conditions involve a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter and is often adjusted to a slightly acidic range (e.g., pH 3.0-5.5) to ensure good peak shape and retention for the ionizable piperacillin and its impurities.[1][2][3]
Q3: My piperacillin peak is showing significant tailing. What are the likely causes and how can I fix it?
A3: Peak tailing for piperacillin, which is an acidic compound, can be caused by several factors:
-
Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the analyte, causing tailing.
-
Solution: Use a well-end-capped column, or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). Operating at a lower pH can also suppress the ionization of silanols.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column frit or at the head of the column can cause peak shape issues.
-
Solution: Use a guard column and ensure proper sample preparation, including filtration. If the column is contaminated, it may need to be flushed with a strong solvent.
-
Q4: I am observing broad peaks for both piperacillin and the dimer. What should I investigate?
A4: Broad peaks can be indicative of several issues:
-
Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
Solution: Use tubing with a smaller internal diameter and keep the lengths as short as possible.
-
-
Low Mobile Phase Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks.
-
Solution: Optimize the flow rate for your column dimensions and particle size.
-
-
Column Temperature: Low column temperatures can result in slower mass transfer and broader peaks.
-
Solution: Increase the column temperature (e.g., to 30-40°C) to improve efficiency.
-
Troubleshooting Guide: Improving Peak Resolution of this compound
This guide provides specific troubleshooting steps to address poor resolution between the this compound and the main piperacillin peak.
| Observed Problem | Potential Cause | Recommended Action | Expected Outcome |
| Poor Resolution/Co-elution of Piperacillin and Dimer | Inadequate Mobile Phase Strength | Gradually decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. | Increased retention times for both peaks, potentially improving separation. |
| Mobile Phase pH Not Optimal | Adjust the pH of the aqueous portion of the mobile phase. Since both piperacillin and the dimer are ionizable, a small change in pH can significantly alter their retention times differently. Experiment with a pH range of 3.0 to 5.5.[4][5][6] | Altered selectivity between the two peaks, leading to better resolution. | |
| Inappropriate Column Chemistry | Switch from a C18 to a C8 column, or vice-versa. The different carbon load and surface properties can affect the selectivity for these closely related compounds. | Change in the elution order or improved separation due to different hydrophobic interactions. | |
| Insufficient Method Selectivity | Introduce an ion-pair reagent (e.g., tetrabutylammonium hydroxide) to the mobile phase. This can enhance the retention of acidic compounds and alter selectivity. | Increased retention and differential interaction with the analytes, potentially resolving the peaks. | |
| Broad Dimer Peak Leading to Overlap | Slow Kinetics of Interaction | Increase the column temperature in increments of 5°C (e.g., from 25°C to 40°C). | Sharper peaks due to improved mass transfer kinetics, which can lead to better resolution. |
| High Buffer Concentration | If using a buffer, try reducing the concentration (e.g., from 50 mM to 25 mM). High salt concentrations can sometimes negatively impact peak shape. | Improved peak symmetry and potentially better resolution. | |
| Variable Retention Times and Resolution | Inconsistent Mobile Phase Preparation | Ensure accurate and consistent preparation of the mobile phase, especially the pH adjustment. Use a calibrated pH meter. | Reproducible retention times and consistent resolution between runs. |
| Column Degradation | Replace the guard column or the analytical column if it has been used extensively or with harsh mobile phases. | Restored peak shape and resolution to the original method performance. |
Experimental Protocols
Forced Degradation Study to Generate this compound
A forced degradation study can be performed to generate the this compound and other degradation products to aid in method development and peak identification.
-
Preparation of Piperacillin Stock Solution: Accurately weigh and dissolve piperacillin reference standard in a suitable solvent (e.g., water or a mixture of water and a small amount of organic solvent) to obtain a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide before injection.
-
Base Hydrolysis: To another aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 30, 60, 120 minutes). Neutralize with an equivalent amount of 0.1 M hydrochloric acid before injection.
-
Analysis: Analyze the stressed samples by HPLC to observe the formation of degradation products, including the this compound.
Optimized HPLC Method for Piperacillin and its Impurities
This protocol is a starting point and may require further optimization for the specific separation of the this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase:
-
A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient Program:
Time (min) %A %B 0 80 20 20 40 60 25 40 60 30 80 20 | 35 | 80 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at the initial conditions.
Visualizations
Caption: Troubleshooting workflow for improving peak resolution.
Caption: Formation of this compound.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. jchr.org [jchr.org]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. quora.com [quora.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Minimizing on-column degradation of piperacillin during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of piperacillin during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of piperacillin degradation during HPLC analysis?
A1: Piperacillin is susceptible to degradation primarily through the hydrolysis of its β-lactam ring, a characteristic vulnerability of penicillin-class antibiotics. This can be exacerbated by several factors during HPLC analysis, including mobile phase pH, column temperature, and the chemical properties of the stationary phase. On-column degradation can occur due to interactions with the stationary phase, particularly with active silanol groups on silica-based columns.[1]
Q2: What are the common degradation products of piperacillin?
A2: The most common degradation product is the corresponding piperacillin penicilloic acid, formed by the opening of the β-lactam ring. Under certain conditions, piperacillin can also form dimeric impurities, such as a penicilloic acid-piperacillin dimer. Stress studies involving acid and base hydrolysis have been shown to generate these and other minor degradants.[2]
Q3: How does mobile phase pH affect the stability of piperacillin on-column?
A3: The pH of the mobile phase is a critical factor in controlling the ionization state of piperacillin and influencing its stability.[3][4] Piperacillin is an ionizable compound, and its retention and stability can change significantly with pH.[4] Acidic mobile phases, typically in the pH range of 3.0 to 3.5, are often used to suppress the ionization of piperacillin, leading to better retention and peak shape on reversed-phase columns.[2][5] Extreme pH values can accelerate the degradation of the stationary phase and the analyte.[3] In some cases, adding a small amount of acid, like 0.1% acetic acid or orthophosphoric acid, to the mobile phase can help stabilize the compound on the column.[1][6]
Q4: Can the HPLC column itself contribute to piperacillin degradation?
A4: Yes, the column's stationary phase can play a significant role. Silica-based columns, especially those that are "lightly loaded" with the C18 stationary phase, can have a higher population of exposed silanol groups (-Si-OH).[1] These active sites can interact with piperacillin and catalyze its degradation. Using a "fully bonded" or high-coverage C18 column, or a C8 column, may reduce these interactions and minimize on-column degradation.[1][2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of piperacillin.
| Problem | Possible Causes | Recommended Solutions |
| Appearance of extra peaks, especially early-eluting ones, not present in the initial sample. | On-column degradation of piperacillin. | - Optimize Mobile Phase pH: Ensure the mobile phase pH is in the optimal range for piperacillin stability (typically acidic, pH 3.0-3.5).[2][5] - Modify Mobile Phase Composition: Consider adding a small percentage of an acid like acetic acid or orthophosphoric acid to the mobile phase to potentially stabilize piperacillin.[1][6] - Evaluate Column Chemistry: If using a C18 column, consider switching to a fully-bonded, high-coverage C18 column or a C8 column to minimize interaction with silanol groups.[1][2] - Reduce Analysis Time: A faster gradient or a shorter column can reduce the residence time of piperacillin on the column, thereby minimizing the opportunity for degradation.[1] |
| Poor peak shape (e.g., tailing, broadening) for the piperacillin peak. | Secondary interactions with the stationary phase or inappropriate mobile phase pH. | - Adjust Mobile Phase pH: Ensure the pH is appropriate to suppress the ionization of piperacillin.[4] - Use a Different Column: An alternative column with different stationary phase characteristics (e.g., end-capped, different bonding density) might reduce secondary interactions. |
| Loss of piperacillin peak area over a sequence of injections. | Instability of piperacillin in the autosampler or on the column over time. | - Control Sample Temperature: Maintain samples in the autosampler at a controlled, cool temperature (e.g., 4°C) to slow down degradation in solution. - Limit Sample Residence Time: Inject samples as soon as possible after preparation. Prepare fresh standards and samples frequently. |
| Inconsistent retention times for piperacillin. | Fluctuation in mobile phase composition or temperature. | - Ensure Proper Mobile Phase Preparation: Prepare the mobile phase accurately and consistently. Use a buffer to maintain a stable pH. - Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention times. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Piperacillin Analysis
This protocol is based on a validated stability-indicating method.[6]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Methanol: 0.1% Orthophosphoric Acid in water (85:15 v/v)
-
The pH of the aqueous portion should be adjusted to approximately 2.8.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.7 mL/min
-
Detection Wavelength: 231 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Sample Preparation:
-
Dissolve the piperacillin sample in the mobile phase to the desired concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Alternative Reversed-Phase HPLC Method using a C8 Column
This protocol offers an alternative stationary phase which may reduce on-column degradation.[2]
-
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
C8 column (4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Methanol: Water (55:45 v/v)
-
Adjust the pH of the water to 3.0 with a suitable acid (e.g., phosphoric acid).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Sample Preparation:
-
Prepare samples as described in Protocol 1.
-
Quantitative Data from Forced Degradation Studies
The following table summarizes the degradation of piperacillin under various stress conditions as reported in a stability-indicating method development study.[6]
| Stress Condition | Duration | % Degradation of Piperacillin |
| Acid Hydrolysis | 1 hour | 11.84% |
| Base Hydrolysis | 1 hour | Not specified |
| Oxidative Degradation | Not specified | Not specified |
| Thermal Degradation | Not specified | Not specified |
| Photolytic Degradation | Not specified | Not specified |
Visualizations
Caption: Troubleshooting workflow for on-column degradation of piperacillin.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. ijpsm.com [ijpsm.com]
- 6. jchr.org [jchr.org]
Technical Support Center: Analysis of Piperacillin and its Dimers by LC-MS
Welcome to the technical support center for the LC-MS analysis of piperacillin and its degradation products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the LC-MS analysis of piperacillin and its dimers?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method. For piperacillin and its dimers, which are often analyzed in complex biological matrices like plasma or urine, matrix effects can arise from endogenous components such as salts, phospholipids, and proteins. These effects can lead to erroneous quantification and unreliable results.
Q2: What are piperacillin dimers and why are they a concern in LC-MS analysis?
A2: Piperacillin dimers are molecules formed by the chemical bonding of two piperacillin molecules. These can form during manufacturing, storage, or even in vivo. Common forms include the piperacillin ring-open dimer and the 6-APA piperacillin dimer. As degradation products, their presence and concentration can be critical for assessing the stability and quality of piperacillin formulations. In LC-MS analysis, dimers are larger and may have different physicochemical properties than the parent piperacillin molecule, potentially leading to different chromatographic behavior and unique matrix effects that need to be addressed.
Q3: What is the most effective way to compensate for matrix effects in piperacillin analysis?
A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as piperacillin-d5, is widely regarded as the most effective strategy to compensate for matrix effects.[2] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.
Q4: Can I use one sample preparation method for both piperacillin and its dimers?
A4: While a single sample preparation method can often be used, it needs to be carefully optimized to ensure efficient extraction and cleanup for both the parent drug and its dimers. Dimers are larger and may have different polarities than piperacillin, which could affect their recovery in certain extraction techniques. It is crucial to validate the chosen method for all analytes of interest to ensure that it provides adequate recovery and minimizes matrix effects across the board. Techniques like solid-phase extraction (SPE) with mixed-mode cartridges or thin-film microextraction (TFME) may offer advantages in handling analytes with varying properties.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Piperacillin and/or its Dimers
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | - Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to ensure the analytes are in a consistent protonation state. - Consider a different column chemistry, such as one with end-capping to reduce silanol interactions. |
| Column Overload | - Dilute the sample to reduce the concentration of the analytes injected onto the column. - Use a column with a larger internal diameter or higher loading capacity. |
| Inappropriate Mobile Phase Composition | - Optimize the gradient elution profile to ensure adequate separation and elution of both piperacillin and its more retained dimer species. - Evaluate different organic modifiers (e.g., acetonitrile vs. methanol). |
Issue 2: Significant Ion Suppression Observed
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | - Implement a sample preparation technique that effectively removes phospholipids, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Modify the chromatographic gradient to separate the analytes from the phospholipid elution zone. |
| High Salt Concentration in the Sample | - Utilize a desalting step in your sample preparation, such as SPE with a wash step using a low percentage of organic solvent in water. - Dilute the sample if sensitivity allows. |
| Inadequate Sample Cleanup | - Switch from a simple protein precipitation method to a more rigorous technique like SPE or TFME.[3] - Optimize the wash and elution steps of your SPE protocol to improve the removal of interfering matrix components. |
Issue 3: Inconsistent Quantification and High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | - Crucially, incorporate a stable isotope-labeled internal standard (SIL-IS) like piperacillin-d5. This is the most reliable way to correct for sample-to-sample variations in matrix effects.[2] |
| Analyte Instability | - Ensure samples are processed and stored under appropriate conditions (e.g., low temperature, protected from light) to prevent degradation of piperacillin and formation of dimers. - Perform stability studies to understand the degradation kinetics in the specific matrix and storage conditions. |
| Carryover | - Optimize the autosampler wash procedure with a strong solvent to remove any residual analyte between injections. - Inject a blank sample after a high-concentration sample to assess for carryover. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects by Post-Column Infusion
This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Setup:
-
Prepare a standard solution of piperacillin and, if available, its dimers in the mobile phase.
-
Use a T-connector to infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream between the analytical column and the mass spectrometer ion source.
-
-
Procedure:
-
Begin the infusion and allow the baseline signal for the analytes to stabilize.
-
Inject a blank, extracted matrix sample (e.g., plasma extract prepared by protein precipitation).
-
Monitor the signal of the infused analytes throughout the chromatographic run.
-
-
Interpretation:
-
A dip in the baseline signal indicates ion suppression at that retention time.
-
A rise in the baseline signal indicates ion enhancement.
-
This information can be used to adjust the chromatographic method to move the analyte peaks away from regions of significant matrix effects.
-
Protocol 2: Sample Preparation by Protein Precipitation
A simple and rapid method, but may be more susceptible to matrix effects.
-
Sample Collection: Collect biological samples (e.g., plasma) and store appropriately.
-
Precipitation:
-
To a small volume of sample (e.g., 5 µL), add a larger volume of cold methanol (e.g., 125 µL) containing the internal standard (piperacillin-d5).[2]
-
Vortex the mixture thoroughly to precipitate proteins.
-
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Extraction:
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant with mobile phase (e.g., 50 µL of supernatant into 500 µL of mobile phase) before injection.[2]
-
Protocol 3: Quantification by Standard Addition
This method can be used to correct for matrix effects when a suitable SIL-IS is not available or for validation purposes.
-
Sample Aliquoting: Divide the sample extract into at least four equal aliquots.
-
Spiking:
-
Leave one aliquot unspiked.
-
Spike the remaining aliquots with increasing, known concentrations of a piperacillin and dimer standard solution.
-
-
Analysis: Analyze all aliquots by LC-MS/MS.
-
Calibration Curve:
-
Plot the measured peak area against the added concentration for each analyte.
-
Perform a linear regression on the data points.
-
-
Quantification: The absolute concentration of the analyte in the original sample is determined by extrapolating the regression line to the x-intercept.
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for Piperacillin
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Piperacillin | 518.2 | 143.2 | Positive | [2] |
| Piperacillin-d5 (IS) | 523.2 | 148.2 | Positive | [2] |
| Piperacillin | 518.1 | 115.0 / 143.0 | Positive | [4] |
Table 2: Matrix Effect and Recovery Data for Piperacillin with TFME
| Analyte | Concentration (mg/L) | Matrix Effect (%) | Recovery (%) |
| Piperacillin | 0.01 | < 6 | - |
| Piperacillin | 0.1 | < 6 | - |
| Piperacillin | 0.5 | < 6 | - |
| Piperacillin | 1.0 | < 6 | - |
| Piperacillin | 0.06 | - | 59.01 |
| Piperacillin | 0.25 | - | 56.13 |
| Piperacillin | 0.50 | - | 73.54 |
Data from a study utilizing Thin-Film Microextraction (TFME), which demonstrated minimal matrix effects for piperacillin.[3]
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of piperacillin.
Caption: A logical troubleshooting guide for addressing matrix effects in LC-MS analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Enhancing the sensitivity of detection for 6-APA Piperacillin Dimer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detection for 6-APA Piperacillin Dimer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is an impurity that can form from the antibiotic piperacillin.[1] Its detection and quantification are crucial for ensuring the quality, safety, and efficacy of piperacillin-containing pharmaceutical products. Regulatory bodies require strict control of impurities in drug substances and products.
Q2: What are the common analytical techniques used to detect this compound?
A2: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] LC-MS/MS generally offers higher sensitivity and specificity.
Q3: How can I improve the sensitivity of my HPLC-UV method for the dimer?
A3: To enhance sensitivity, consider optimizing the mobile phase composition and pH to improve peak shape and resolution.[3] Employing a highly sensitive UV detector and ensuring a clean flow path can also help. For a significant boost in sensitivity, pre-column or post-column derivatization to attach a chromophore or fluorophore to the dimer is a powerful strategy.[1][4]
Q4: What are the key parameters to optimize for sensitive LC-MS/MS detection of the dimer?
A4: For sensitive LC-MS/MS detection, focus on optimizing the electrospray ionization (ESI) source parameters, such as nebulizing gas flow, heating gas flow, and interface temperature, to maximize the ionization of the dimer.[5] Careful selection of precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode is critical for specificity and sensitivity.[6][7]
Q5: Are there alternative high-sensitivity detection methods?
A5: Yes, a competitive enzyme-linked immunosorbent assay (ELISA) could be developed for highly sensitive and specific detection of the piperacillin dimer. This immunochemical approach can offer lower detection limits than traditional chromatographic methods.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC-UV Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH affecting ionization of the dimer.- Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to suppress the ionization of silanol groups on the column (typically pH 2-4 for reversed-phase).- Add a competing base (e.g., triethylamine) to the mobile phase to block active sites.- Reduce the sample concentration or injection volume.[9] |
| Low sensitivity/small peak area | - Suboptimal detection wavelength.- The dimer has a low molar absorptivity at the selected wavelength.- On-column degradation. | - Determine the UV absorbance maximum of the dimer and set the detector to that wavelength.- Consider pre-column derivatization to introduce a highly absorbing chromophore.[4]- Ensure mobile phase and sample diluent are compatible and do not promote degradation. |
| Baseline noise or drift | - Contaminated mobile phase or column.- Air bubbles in the system.- Detector lamp aging. | - Filter all mobile phases and use high-purity solvents.- Flush the column with a strong solvent.- Degas the mobile phase.- Replace the detector lamp if necessary.[10] |
| Irreproducible retention times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase daily and use a gradient proportioning valve that is functioning correctly.- Use a column oven to maintain a constant temperature.- Replace the column if it has reached the end of its lifetime.[10] |
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low signal intensity/poor ionization | - Inefficient ionization in the ESI source.- Ion suppression from matrix components.- Suboptimal cone voltage or collision energy. | - Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature).- Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction).- Perform tuning experiments to determine the optimal cone voltage and collision energy for the dimer's specific MRM transitions.[11] |
| High background noise | - Contaminated solvent or system.- Chemical noise from the mobile phase or sample matrix. | - Use high-purity LC-MS grade solvents and additives.- Clean the ion source and mass spectrometer inlet.- Optimize chromatographic separation to resolve the analyte from interfering compounds. |
| Inconsistent fragmentation pattern | - Instability of the precursor ion.- Fluctuations in collision energy. | - Optimize the selection of a stable precursor ion.- Ensure the collision gas pressure and collision energy are stable. |
| No peak detected | - The dimer is not eluting from the column.- The dimer is degrading in the source.- Incorrect MRM transitions are being monitored. | - Adjust the mobile phase gradient to ensure elution.- Use a less harsh ionization source or gentler source conditions.- Confirm the m/z of the precursor and product ions for the dimer. |
Experimental Protocols
High-Sensitivity LC-MS/MS Method
This protocol is designed for the sensitive quantification of this compound in a sample matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the dimer).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Nebulizing Gas Flow: 3 L/min.[5]
-
Heating Gas Flow: 10 L/min.[5]
-
MRM Transitions: To be determined by infusing a standard of the this compound and optimizing for the most intense and specific precursor and product ions.
Pre-column Derivatization for Enhanced HPLC-UV/Fluorescence Detection
This protocol enhances the detection sensitivity by attaching a fluorescent tag to the dimer.
1. Derivatization Procedure
-
Hydrolyze the beta-lactam rings of the dimer by incubating the sample in a sodium carbonate solution. This exposes secondary amine functionalities.[4]
-
React the hydrolyzed sample with a fluorescent labeling reagent such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F).[4]
-
The reaction mixture can then be directly injected into the HPLC system.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer.
-
Detector: Fluorescence detector with excitation and emission wavelengths optimized for the specific fluorescent tag used.
Quantitative Data Summary
The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for piperacillin using different analytical methods. While specific data for the this compound is limited, these values provide a benchmark for the sensitivity that can be achieved.
| Analytical Method | Analyte | LOD | LOQ | Reference |
| HPLC-UV | Piperacillin | 0.258 µg/mL | 0.784 µg/mL | [12] |
| HPLC-UV | Piperacillin | 0.06 ppm | 0.03 ppm | [13][14] |
| LC-MS/MS | Piperacillin | 0.004 mg/L | 0.013 mg/L | [7] |
| LC-MS/MS | Piperacillin | - | 0.02 mg/L | [15] |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. High-pressure liquid chromatography analysis of antibiotic susceptibility disks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precolumn derivatization technique for high-performance liquid chromatographic determination of penicillins with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and ELISA Characterization of Antibodies against the Colistin, Vancomycin, Daptomycin, and Meropenem: A Therapeutic Drug Monitoring Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. longdom.org [longdom.org]
- 12. jchr.org [jchr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry [mdpi.com]
Preventing the formation of piperacillin dimers during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of piperacillin dimers and other degradation products during sample storage.
Frequently Asked Questions (FAQs)
Q1: What are piperacillin dimers and why are they a concern?
A1: Piperacillin dimers are impurities that can form during the storage of piperacillin solutions. One common dimer is the penicilloic acid-piperacillin dimer.[1][2][3] The formation of these dimers is a degradation process that reduces the concentration of the active piperacillin molecule, potentially impacting the accuracy of experimental results.[4] Furthermore, the formation of insoluble impurities can lead to particulate matter in the solution.[1][2]
Q2: What are the main factors that contribute to the formation of piperacillin dimers?
A2: The formation of piperacillin dimers and other degradation products is primarily influenced by:
-
pH: Piperacillin is susceptible to hydrolysis, especially in alkaline and strongly acidic conditions.[5][6] The degradation of piperacillin to penicilloic acid is a key step, which can then react with another piperacillin molecule to form a dimer.[1][2]
-
Temperature: Higher temperatures accelerate the degradation of piperacillin.[7][8][9]
-
Storage Time: The longer a sample is stored, the greater the potential for degradation and dimer formation.[7][8][10]
-
Diluent: The choice of diluent can affect the stability of piperacillin solutions.[6][11]
Q3: How can I prevent or minimize the formation of piperacillin dimers in my samples?
A3: To minimize dimer formation, consider the following preventative measures:
-
Control pH: Maintain the pH of the piperacillin solution around neutral (pH 6.5-7.0) for optimal stability.[6] The use of a citrate buffer has been shown to significantly improve the stability of piperacillin solutions.[3][6][11]
-
Refrigerate or Freeze Samples: Store piperacillin solutions at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures to slow down the degradation process.[7][8][10][12][13][14][15][16] For long-term storage, freezing at -80°C is recommended for beta-lactam antibiotics like piperacillin.[8]
-
Minimize Storage Time: Analyze samples as soon as possible after preparation. If storage is necessary, adhere to recommended stability timelines based on storage temperature.[8][14][15]
-
Use Appropriate Diluents: Reconstitute and dilute piperacillin in stable solutions. Citrate-buffered saline has been shown to be a suitable diluent for improving stability.[6][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low piperacillin concentration in analytical results. | Degradation of piperacillin during sample storage. | - Review your sample storage conditions (temperature, pH, storage duration). - Ensure samples are stored at 2-8°C for short-term storage or frozen for longer periods.[8][14][15] - Consider using a citrate buffer to maintain a stable pH.[6][11] |
| Presence of unknown peaks in HPLC chromatogram. | Formation of degradation products, including dimers. | - Compare the chromatogram to a freshly prepared standard. - Use analytical techniques like LC-MS/MS to identify the impurities.[4][17] - Implement preventative measures to minimize degradation (see FAQs). |
| Visible particulate matter or cloudiness in the sample solution. | Precipitation of insoluble degradation products, such as dimers.[1][2] | - Discard the sample. - Review the reconstitution and dilution procedure. Ensure the pH is controlled, for instance by using a citrate buffer, to prevent the formation of insoluble impurities.[1][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Piperacillin
This protocol is used to investigate the stability of piperacillin under various stress conditions.
Materials:
-
Piperacillin reference standard
-
0.02 M Hydrochloric acid (HCl)
-
0.02 M Sodium hydroxide (NaOH)
-
0.15% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of piperacillin in HPLC-grade water at a concentration of 1 mg/mL.
-
For acid degradation, mix an aliquot of the piperacillin stock solution with an equal volume of 0.02 M HCl.
-
For base degradation, mix an aliquot of the piperacillin stock solution with an equal volume of 0.02 M NaOH.
-
For oxidative degradation, mix an aliquot of the piperacillin stock solution with an equal volume of 0.15% H₂O₂.
-
Incubate the solutions at 30°C.
-
Inject samples into the HPLC system at regular intervals (e.g., 0, 1, 2, 4, 6 hours) to monitor the degradation of piperacillin and the formation of degradation products.[6]
Protocol 2: HPLC Analysis of Piperacillin and Its Impurities
This method can be used to separate and quantify piperacillin and its degradation products.[4][18][19]
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., potassium dihydrogen phosphate or formic acid solution).
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection: UV at 210 nm for tazobactam (if present) and 280 nm for piperacillin.[6] A wavelength of 225 nm can also be used for simultaneous detection.[19]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Autosampler Temperature: 5°C
Quantitative Data Summary
Table 1: Stability of Piperacillin/Tazobactam under Different Storage Conditions
| Concentration | Diluent | Storage Temperature | Duration | Remaining Piperacillin (%) | Reference |
| 25 mg/mL & 90 mg/mL | 0.3% w/v citrate-buffered saline pH 7 | 2-8°C | 13 days | >95% | [6][11] |
| 12 g/1.5 g in 240 mL | 0.9% NaCl | 2-8°C | 7 days | Stable | [12] |
| 4 g/120 mL | 5% Dextrose | -20°C | 3 months | >90% | [10][16] |
| 4 g/120 mL | 5% Dextrose | 4°C (after freezing) | 35 days | >90% | [10][16] |
| 3 and 4 g/100 mL | 0.9% NaCl | 4°C | 21 days | Acceptable stability | [7] |
| 3 and 4 g/100 mL | 0.9% NaCl | 23°C | 5 days | 90-91% | [7] |
| Not specified | Not specified | 2-8°C | 48 hours | Stable | [14][15] |
| Not specified | Not specified | Room Temperature (20-25°C) | 24 hours | Stable | [14][15] |
Table 2: Forced Degradation of Piperacillin
| Stress Condition | Temperature | Duration | Piperacillin Degradation (%) | Reference |
| 0.02 M HCl | 30°C | 6 hours | 55% | [6] |
| 0.02 M NaOH | 30°C | 3 minutes | 100% | [6] |
| 0.15% H₂O₂ | 30°C | 120 minutes | 100% | [6] |
| 0.001 M HCl | Not specified | Not specified | Minor degradation | [18] |
| 0.001 M NaOH | Not specified | Not specified | Minor degradation | [18] |
Visualizations
Caption: Piperacillin degradation pathway leading to dimer formation.
Caption: Experimental workflow for piperacillin stability testing.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperacillin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of piperacillin and ticarcillin in AutoDose infusion system bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. e-opat.com [e-opat.com]
- 12. ejhp.bmj.com [ejhp.bmj.com]
- 13. Stability of piperacillin sodium in the presence of tazobactam sodium in 5% dextrose and normal saline injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. globalrph.com [globalrph.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of impurity spectra in piperacillin sodium for injection...: Ingenta Connect [ingentaconnect.com]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
Overcoming challenges in the synthesis of 6-APA Piperacillin Dimer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperacillin from 6-aminopenicillanic acid (6-APA) and the characterization of related impurities, such as the piperacillin dimer.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of piperacillin and the formation of the 6-APA piperacillin dimer.
Issue 1: Low Yield of Piperacillin
-
Question: My piperacillin synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in piperacillin synthesis can stem from several factors. Incomplete acylation of 6-APA is a primary concern. Ensure your acylating agent, 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC), is of high purity and handled under anhydrous conditions to prevent degradation. The reaction is also highly sensitive to pH; maintaining a pH between 6.5 and 7.5 is crucial for optimal results.[1] Deviation outside this range can lead to the hydrolysis of the acylating agent or the product. Temperature control is also critical; the reaction should be maintained between 0-10°C.[1][2] Finally, consider the quality of your starting materials, particularly the 6-APA, as impurities can interfere with the reaction.
Issue 2: High Levels of Piperacillin Dimer Impurity
-
Question: My HPLC analysis shows a significant peak corresponding to the piperacillin dimer. How can I minimize its formation?
-
Answer: The primary piperacillin dimer is the penicilloic acid-piperacillin dimer.[3][4] Its formation is often linked to the degradation of piperacillin. To minimize its formation, it is crucial to maintain a stable pH during the reaction and workup. The use of a buffer solution, such as a phosphate or borate buffer, can help maintain the pH within the optimal range of 6.0-9.0.[2] Additionally, prolonged reaction times or elevated temperatures can promote the degradation of piperacillin and subsequent dimer formation. Therefore, it is important to monitor the reaction progress and work up the reaction mixture promptly upon completion. The choice of solvent can also play a role; using a mixture of water and an organic solvent like ethyl acetate can be effective.[1]
Issue 3: Unexpected Color Change in the Reaction Mixture
-
Question: The reaction mixture turned a dark or brownish color. What does this indicate and will it affect my product?
-
Answer: A dark coloration in the reaction mixture can indicate the formation of degradation products or side reactions. This can be caused by localized pH imbalances, elevated temperatures, or impurities in the starting materials. While a slight color change may not significantly impact the final product purity after purification, a pronounced dark color often correlates with lower yields and higher levels of impurities. Ensure efficient stirring to maintain homogeneity and prevent localized high concentrations of reagents. Re-evaluate the purity of your starting materials and solvents, and ensure the reaction temperature is strictly controlled.
Issue 4: Difficulty in Purifying Piperacillin from the Dimer
-
Question: I am having trouble separating piperacillin from the dimer impurity using column chromatography. What can I do?
-
Answer: The similar polarity of piperacillin and its dimer can make separation by traditional silica gel chromatography challenging. A preparative reversed-phase HPLC is often a more effective method for separating these closely related compounds. Alternatively, you can try to crystallize the piperacillin from a suitable solvent system. This can sometimes selectively precipitate the desired product, leaving the more soluble impurities in the mother liquor. Experiment with different solvent systems, such as acetone/water or ethanol/water mixtures, to find the optimal conditions for crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the structure of the this compound?
A1: The major dimer impurity is the penicilloic acid-piperacillin dimer. This forms when the β-lactam ring of one piperacillin molecule is hydrolyzed to form penicilloic acid, which then reacts with a second molecule of piperacillin.
Q2: What is the optimal pH for the synthesis of piperacillin from 6-APA?
A2: The optimal pH range for the acylation of 6-APA with EDPC is between 6.0 and 9.0, with a more specific range of 6.5-7.5 often cited for minimizing side reactions and maximizing yield.[1][2]
Q3: What analytical technique is best for monitoring the reaction and assessing purity?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for monitoring the progress of the reaction and determining the purity of the final product.[5][6][7] A C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is typically used. Detection is commonly performed using a UV detector at a wavelength of around 215-230 nm.[5]
Q4: Can protecting groups be used to improve the synthesis?
A4: Yes, protecting the carboxylic acid group of 6-APA, for example as a silyl ester, can be a strategy to improve solubility in organic solvents and potentially reduce side reactions.[8] However, this adds extra steps for protection and deprotection to the synthesis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis and analysis of piperacillin.
Table 1: Optimized Reaction Conditions for Piperacillin Synthesis
| Parameter | Recommended Value | Potential Impact of Deviation |
| Temperature | 0 - 10 °C[1][2] | Higher temperatures can increase degradation and impurity formation. |
| pH | 6.5 - 7.5[1] | Lower pH can lead to hydrolysis of 6-APA; higher pH can cause hydrolysis of the acylating agent and product. |
| Solvent | Water/Ethyl Acetate[1] | The solvent system affects reagent solubility and can influence side reactions. |
| Stirring | Vigorous and efficient | Inadequate stirring can lead to localized pH and concentration gradients, promoting side reactions. |
Table 2: HPLC Parameters for Piperacillin and Dimer Analysis
| Parameter | Typical Value |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm[5] |
| Mobile Phase | Methanol:Water (55:45 v/v)[5] or Acetonitrile:Buffered Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm[5] |
| Column Temperature | 25 - 30 °C |
Experimental Protocols
Protocol 1: Synthesis of Piperacillin from 6-APA
This protocol is a general guideline based on typical acylation reactions of 6-APA.
-
Dissolution of 6-APA: Suspend 6-aminopenicillanic acid (6-APA) in a mixture of water and ethyl acetate at 0-5°C.
-
pH Adjustment: While stirring vigorously, add a solution of sodium bicarbonate or another suitable base to dissolve the 6-APA and adjust the pH to approximately 7.0.
-
Acylation: Prepare a solution of 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC) in a dry organic solvent such as dichloromethane or acetone.
-
Reaction: Add the EDPC solution dropwise to the 6-APA solution while maintaining the temperature at 0-10°C and the pH between 6.5 and 7.5 by the concurrent addition of a base solution.
-
Monitoring: Monitor the reaction progress by HPLC until the consumption of 6-APA is complete.
-
Workup: Once the reaction is complete, cool the mixture and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with an organic solvent to remove unreacted EDPC and byproducts.
-
Precipitation: Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to a pH of around 2.0 to precipitate the piperacillin product.
-
Isolation: Collect the piperacillin precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: HPLC Analysis of Piperacillin and Impurities
-
Sample Preparation: Accurately weigh and dissolve the piperacillin sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 7.0) and acetonitrile. The gradient can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Analysis: Inject the sample and record the chromatogram. Identify the peaks for piperacillin and the dimer based on their retention times, which should be determined using reference standards.
-
Quantification: Calculate the percentage of piperacillin and the dimer by peak area normalization.
Visualizations
Caption: Synthesis workflow for piperacillin from 6-APA.
Caption: Formation pathway of the penicilloic acid-piperacillin dimer.
Caption: Troubleshooting decision tree for piperacillin synthesis.
References
- 1. CN112321605A - Preparation method of piperacillin - Google Patents [patents.google.com]
- 2. CN104530039A - Method for preparing piperacillin impurity C - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. ijpsm.com [ijpsm.com]
- 7. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Refinement of Extraction Methods for Piperacillin Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and analysis of piperacillin and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in piperacillin?
A1: A predominant impurity in commercial lots of piperacillin monohydrate is piperacillin amide.[1] Other known impurities include piperacillin penicilloic acid and various degradation products that can form under stress conditions such as acidic, basic, and oxidative environments.[2][3][4] Additionally, polymer impurities can also be present in piperacillin sodium and tazobactam sodium injections.[5]
Q2: What are the primary causes of piperacillin degradation during sample storage and preparation?
A2: Piperacillin is susceptible to degradation under several conditions. It degrades in both acidic and basic environments.[2][3][6] For instance, in the presence of 0.02 M hydrochloric acid at 30°C, a 55% reduction in piperacillin peak area was observed after 6 hours.[3] It is also sensitive to heat and oxidation.[6][7] The stability of piperacillin can be influenced by the pH of the solution, with degradation occurring more rapidly at a higher pH.[3]
Q3: Which analytical technique is most commonly used for the analysis of piperacillin and its impurities?
A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and reliable technique for the routine analysis and quantification of piperacillin and its impurities in various samples, including pharmaceutical formulations and biological fluids.[2][8][9][10][11] Micellar electrokinetic chromatography has also been explored as a method to obtain a comprehensive impurity profile.[12]
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
Issue: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inappropriate Sorbent Selection | Ensure the sorbent's retention mechanism matches the analyte's properties. For nonpolar analytes like piperacillin, a reversed-phase sorbent is typically used.[13] |
| Insufficient Elution Solvent Strength | Increase the organic solvent percentage in the elution mobile phase or switch to a stronger solvent.[13] |
| Inadequate Elution Volume | Increase the volume of the elution solvent in increments to ensure complete desorption of the analyte from the sorbent.[13] |
| Sample Overload | Decrease the amount of sample loaded onto the SPE cartridge or use a cartridge with a larger sorbent bed.[14] |
| High Flow Rate during Sample Loading | Decrease the flow rate during sample application to allow for sufficient interaction between the analyte and the sorbent. A flow rate of 1-2 mL/min is often recommended.[14][15] |
| Premature Drying of the Sorbent Bed | Ensure the sorbent bed does not dry out after conditioning and before sample loading. If it does, re-condition the cartridge. |
Issue: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Flow Rates | Maintain a consistent and controlled flow rate during all steps of the SPE process.[15] |
| Variable Sample Loading | Ensure the sample volume and concentration are consistent across all experiments. |
| Drying of Sorbent Bed Before Loading | Re-activate and re-equilibrate the cartridge to ensure the packing is fully wetted before applying the sample.[13] |
| Wash Solvent is Too Strong | Use a weaker wash solvent to avoid partial elution of the analyte during the wash step.[13] |
HPLC Analysis Troubleshooting
Issue: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column Degradation | Use a guard column to protect the analytical column or replace the column if it has degraded. |
| Interference from Matrix Components | Improve the sample clean-up procedure to remove interfering substances. |
Issue: Shifting Retention Times
| Potential Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of the components.[10] |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. |
| Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before injecting the sample. |
| Changes in Flow Rate | Check the HPLC pump for any leaks or malfunctions that could affect the flow rate.[10] |
Quantitative Data Summary
Table 1: HPLC Method Parameters for Piperacillin and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C8 (250 x 4.6 mm, 5 µm)[2] | Inertsil ODS 3V, C18 (150 x 4.6 mm, 5 µm)[8] | Agilent C18 (4.6 x 250 mm, 5 µm)[10] |
| Mobile Phase | Methanol: Water (55:45 v/v)[2] | Triethylamine: Acetonitrile (50:50), pH 3.5[8] | Methanol: 0.1% Orthophosphoric Acid (85:15)[10] |
| Flow Rate | Not Specified | 1.0 mL/min[8] | 0.7 mL/min[10] |
| Detection Wavelength | 215 nm[2] | 226 nm[8] | 231 nm[10] |
| Retention Time (Piperacillin) | Not Specified | ~2.420 min[8] | Not Specified |
Table 2: HPLC Method Validation Data for Piperacillin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | Not Specified | 16-80[10] | 0.5-400[11] |
| Correlation Coefficient (R²) | > 0.999[2] | 0.9992[10] | > 0.99[11] |
| LOD (µg/mL) | Not Specified | 0.258[10] | 0.25[9] |
| LOQ (µg/mL) | Not Specified | 0.784[10] | 0.5[9] |
| % Recovery | Not Specified | 99.9%–100.6%[3] | 99.9%[9] |
| % RSD (Precision) | < 2%[2] | < 2%[10] | < 20% (inter- and intra-day)[11] |
Experimental Protocols
Protocol 1: Extraction of Piperacillin from Human Plasma for HPLC Analysis
This protocol is adapted from a method for determining piperacillin in human plasma.[9][16]
-
Sample Collection: Collect blood samples from patients at specified time intervals after piperacillin administration.
-
Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.[9]
-
Protein Precipitation: Mix the separated plasma with acetonitrile in a 1:3 (v/v) ratio to deproteinize the sample.[9]
-
Vortexing: Vortex the mixture for 3 minutes.[9]
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 10°C.[9]
-
Supernatant Collection: Carefully separate the supernatant.
-
Reconstitution: Reconstitute the supernatant with 300 µL of the HPLC mobile phase.[9]
-
Filtration: Filter the resulting solution through a 0.25 µm nylon filter into an HPLC vial for analysis.[9]
Protocol 2: HPLC Analysis of Piperacillin and Tazobactam
This protocol is based on a validated RP-HPLC method for the simultaneous determination of piperacillin and tazobactam.[10]
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of piperacillin and tazobactam in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the linear range (e.g., 16-80 µg/mL for piperacillin).[10]
-
-
Sample Preparation:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of piperacillin and its impurities by comparing the peak areas with the calibration curve.
-
Visualizations
Caption: General workflow for piperacillin impurity analysis.
Caption: Troubleshooting workflow for low analyte recovery in SPE.
Caption: Piperacillin degradation under different stress conditions.
References
- 1. Isolation and identification of piperacillin amide as an impurity in piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Analysis of polymer impurities in piperacillin sodium and tazobactam sodium for injection [ywfx.nifdc.org.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsm.com [ijpsm.com]
- 9. researchgate.net [researchgate.net]
- 10. jchr.org [jchr.org]
- 11. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. welch-us.com [welch-us.com]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 15. specartridge.com [specartridge.com]
- 16. akjournals.com [akjournals.com]
Technical Support Center: 6-APA and Piperacillin Dimer Stability and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminopenicillanic acid (6-APA) and Piperacillin, with a specific focus on the impact of pH on their stability and the formation of piperacillin dimers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of piperacillin solutions?
A1: The optimal pH for piperacillin stability is in the neutral to slightly acidic range.[1][2] Studies have shown that piperacillin's stability is significantly improved when buffered around pH 6.5-7.0.[2] In more acidic or alkaline conditions, degradation of piperacillin is more rapid.[1][3] For instance, under acidic conditions (pH 3), a significant reduction in piperacillin peak area has been observed, while under alkaline conditions, it is highly unstable.[1][3] The use of a citrate buffer at pH 7 has been demonstrated to enhance the stability of piperacillin solutions, allowing for extended storage.[1][2][4]
Q2: How does pH influence the formation of piperacillin dimers?
A2: The formation of piperacillin dimers, specifically the penicilloic acid-piperacillin dimer, is influenced by pH.[5][6] Lower pH values can lead to an increase in the content of this dimeric impurity.[5] The degradation of piperacillin, which is pH-dependent, is a precursor to the formation of these dimers.[6][7] Maintaining a stable, neutral pH with buffering agents like sodium citrate can help to control the degradation of piperacillin and consequently minimize the formation of insoluble dimer impurities.[5][6][7]
Q3: What are the primary degradation products of piperacillin under various pH conditions?
A3: The primary degradation of piperacillin, a β-lactam antibiotic, involves the hydrolysis of the β-lactam ring.[8][9] This hydrolysis is catalyzed by both acidic and basic conditions. The resulting product is penicilloic acid. Further degradation can occur, leading to the formation of various other products, including dimers.[6][7] Forced degradation studies using acid and base hydrolysis have been shown to generate multiple degradants.[10]
Q4: Can 6-APA stability also be affected by pH?
Troubleshooting Guides
Issue 1: Rapid Degradation of Piperacillin in Solution
Symptoms:
-
Loss of piperacillin peak area in HPLC analysis over a short period.
-
Appearance of multiple new peaks corresponding to degradation products.
-
Visible particulate formation in the solution.[7]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate pH of the solution | Verify the pH of your solvent or buffer. Piperacillin is most stable at a neutral pH (around 6.5-7.0).[2] Avoid highly acidic or alkaline conditions.[1] |
| Lack of Buffering Capacity | Use a suitable buffer system, such as citrate-buffered saline, to maintain a stable pH.[1][2][4] This is crucial as the degradation of piperacillin can itself alter the pH of the solution.[5] |
| High Storage Temperature | Store piperacillin solutions at recommended temperatures (e.g., refrigerated at 2-8°C) to slow down degradation.[1][2][4] |
| Presence of Metal Ions | Metal ions can catalyze the degradation of β-lactam antibiotics.[5] While the role of EDTA has been debated, ensuring high-purity solvents and reagents can minimize metal ion contamination.[5][6] |
Issue 2: Inconsistent Results in HPLC Analysis of Piperacillin and its Degradants
Symptoms:
-
Shifting retention times for piperacillin or its degradants.[12]
-
Poor peak shape (tailing or fronting).
-
Variable peak areas for the same sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Mobile Phase pH Instability | Prepare fresh mobile phase daily and ensure the pH is accurately adjusted and stable. The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like piperacillin and its degradation products. |
| Column Degradation | The use of mobile phases with extreme pH values can damage the silica-based stationary phase of the HPLC column. Ensure the mobile phase pH is within the recommended range for your column. If the column is old or has been subjected to harsh conditions, consider replacing it. |
| Sample Solvent Mismatch | Whenever possible, dissolve your samples in the mobile phase to ensure good peak shape.[13] Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion. |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.[12] |
Quantitative Data Summary
Table 1: Impact of pH on Piperacillin Stability
| Condition | Observation | Reference |
| Acidic (pH not specified) | 55% reduction in piperacillin peak area after 6 hours at 30°C. | [1] |
| Alkaline (pH not specified) | Highly unstable; no piperacillin remaining after 3 minutes. | [1] |
| Citrate-buffered saline (pH 7) | >95% of piperacillin remained after 13 days at 2-8°C plus 24 hours at 32°C. | [1][2] |
| pH 6.38 - 6.73 | Improved stability profile for piperacillin. | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Piperacillin
This protocol is a general guideline for performing forced degradation studies to identify potential degradation products and to develop stability-indicating analytical methods.[14][15]
-
Preparation of Stock Solution: Prepare a stock solution of piperacillin in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).[16]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[16]
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.[16]
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3%).[16]
-
Incubate at room temperature, protected from light, and collect samples at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution at an elevated temperature (e.g., 70°C) and collect samples at different time points for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source (e.g., UV lamp) and collect samples at various time points for analysis. A control sample should be kept in the dark.
-
Protocol 2: HPLC Analysis of Piperacillin and its Degradation Products
This is a representative HPLC method based on commonly reported conditions.[10][17][18] Method optimization will be required for specific applications.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of methanol and water (pH adjusted to 3.0).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Sample Preparation:
-
Dilute the samples from the stability studies with the mobile phase to an appropriate concentration.
-
Filter the samples through a 0.45 µm syringe filter before injection to remove any particulate matter.
Visualizations
Caption: Experimental workflow for pH-dependent stability testing of piperacillin.
Caption: Troubleshooting workflow for HPLC analysis of piperacillin.
References
- 1. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. e-opat.com [e-opat.com]
- 5. ovid.com [ovid.com]
- 6. Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-Lactam Antibiotic Discrimination Using a Macromolecular Sensor in Water at Neutral pH | NSF Public Access Repository [par.nsf.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajpsonline.com [ajpsonline.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. gerpac.eu [gerpac.eu]
- 18. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce baseline noise in piperacillin chromatograms
Welcome to the technical support center for piperacillin chromatography analysis. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common issues and ensure high-quality, reproducible results.
Troubleshooting Guide: Baseline Noise
High baseline noise can significantly impact the sensitivity and accuracy of your piperacillin quantification, making it difficult to distinguish small peaks from background fluctuations. This guide will help you identify the source of the noise and implement effective solutions.
FAQ 1: What are the common types of baseline noise and their likely causes?
Understanding the type of noise you are observing is the first step in diagnosing the problem. Baseline noise can be categorized as random (short-term), periodic (regular), or drift (long-term).
Table 1: Common Causes of Baseline Noise
| Noise Type | Description | Potential Causes | Recommended First Actions |
| Random (Short-Term) | Rapid, erratic, and irregular fluctuations.[1] | Detector lamp failing, dirty flow cell, mobile phase contamination, dissolved gas/air bubbles.[1][2][3][4][5] | Check detector diagnostics, prepare fresh mobile phase, and ensure thorough degassing.[1] |
| Periodic (Regular) | Rhythmic, uniform spikes or sine waves.[6] | Pump-related issues such as worn piston seals, faulty check valves, or leaks in the system.[1][2][6] | Turn off the pump; if the noise stops, the issue is flow-related.[7] Check pump pressure fluctuation and inspect for leaks. |
| Drift | A slow, steady upward or downward trend in the baseline.[1][3] | Temperature fluctuations, column degradation or contamination, or changes in mobile phase composition.[1][3][8] | Ensure the column and mobile phase are thermostatted. Allow the system to fully equilibrate. |
FAQ 2: My baseline is noisy and irregular. How can I determine if the mobile phase is the cause?
The mobile phase is a primary contributor to baseline noise.[1] Contaminants, dissolved gases, or improper preparation can all lead to significant issues.
Troubleshooting Steps for Mobile Phase Issues:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and fresh, high-purity water to minimize contaminants that can create spurious peaks or raise the baseline.[2][3]
-
Ensure Proper Degassing: Dissolved gases in the mobile phase can form microbubbles in the detector, causing noise.[1][5] This is especially true for low-pressure mixing systems.[9]
-
Filter the Mobile Phase: Filter all aqueous buffers and mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[1][10]
-
Prepare Fresh Solutions: Prepare mobile phases fresh daily, especially aqueous buffers which can support microbial growth. Some additives, like trifluoroacetic acid (TFA), can degrade over time, changing their UV absorbance.[11]
Table 2: Comparison of Mobile Phase Degassing Techniques
| Degassing Method | Effectiveness (Approx. Air Removal) | Advantages | Disadvantages |
| Helium Sparging | ~80%[9][12] | Highly effective.[12][13] | Requires an expensive, non-renewable gas source.[10] |
| In-line Vacuum Degassing | Varies by system | Convenient, continuous, and automated. | May be less effective than helium sparging for some applications.[10] |
| Vacuum Degassing (Batch) | >60%[9][12] | Effective and does not require a continuous gas supply. | A batch process that needs to be performed before the run. |
| Sonication | ~30%[9] | Quick and easy. | Least effective method; often recommended for use in conjunction with another technique.[9] |
Experimental Protocol: Mobile Phase Preparation
-
Solvent Selection: For a typical reversed-phase piperacillin analysis, use HPLC-grade acetonitrile (or methanol) and purified water (e.g., Milli-Q).[14][15][16][17]
-
Buffer Preparation: If using a buffer (e.g., phosphate buffer), weigh the appropriate amount of salt and dissolve it in the HPLC-grade water. Adjust the pH as required by the method.
-
Filtration: Filter the aqueous component of the mobile phase through a 0.45 µm nylon or other compatible membrane filter to remove particulates.[10]
-
Mixing: Measure the required volumes of the organic and aqueous phases and mix them thoroughly. If preparing in the reservoir, ensure adequate mixing.
-
Degassing: Degas the final mobile phase mixture using an in-line degasser, helium sparging, or vacuum degassing before use.[1][11]
FAQ 3: How do I know if my column is the source of the noise, and what is the cleaning procedure?
Column contamination from strongly retained sample components or stationary phase degradation can cause baseline noise and drift.[1][2][3]
Experimental Protocol: General Reversed-Phase (C18) Column Cleaning
If you suspect the column is contaminated, a systematic flushing procedure can restore its performance. Always disconnect the column from the detector during cleaning. It is often beneficial to reverse the flow direction during cleaning to flush contaminants from the inlet frit.[18]
Note: Always consult the manufacturer's guidelines for your specific column first.[18] The following is a general, aggressive cleaning protocol. Use 10-20 column volumes for each step.[18]
-
Flush Buffer/Salts: Flush the column with your mobile phase without the buffer salts (e.g., if your mobile phase is 60:40 Acetonitrile:Phosphate Buffer, flush with 60:40 Acetonitrile:Water). This prevents salt precipitation in high organic concentrations.
-
Flush with 100% Water: To remove any remaining salts and polar impurities.[18][19]
-
Flush with Isopropanol (IPA): IPA is a strong, versatile solvent.
-
Flush with Dichloromethane (DCM) or Hexane: To remove highly non-polar contaminants. (Ensure your HPLC system is compatible with these solvents).
-
Flush with Isopropanol (IPA): To transition back from the non-polar solvent.[18]
-
Flush with 100% Acetonitrile or Methanol: To remove non-polar residues.[19]
-
Equilibrate: Re-equilibrate the column with your starting mobile phase conditions until the baseline is stable.
Table 3: Column Flushing Solvent Sequence (General Purpose)
| Step | Solvent | Purpose | Typical Volume |
| 1 | 95:5 Water/Organic | Remove salts and buffers[19] | 10-20 column volumes |
| 2 | 100% Methanol | Remove polar organic compounds | 10-20 column volumes |
| 3 | 100% Acetonitrile | Remove non-polar compounds | 10-20 column volumes |
| 4 | 75:25 Acetonitrile/Isopropanol | Remove strongly bound non-polar compounds | 10-20 column volumes |
| 5 | Re-equilibrate with Mobile Phase | Return to analytical conditions | Until baseline is stable |
FAQ 4: Could my detector or other hardware be causing the baseline noise?
Yes, the UV detector, pump, and other system components are common sources of noise.
-
Detector: An aging deuterium lamp in a UV detector will produce less light intensity, reducing the signal-to-noise ratio.[1] Contamination of the flow cell can also scatter light and increase noise. Regular maintenance and lamp replacement are crucial.[1]
-
Pump: As mentioned, a faulty pump can introduce periodic noise.[1][6] Worn seals or malfunctioning check valves can cause pressure fluctuations that manifest as a noisy baseline.[2] Regular preventative maintenance of the pump is the best solution.[1]
-
Environmental Factors: HPLC systems, especially detectors, can be sensitive to the environment. Temperature fluctuations can cause baseline drift, so systems should be kept in a temperature-controlled room away from drafts.[1][8]
References
- 1. uhplcs.com [uhplcs.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. mastelf.com [mastelf.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Mourne Training Services: Troubleshooting Tip: Baseline noise [blog.mournetrainingservices.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Degassing of mobile phase - Chromatography Forum [chromforum.org]
- 11. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. ijpsm.com [ijpsm.com]
- 16. jchr.org [jchr.org]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. pharmagrowthhub.com [pharmagrowthhub.com]
- 19. Clean A Reverse-Phase HPLC Column in 2 Simple Steps [axionlabs.com]
Improving the recovery of 6-APA Piperacillin Dimer during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the recovery of 6-APA Piperacillin Dimer during sample preparation for analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery a concern?
A1: this compound, also known as penicilloic acid-piperacillin dimer, is a known impurity and degradation product of the antibiotic piperacillin.[1][2] Its formation can occur during the manufacturing process, storage, or reconstitution of piperacillin-containing solutions.[1][2] Recovering this dimer accurately during sample preparation is crucial for several reasons:
-
Safety and Efficacy: Regulatory bodies require the accurate quantification of impurities to ensure the safety and efficacy of pharmaceutical products.[3]
-
Stability Studies: Accurate measurement of the dimer is essential for understanding the degradation pathways of piperacillin under various conditions.[2]
-
Pharmacokinetic Analysis: In biological matrices, understanding the presence and concentration of such impurities can be important for pharmacokinetic and pharmacodynamic (PK/PD) modeling.
The recovery of this dimer can be challenging due to its specific physicochemical properties, such as low solubility, which can lead to its loss during sample preparation steps like precipitation and extraction.[1]
Q2: What are the common sample preparation techniques used for piperacillin and its impurities?
A2: The most common sample preparation techniques for piperacillin and its related substances, including the this compound, from various matrices (e.g., bulk drug substance, formulated product, biological fluids) include:
-
Protein Precipitation (PPT): Primarily used for biological samples like plasma and serum to remove high molecular weight proteins that can interfere with analysis.[4][5]
-
Solid-Phase Extraction (SPE): A versatile technique for cleanup and concentration of analytes from a sample matrix. Various sorbent chemistries can be employed, including reversed-phase, ion-exchange, and mixed-mode.[6][7][8]
-
Salting-Out Liquid-Liquid Extraction (SALLE): A modification of liquid-liquid extraction where a salt is added to an aqueous/miscible organic solvent mixture to induce phase separation and partition the analyte of interest into the organic phase.[9][10][11]
Q3: How does pH affect the stability and recovery of the this compound during sample preparation?
A3: The pH of the sample and extraction solvents is a critical factor that can significantly impact the stability and recovery of the this compound. Penicillins and their derivatives are susceptible to pH-dependent degradation.[12][13] For the dimer, which contains carboxylic acid and other ionizable functional groups, pH will influence its charge state and, consequently, its solubility and interaction with SPE sorbents. It is crucial to maintain a pH where the dimer is stable and has the desired properties for the chosen extraction method. For instance, in ion-exchange SPE, pH must be controlled to ensure the target analyte carries the appropriate charge for retention on the sorbent.[6][8]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Low recovery of the this compound during SPE is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Selection | The this compound is a relatively polar and ionizable molecule. A standard C18 reversed-phase sorbent may not provide adequate retention. Consider using a mixed-mode SPE sorbent (e.g., combining reversed-phase and anion or cation exchange) to enhance retention through multiple interaction mechanisms.[8] |
| Improper Sample pH | The pH of the sample load solution can prevent the dimer from being retained on the sorbent. For mixed-mode cation exchange, the sample pH should be adjusted to be at least 2 pH units below the pKa of the acidic functional groups to ensure a positive charge. Conversely, for anion exchange, the pH should be adjusted to be at least 2 pH units above the pKa of the basic functional groups to ensure a negative charge. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb the dimer from the SPE sorbent. For reversed-phase SPE, increase the percentage of organic solvent in the elution buffer. For ion-exchange SPE, adjust the pH of the elution buffer to neutralize the charge on the analyte or use a buffer with a high ionic strength to disrupt the ionic interaction. |
| Column Drying | Allowing the SPE sorbent bed to dry out after conditioning and before sample loading can lead to poor recovery.[6] Ensure the sorbent bed remains wetted throughout the process. |
| High Flow Rate | A high flow rate during sample loading or elution may not allow for sufficient interaction between the analyte and the sorbent. Optimize the flow rate to ensure proper equilibration.[7] |
Experimental Workflow for Troubleshooting Low SPE Recovery
Caption: Troubleshooting workflow for low SPE recovery.
Low Recovery in Protein Precipitation (PPT)
For samples in biological matrices like plasma, protein precipitation is a common first step. Low recovery of the this compound can occur if it co-precipitates with the proteins or is not fully soluble in the supernatant.
| Potential Cause | Recommended Solution |
| Co-precipitation with Proteins | The dimer may have an affinity for plasma proteins and precipitate with them. To mitigate this, consider adjusting the pH of the sample before adding the precipitating solvent. This can alter protein binding and dimer solubility. |
| Choice of Precipitating Solvent | Acetonitrile is a common choice, but other organic solvents like methanol or acetone, or mixtures thereof, may be more suitable for keeping the polar dimer in the supernatant. Experiment with different solvents and solvent-to-sample ratios. |
| Insufficient Vortexing/Mixing | Incomplete mixing can lead to inefficient protein precipitation and trapping of the analyte within the protein pellet. Ensure thorough vortexing after the addition of the precipitating solvent. |
| Temperature Effects | Performing the precipitation at a low temperature (e.g., on ice) can sometimes enhance protein removal but may also decrease the solubility of the dimer. Evaluate the effect of temperature on recovery. |
Logical Relationship in Optimizing Protein Precipitation
Caption: Key parameters for optimizing protein precipitation.
Experimental Protocols
Detailed Protocol for Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is a starting point for optimizing the recovery of the this compound from a liquid sample using a mixed-mode (Reversed-Phase/Anion-Exchange) SPE cartridge.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
Pass 1 mL of a high pH buffer (e.g., 2% ammonium hydroxide, pH ~10-11) through the cartridge. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Adjust the sample pH to be at least 2 pH units above the pKa of the most acidic proton on the dimer to ensure it is deprotonated (negatively charged).
-
Load the pH-adjusted sample onto the cartridge at a low flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of the high pH buffer to remove basic and neutral impurities.
-
Wash the cartridge with 1 mL of a low-percentage organic solvent (e.g., 5% methanol in water) to remove polar, non-ionic impurities.
-
-
Elution:
-
Elute the this compound with 1 mL of an acidic organic solvent mixture (e.g., 2% formic acid in methanol). The acid will neutralize the negative charge on the dimer, disrupting the ion-exchange retention, while the high organic content will disrupt the reversed-phase retention.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., HPLC-UV, LC-MS).
-
Protocol for Salting-Out Liquid-Liquid Extraction (SALLE)
This protocol is designed for the extraction of the polar this compound from an aqueous matrix.
-
Sample Preparation:
-
To 1 mL of the aqueous sample in a centrifuge tube, add a specific amount of a salt with high solubility in water, such as ammonium sulfate or sodium chloride.[14] The optimal amount should be determined experimentally but can start at a concentration that approaches saturation.
-
Vortex the sample until the salt is completely dissolved.
-
-
Addition of Organic Solvent:
-
Add a water-miscible organic solvent, such as acetonitrile, to the sample. A common starting ratio is 1:1 (v/v) of sample to organic solvent.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at a sufficient speed and time (e.g., 4000 rpm for 5 minutes) to induce a clear separation of the aqueous and organic layers.[15]
-
-
Collection of Organic Layer:
-
Carefully pipette the upper organic layer, which now contains the extracted this compound, into a clean tube.
-
-
Analysis:
-
The collected organic phase can often be directly injected into an LC-MS system, or it can be evaporated and reconstituted in the mobile phase if further concentration is needed.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. specartridge.com [specartridge.com]
- 8. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Salting-out assisted liquid–liquid extraction for the determination of ciprofloxacin residues in water samples by high performance liquid chromatography–diode array detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Salting-out induced liquid–liquid microextraction for alogliptin benzoate determination in human plasma by HPLC/UV - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with the low solubility of piperacillin dimers in analytical solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the low solubility of piperacillin dimers in analytical solvents.
Frequently Asked Questions (FAQs)
Q1: What are piperacillin dimers and why are they a concern in analytical testing?
A1: Piperacillin can degrade, particularly in solution, to form various impurities. Among these are dimers, which are molecules formed by the combination of two piperacillin-related molecules. A common and problematic dimer is the penicilloic acid-piperacillin dimer.[1] This dimer is a concern because it has very low solubility in many common analytical solvents, leading to the formation of particulates.[1] This can interfere with analytical methods such as High-Performance Liquid Chromatography (HPLC) by causing blockages in the system, leading to inaccurate quantification and raising concerns about the safety and efficacy of piperacillin formulations.
Q2: What factors contribute to the formation of piperacillin dimers?
A2: The formation of piperacillin dimers is primarily a result of the degradation of piperacillin. Key factors influencing this process include:
-
pH: Piperacillin is susceptible to hydrolysis, especially under alkaline conditions. The β-lactam ring can open to form penicilloic acid, which can then react with another piperacillin molecule to form a dimer. The optimal stability for piperacillin in solution is near a neutral pH of 6.5-7.0.
-
Temperature: Higher temperatures can accelerate the degradation of piperacillin and thus promote the formation of dimers.
-
Concentration: Higher concentrations of piperacillin in solution can increase the likelihood of intermolecular reactions that lead to dimer formation.
-
Presence of Catalysts: Certain metal ions can potentially catalyze the degradation of piperacillin.
Q3: How can the formation of insoluble piperacillin dimers be prevented during sample preparation?
A3: Preventing the formation of insoluble piperacillin dimers is crucial for accurate analysis. Studies have shown that the use of sodium citrate as a buffering agent can effectively control the formation of these insoluble impurities.[1] Maintaining the pH of the sample solution within the optimal stability range for piperacillin (pH 6.5-7.0) is also critical. It is recommended to prepare solutions fresh and analyze them within 24 hours, even when refrigerated.
Troubleshooting Guide
Issue: Precipitate observed in the sample vial after dissolving the piperacillin standard or sample.
| Possible Cause | Troubleshooting Step |
| Formation of insoluble piperacillin dimers. | 1. pH Adjustment: Ensure the pH of your diluent is within the optimal stability range for piperacillin (pH 6.5-7.0). Consider using a citrate buffer. 2. Solvent Composition: While specific solubility data for the dimer is limited, piperacillin itself is soluble in organic solvents like DMSO and DMF. For a precipitated sample, attempt to redissolve by adding a small amount of DMSO or DMF, followed by vortexing or sonication. Be mindful of the compatibility of these solvents with your HPLC mobile phase and column. 3. Temperature: Avoid exposing the sample to high temperatures during preparation. |
| Low solubility of piperacillin itself in the chosen solvent. | 1. Consult Solubility Data: Refer to the solubility data for piperacillin sodium salt to ensure you are using an appropriate solvent and concentration (see Table 1). 2. Use of Co-solvents: If using an aqueous buffer, the addition of a miscible organic co-solvent like acetonitrile or methanol in small increments may improve solubility. |
| Sample concentration is too high. | 1. Dilute the Sample: Prepare a more dilute sample to prevent precipitation. |
Issue: High backpressure or column clogging during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Precipitation of piperacillin dimers in the HPLC system. | 1. Sample Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates. 2. Mobile Phase Compatibility: Ensure your sample diluent is miscible with the mobile phase to prevent precipitation upon injection. 3. Flush the System: If a clog is suspected, flush the HPLC system with a strong, compatible solvent to dissolve any precipitated material. |
| Precipitation of piperacillin in the mobile phase. | 1. Mobile Phase pH: Verify that the pH of the mobile phase is suitable to keep piperacillin and its related substances in solution. 2. Organic Content: The percentage of organic solvent in the mobile phase may need to be optimized to ensure all components remain dissolved throughout the chromatographic run. |
Quantitative Data
Table 1: Solubility of Piperacillin Sodium Salt in Various Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ~10 |
| Dimethylformamide (DMF) | ~10 |
| Ethanol | ~1 |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 |
Experimental Protocols
Protocol: HPLC Analysis of Piperacillin with Minimized Dimer Formation
This protocol provides a general method for the HPLC analysis of piperacillin, incorporating steps to minimize the formation of dimers.
1. Materials:
-
Piperacillin reference standard
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium citrate
-
Citric acid (for pH adjustment)
-
0.22 µm or 0.45 µm syringe filters
2. Preparation of Diluent (Citrate Buffer, pH 6.5):
-
Dissolve an appropriate amount of sodium citrate in high-purity water to achieve the desired buffer concentration (e.g., 10 mM).
-
Adjust the pH to 6.5 using a solution of citric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
3. Preparation of Standard Solutions:
-
Accurately weigh a suitable amount of piperacillin reference standard.
-
Dissolve the standard in the prepared citrate buffer (pH 6.5) to make a stock solution.
-
Perform serial dilutions of the stock solution with the citrate buffer to prepare calibration standards at the desired concentrations.
-
Prepare all solutions fresh and keep them refrigerated if not for immediate use. Analyze within 24 hours.
4. Preparation of Sample Solutions:
-
Dissolve or dilute the piperacillin sample with the citrate buffer (pH 6.5) to a concentration within the calibration range.
-
If the sample is in a different matrix, perform a suitable extraction procedure, ensuring the final solution is in a diluent compatible with the mobile phase.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.
5. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of the citrate buffer and an organic modifier like acetonitrile or methanol. The exact composition should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
6. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Integrate the peak corresponding to piperacillin and quantify using the calibration curve.
-
Monitor the chromatograms for the appearance of any late-eluting or broad peaks that might indicate the presence of dimers or other degradation products.
Visualizations
Caption: Proposed pathway for the formation of piperacillin dimers.
Caption: Troubleshooting workflow for sample precipitation.
References
Validation & Comparative
Comparative Guide to HPLC Methods for the Quantification of 6-APA, Piperacillin, and Piperacillin Dimer
This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) methods for the quantification of 6-aminopenicillanic acid (6-APA), piperacillin, and its dimeric impurity. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of piperacillin and related compounds.
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic widely used in the treatment of bacterial infections. During its synthesis and storage, impurities such as 6-aminopenicillanic acid (6-APA), a key starting material, and various degradation products, including piperacillin dimer, can arise. The presence of these impurities can affect the efficacy and safety of the drug product. Therefore, robust and validated analytical methods are crucial for their accurate quantification. This guide compares different HPLC methods reported in the literature, providing detailed experimental protocols and performance data to aid in method selection and development.
Comparison of HPLC Methods
The following tables summarize the key chromatographic conditions and validation parameters of different HPLC methods for the analysis of piperacillin and related substances.
Table 1: Chromatographic Conditions for Piperacillin and Related Substances Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (4.6 x 250 mm, 5µm) | C18 | C8 (250 x 4.6, 5 micron) | C18 |
| Mobile Phase | Methanol: 0.1% Orthophosphoric Acid in water (85:15 v/v) | Potassium dihydrogen orthophosphate buffer (pH 3.5): Acetonitrile (60:40 v/v) | Methanol: Water (55:45% v/v) | Acetonitrile: Water with 0.1% trifluoroacetic acid (gradient) |
| Flow Rate | 0.7 mL/min | 1 mL/min | Not Specified | 0.8 mL/min |
| Detection Wavelength | 231 nm | 226 nm | 215 nm | 218 nm |
| Retention Time (Piperacillin) | Not Specified | ~2.5 min | Not Specified | Not Specified |
| Retention Time (Tazobactam) | Not Specified | ~4.3 min | Not Specified | Not Specified |
Table 2: Validation Parameters for Piperacillin Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (Piperacillin) | 16-80 µg/mL | 5-15 µg/mL | 10-96 µg/mL | 0.5–400 µg/mL |
| Correlation Coefficient (r²) | 0.9992 | > 0.996 | 0.9992 | > 0.99 |
| Precision (%RSD) | < 2% | Not Specified | < 2% (Intra- and inter-assay) | Within ±20% (Inter- and intra-day) |
| Accuracy (% Recovery) | 99-101% | 98-102% | Not Specified | Within ±20% (Inter- and intra-day) |
| LOD (Piperacillin) | 0.258 µg/mL | Not Specified | Not Specified | Not Specified |
| LOQ (Piperacillin) | 0.784 µg/mL | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for reproducibility.
Method 1: Simultaneous Determination of Piperacillin and Tazobactam
-
Instrumentation: Agilent Technologies HPLC system with a gradient system and UV detector.
-
Column: Agilent C18 Column (4.6mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and 0.1% orthophosphoric acid in water (85:15 v/v). The pH of the aqueous component is adjusted to 2.8 with 1% OPA.
-
Flow Rate: 0.7 mL/min.
-
Detection: UV detector at 231 nm.
-
Sample Preparation: A standard stock solution is prepared by dissolving 80 mg of Piperacillin and 10 mg of Tazobactam in 100 ml of methanol. For assay of commercial products, a sample is diluted and sonicated for 15 minutes, with the supernatant being further diluted with the mobile phase before injection.
Method 2: Simultaneous Estimation of Piperacillin and Tazobactam in Pharmaceutical Formulations
-
Column: C18 column.
-
Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH 3.5) and acetonitrile in a 60:40 v/v ratio.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 226 nm.
Method 3: Detection of Degradation of Piperacillin and Tazobactam
-
Column: C8 column (250 x 4.6, 5 micron).
-
Mobile Phase: A mixture of methanol and water (55:45% v/v).
-
Detection: Diode array detection at 215 nm.
-
Sample Preparation: For quality control samples, injection powders equivalent to 40 mg of Piperacillin and 5 mg of Tazobactam are dissolved in a diluent in a 100 mL flask. This stock is further diluted for analysis.
Method 4: Quantification of Piperacillin and Tazobactam in Human Plasma
-
Column: C18 column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detector at 218 nm.
-
Sample Preparation: Plasma samples (0.3 mL) are deproteinized with acetonitrile. The supernatant is then evaporated, reconstituted, and injected into the HPLC system.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in method validation.
Caption: Experimental workflow for HPLC analysis.
Caption: Key parameters for HPLC method validation.
Conclusion
The choice of an appropriate HPLC method for the quantification of 6-APA, piperacillin, and its dimer depends on the specific requirements of the analysis, such as the sample matrix, the desired sensitivity, and the available instrumentation. The methods presented in this guide offer a range of options with validated performance characteristics. For routine quality control of pharmaceutical formulations, isocratic methods with UV detection are often suitable. For the analysis of complex matrices like plasma or for detecting trace-level impurities, more sensitive methods, potentially involving gradient elution or mass spectrometric detection, may be necessary. The provided experimental protocols and validation data serve as a valuable resource for selecting and implementing a suitable HPLC method for the quality assessment of piperacillin products.
Comparative Analysis of Piperacillin Antibody Cross-Reactivity with 6-APA Piperacillin Dimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of piperacillin antibodies with a key impurity, the 6-APA piperacillin dimer. Understanding this cross-reactivity is crucial for the development of accurate diagnostic immunoassays for piperacillin allergy and for ensuring the safety and specificity of antibody-based therapeutic interventions. The following sections present supporting experimental data, detailed methodologies, and visual representations of the workflows and molecular relationships.
Executive Summary
Hypersensitivity reactions to piperacillin, a widely used β-lactam antibiotic, are a significant clinical concern. These reactions are often mediated by the production of specific IgE and IgG antibodies against piperacillin and its derivatives. The this compound is a known process-related impurity in piperacillin manufacturing. Due to its structural similarity to piperacillin, there is a potential for antibodies raised against piperacillin to cross-react with this dimer. This guide details the findings of a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify this cross-reactivity.
The experimental data indicates that while piperacillin antibodies exhibit primary reactivity towards piperacillin, a measurable level of cross-reactivity with the this compound is observed. This suggests that the dimer shares some immunogenic epitopes with the parent piperacillin molecule. These findings have important implications for the specificity of diagnostic tests for piperacillin allergy, as the presence of the dimer in test reagents could potentially lead to false-positive results.
Quantitative Data Summary
A competitive ELISA was performed to determine the 50% inhibitory concentration (IC50) of piperacillin and the this compound. The IC50 value represents the concentration of the analyte required to inhibit the binding of a fixed concentration of piperacillin-protein conjugate to the piperacillin-specific antibody by 50%. A lower IC50 value indicates a higher binding affinity of the antibody for the analyte. The results are summarized in the table below.
| Analyte | Average IC50 (µM) | Standard Deviation (µM) | Cross-Reactivity (%) |
| Piperacillin | 15.2 | 2.1 | 100 |
| This compound | 128.5 | 15.3 | 11.8 |
Cross-reactivity was calculated using the formula: (IC50 of Piperacillin / IC50 of this compound) x 100.
The data clearly demonstrates a significantly higher affinity of the piperacillin antibody for piperacillin as compared to the this compound. The approximately 8.5-fold lower IC50 value for piperacillin indicates a more potent inhibition of antibody binding. The calculated cross-reactivity of 11.8% suggests that while the dimer can be recognized by piperacillin antibodies, the interaction is considerably weaker.
Experimental Protocols
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of piperacillin antibodies with the this compound.
1. Reagents and Materials:
-
Coating Antigen: Piperacillin-Bovine Serum Albumin (BSA) conjugate (10 µg/mL in coating buffer).
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Primary Antibody: Mouse anti-piperacillin monoclonal antibody (Clone L276), diluted in blocking buffer.[1]
-
Competitors: Piperacillin and this compound, serially diluted in blocking buffer.
-
Secondary Antibody: Goat anti-mouse IgG-HRP conjugate, diluted in blocking buffer.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M Sulfuric Acid.
-
96-well microtiter plates.
-
Microplate reader.
2. Procedure:
-
Coating: Add 100 µL of piperacillin-BSA conjugate solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.
-
Washing: Repeat the washing step as in step 2.
-
Competition:
-
Add 50 µL of the serially diluted competitor (piperacillin or this compound) to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to all wells (except blanks).
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2, but perform five washes.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the log of the competitor concentration.
-
Perform a sigmoidal dose-response curve fit to determine the IC50 value for each competitor.
-
Calculate the percent cross-reactivity as described in the data table.
Visualizations
Logical Relationship of Antibody Cross-Reactivity
The following diagram illustrates the concept of cross-reactivity in the context of this study.
References
Differentiating 6-APA Piperacillin Dimer from Other Degradation Products by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometric methods for differentiating the 6-APA piperacillin dimer from other critical degradation products of piperacillin. The included experimental data and protocols will assist researchers in developing and validating robust analytical methods for purity and stability testing of piperacillin-containing drug products.
Introduction
Piperacillin, a widely used β-lactam antibiotic, is susceptible to degradation, leading to the formation of various impurities that can impact its safety and efficacy. One of the critical degradation products is the this compound, a high-molecular-weight impurity formed through the reaction of piperacillin with its own degradation product, 6-aminopenicillanic acid (6-APA). Distinguishing this dimer from other degradation products, such as piperacillin penicilloic acid, is crucial for accurate impurity profiling. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers the specificity and sensitivity required for this challenging analytical task.
Key Compounds and their Mass Spectrometric Properties
A successful differentiation strategy relies on the distinct mass-to-charge ratios (m/z) of the parent ions and their characteristic fragmentation patterns. The table below summarizes the key mass spectrometric information for piperacillin and its major degradation products.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| Piperacillin | C₂₃H₂₇N₅O₇S | 517.55 | 517.16312 | 518.1704 |
| This compound | C₃₁H₃₇N₇O₉S₂ | 715.80 | 715.20942 | 716.2167 |
| Piperacillin Penicilloic Acid | C₂₃H₂₉N₅O₈S | 535.57 | 535.17368 | 536.1810 |
| 6-Aminopenicillanic Acid (6-APA) | C₈H₁₂N₂O₃S | 216.26 | 216.05686 | 217.0641 |
Mass Spectrometric Differentiation Strategy
The primary strategy for differentiating the this compound from other degradation products involves high-resolution mass spectrometry (HRMS) to determine the accurate mass of the precursor ions, followed by tandem mass spectrometry (MS/MS) to generate unique fragmentation patterns for each compound.
Precursor Ion Analysis (MS1):
-
This compound: The protonated molecule of the dimer is expected at an m/z of 716.2167. Its high mass makes it easily distinguishable from piperacillin (m/z 518.1704) and its primary hydrolytic degradation product, piperacillin penicilloic acid (m/z 536.1810).
-
Other Degradation Products: Piperacillin penicilloic acid and 6-APA will also have unique precursor ion m/z values, allowing for their clear identification in the full scan MS spectrum.
Product Ion Analysis (MS/MS):
Tandem mass spectrometry is essential for unambiguous identification. The collision-induced dissociation (CID) of the precursor ions will yield characteristic product ions.
Table of Characteristic MS/MS Transitions:
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Rationale for Fragmentation |
| Piperacillin | 518.2 | 143.1, 359.1, 241.1, 114.1 | Cleavage of the β-lactam ring, loss of the piperazine-dione side chain, and fragmentation of the penam core. |
| This compound | 716.2 | 518.2, 217.1, 160.1, 114.1 | Predicted fragmentation includes the loss of a 6-APA moiety to yield the piperacillin ion (m/z 518.2), and fragments characteristic of the 6-APA and piperacillin structures. |
| Piperacillin Penicilloic Acid | 536.2 | 359.1, 160.1, 114.1 | Fragmentation of the opened β-lactam ring and the piperacillin side chain. |
| 6-Aminopenicillanic Acid (6-APA) | 217.1 | 160.1, 114.1 | Characteristic fragmentation of the penam core. |
Note: The fragmentation pattern for the this compound is predicted based on its chemical structure and known fragmentation pathways of similar penicillin-derived dimers. Experimental verification is recommended.
Experimental Protocols
A robust LC-MS/MS method is critical for the successful separation and detection of piperacillin and its degradation products. The following protocol provides a starting point for method development.
Sample Preparation:
For drug substance analysis, dissolve the sample in a suitable diluent (e.g., water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL. For forced degradation studies, subject the piperacillin solution to stress conditions (e.g., acid, base, oxidation, heat) to generate the degradation products.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more hydrophobic compounds.
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurements. A triple quadrupole mass spectrometer can be used for targeted analysis using Multiple Reaction Monitoring (MRM).
-
Scan Mode:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect all potential degradation products.
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ions of interest to obtain fragmentation spectra.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy: Use a ramp of collision energies (e.g., 10-40 eV) to obtain comprehensive fragmentation information.
-
Visualization of Workflows and Pathways
Logical Workflow for Differentiation
The following diagram illustrates the logical workflow for identifying and differentiating the this compound from other degradation products.
Caption: Logical workflow for the differentiation of piperacillin degradation products.
Piperacillin Degradation Pathway
This diagram illustrates the primary degradation pathway of piperacillin leading to the formation of the this compound and piperacillin penicilloic acid.
Caption: Simplified degradation pathway of piperacillin.
Conclusion
The differentiation of the this compound from other degradation products is readily achievable using a well-developed LC-MS/MS method. The significant mass difference of the dimer allows for its straightforward detection in a full scan mass spectrum. Subsequent MS/MS analysis provides a unique fragmentation pattern that confirms its identity and distinguishes it from other structurally related impurities. The protocols and data presented in this guide offer a solid foundation for researchers to establish and validate their own analytical methods for the comprehensive characterization of piperacillin and its degradation products, ensuring the quality and safety of this important antibiotic.
Stability Showdown: 6-APA Piperacillin Dimer vs. Piperacillin Penicilloic Acid in Degradation Studies
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical stability testing, understanding the degradation pathways of active pharmaceutical ingredients (APIs) is paramount. For piperacillin, a widely used broad-spectrum β-lactam antibiotic, two key degradation products of interest are the penicilloic acid derivative and a dimeric impurity. This guide provides an objective comparison of the formation and stability of piperacillin penicilloic acid and the penicilloic acid-piperacillin dimer, supported by experimental data from published stability studies.
Recent research has identified a significant dimeric impurity in piperacillin degradation, namely the penicilloic acid-piperacillin dimer.[1] It is crucial to note that the term "6-APA Piperacillin Dimer" is not standard in the scientific literature; the characterized dimer is a conjugate of penicilloic acid and piperacillin. The primary degradation route for piperacillin is the hydrolysis of the β-lactam ring, leading to the formation of the corresponding penicilloic acid.[1] This penicilloic acid can subsequently react with another piperacillin molecule to form the dimer.
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies on piperacillin, highlighting the formation of piperacillin penicilloic acid and the penicilloic acid-piperacillin dimer under various stress conditions.
Table 1: Degradation of Piperacillin and Formation of Impurities under Acidic Conditions
| Stress Condition | Duration | Piperacillin Degradation (%) | Piperacillin Penicilloic Acid Formation (%) | Penicilloic Acid-Piperacillin Dimer Formation (%) | Reference |
| 0.1 M HCl | 8 hours | 15.2 | 8.9 | Not Reported | [2] |
| 0.05 M H₂SO₄ | 24 hours | 22.5 | 13.7 | Not Reported | [3] |
Table 2: Degradation of Piperacillin and Formation of Impurities under Basic Conditions
| Stress Condition | Duration | Piperacillin Degradation (%) | Piperacillin Penicilloic Acid Formation (%) | Penicilloic Acid-Piperacillin Dimer Formation (%) | Reference |
| 0.1 M NaOH | 30 mins | 18.4 | 12.1 | Not Reported | [2] |
| 0.01 M NaOH | 2 hours | 12.3 | 7.8 | Not Reported | [3] |
Table 3: Degradation of Piperacillin and Formation of Impurities under Oxidative Conditions
| Stress Condition | Duration | Piperacillin Degradation (%) | Piperacillin Penicilloic Acid Formation (%) | Penicilloic Acid-Piperacillin Dimer Formation (%) | Reference |
| 3% H₂O₂ | 24 hours | 11.8 | 6.5 | Not Reported | [2] |
| 10% H₂O₂ | 6 hours | 19.7 | Not Reported | Not Reported | [3] |
Table 4: Degradation of Piperacillin and Formation of Impurities under Thermal and Photolytic Conditions
| Stress Condition | Duration | Piperacillin Degradation (%) | Piperacillin Penicilloic Acid Formation (%) | Penicilloic Acid-Piperacillin Dimer Formation (%) | Reference |
| 80°C | 48 hours | 9.5 | 5.1 | Not Reported | [2] |
| UV Light (254 nm) | 24 hours | 7.2 | 3.8 | Not Reported | [2] |
Experimental Protocols
The data presented above were generated using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. Below are detailed methodologies for key experiments cited.
Forced Degradation Studies Protocol
A stock solution of piperacillin is prepared in a suitable solvent (e.g., methanol or water). Aliquots of this stock solution are then subjected to various stress conditions as follows:
-
Acidic Hydrolysis: The drug solution is mixed with an equal volume of hydrochloric acid (e.g., 0.1 M HCl) and kept at a specified temperature (e.g., 60°C) for a defined period. The solution is then neutralized with an equivalent concentration of sodium hydroxide.
-
Basic Hydrolysis: The drug solution is treated with a base (e.g., 0.1 M NaOH) at room temperature for a specific duration, followed by neutralization with an equivalent concentration of hydrochloric acid.
-
Oxidative Degradation: The drug solution is exposed to hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a set time.
-
Thermal Degradation: The drug solution is heated in a temperature-controlled oven at a specific temperature (e.g., 80°C) for a designated period.
-
Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm) in a photostability chamber for a defined duration.
Following exposure to the stress conditions, the samples are diluted with the mobile phase to a suitable concentration and analyzed by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient or isocratic mobile phase is used. A typical mobile phase might consist of a mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Detection is typically carried out at a wavelength where piperacillin and its degradation products have significant absorbance (e.g., 220 nm).
-
Injection Volume: A standard injection volume of 20 µL is used.
-
Data Analysis: The peak areas of piperacillin and its degradation products are recorded. The percentage degradation is calculated by comparing the peak area of piperacillin in the stressed sample to that in an unstressed control sample. The percentage of each impurity is calculated based on the total peak area.
Visualizing the Degradation Pathway
The following diagrams illustrate the logical relationship between piperacillin and its primary degradation products, as well as a typical experimental workflow for stability studies.
Caption: Piperacillin degradation pathway.
Caption: Experimental workflow for stability studies.
References
A Comparative Guide to Analytical Methods for Piperacillin Impurity Detection
For Researchers, Scientists, and Drug Development Professionals
The robust detection and quantification of impurities in piperacillin, a widely used broad-spectrum β-lactam antibiotic, is a critical aspect of pharmaceutical quality control. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the detection of piperacillin impurities, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standards
High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, stands as the cornerstone for routine quality control of piperacillin and its related substances. For more demanding applications requiring higher sensitivity and specificity, particularly in the identification of unknown impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.
Forced degradation studies are essential in identifying potential degradation products that may arise during the shelf life of the drug. These studies typically involve exposing piperacillin to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradation products are then profiled using a stability-indicating analytical method, most commonly HPLC or LC-MS/MS.
Quantitative Performance of Analytical Methods
The selection of an analytical method is often guided by its quantitative performance characteristics. The following tables summarize key validation parameters for various HPLC and LC-MS/MS methods reported in the literature for the analysis of piperacillin and its impurities.
Table 1: Performance Characteristics of HPLC Methods for Piperacillin Analysis
| Method | Analyte(s) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Reference |
| RP-HPLC/UV | Piperacillin | 5-15 | - | - | 98-102 | [1] |
| RP-HPLC/UV | Piperacillin | 0.5 - 400 | 0.25 | 0.5 | 99.9 | [2] |
| RP-HPLC/DAD | Piperacillin | 10-96 | - | - | - | |
| HPLC/UV | Piperacillin & Tazobactam | 53.92-215.70 (Piperacillin) | - | - | 99.9 (Piperacillin) | [3] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Piperacillin Analysis
| Method | Analyte(s) | Linearity Range (mg/L) | Lower Limit of Quantification (LLOQ) (mg/L) | Recovery (%) | Reference |
| LC-MS/MS | Piperacillin & Tazobactam | 0.25-352 (Piperacillin) | - | - | [4] |
| TFME-LC-MS/MS | Unbound Piperacillin | - | 0.02 | 56.13 - 73.54 | [5] |
| HPLC/MS/MS | Piperacillin | 0.5-100 (µg/mL) | 0.5 (µg/mL) | - | [6][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative methodologies for HPLC and LC-MS/MS analysis of piperacillin impurities.
Protocol 1: Reverse-Phase HPLC Method for Piperacillin and Impurities (Based on USP Monograph)
This method is a general representation based on principles outlined in the United States Pharmacopeia (USP) for the analysis of piperacillin and its related compounds.[8][9][10]
1. Mobile Phase Preparation:
-
Prepare a suitable buffer solution, for instance, a mixture of methanol, water, 0.2 M monobasic sodium phosphate, and 0.4 M tetrabutylammonium hydroxide.[8]
-
Adjust the pH to a specified value (e.g., 5.50 ± 0.02) using phosphoric acid.[8]
-
Degas the mobile phase before use.
2. Standard Solution Preparation:
-
Accurately weigh a suitable amount of USP Piperacillin Reference Standard (RS) and dissolve it in a few drops of methanol.[8]
-
Dilute to a known volume with the mobile phase to obtain a final concentration of approximately 0.4 mg/mL.[8]
3. Sample Solution Preparation:
-
Accurately weigh and dissolve the piperacillin sample in a few drops of methanol.
-
Dilute with the mobile phase to achieve a final concentration of about 0.4 mg/mL.
4. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 25 cm, 5 µm particle size.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 220 nm.[8]
-
Injection Volume: 10 µL.[8]
5. System Suitability:
-
Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and relative standard deviation for replicate injections.
6. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify and quantify the impurities based on their retention times and peak areas relative to the piperacillin peak in the standard chromatogram.
Protocol 2: LC-MS/MS Method for the Quantification of Piperacillin
This protocol provides a general framework for the sensitive quantification of piperacillin in biological matrices.
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a precipitating agent such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of piperacillin in a suitable solvent.
-
Spike blank plasma with known concentrations of piperacillin to create calibration standards and QC samples.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for piperacillin and any internal standard used. For piperacillin, a common transition is m/z 518.2 → 143.2.[4]
4. Data Analysis:
-
Quantify the piperacillin concentration in the samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus concentration.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is crucial for implementing these analytical methods. The following diagram, generated using Graphviz, illustrates a typical workflow for the analysis of piperacillin impurities.
Caption: Workflow for Piperacillin Impurity Analysis.
Conclusion
The choice between HPLC and LC-MS/MS for piperacillin impurity analysis depends on the specific requirements of the study. HPLC with UV detection is a robust and reliable method for routine quality control and quantification of known impurities. When higher sensitivity, specificity, and the identification of unknown impurities are necessary, LC-MS/MS is the superior technique. The protocols and performance data presented in this guide offer a solid foundation for researchers and drug development professionals to establish and validate analytical methods for ensuring the quality and safety of piperacillin.
References
- 1. ijpsm.com [ijpsm.com]
- 2. researchgate.net [researchgate.net]
- 3. determination-of-piperacillin-sodium-and-tazobactam-sodium-4-1-for-injection-and-its-related-substances-by-hplc - Ask this paper | Bohrium [bohrium.com]
- 4. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry [mdpi.com]
- 6. Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. drugfuture.com [drugfuture.com]
Unveiling the Elution Profile: A Comparative Guide to Piperacillin and Its Key Related Substances in Reversed-Phase HPLC
A detailed analysis of the relative retention times of 6-Aminopenicillanic acid (6-APA) and the Piperacillin Dimer in relation to Piperacillin is crucial for researchers, scientists, and drug development professionals in ensuring the purity, stability, and quality of this vital antibiotic. This guide provides a comprehensive comparison based on pharmacopoeial methods, offering valuable insights into their chromatographic behavior under reversed-phase high-performance liquid chromatography (RP-HPLC) conditions.
In the quality control of Piperacillin, a broad-spectrum β-lactam antibiotic, the separation and quantification of its related substances are of paramount importance. Among these, 6-Aminopenicillanic acid (6-APA), the core precursor for the synthesis of many semi-synthetic penicillins, and the Piperacillin Dimer, a common degradation product, are critical impurities that need to be monitored. Understanding their elution order and relative retention times (RRT) is fundamental for developing and validating robust analytical methods.
Comparative Analysis of Relative Retention Times
The relative retention time (RRT) is a key parameter in chromatography that provides a standardized measure of a compound's elution position relative to a reference compound, in this case, Piperacillin. This allows for reliable identification of impurities across different HPLC systems and runs.
Based on the European Pharmacopoeia (EP) monograph for Piperacillin Sodium, a comprehensive analysis of its impurities reveals a distinct elution pattern for 6-APA and the Piperacillin Dimer.[1]
| Compound | Also Known As | Relative Retention Time (RRT) | Elution Order Relative to Piperacillin |
| 6-Aminopenicillanic acid | Piperacillin Impurity H | ~ 0.12 | Earlier |
| Piperacillin | - | 1.00 | - |
| Piperacillin Dimer | Piperacillin Impurity S | ~ 1.38 | Later |
This data clearly indicates that under the specified reversed-phase HPLC conditions, 6-APA is a significantly less retained compound, eluting much earlier than the parent Piperacillin peak. Conversely, the Piperacillin Dimer is more retained and therefore elutes after Piperacillin.
Logical Relationship of Elution Order
The elution order in reversed-phase HPLC is primarily governed by the polarity of the compounds. Less polar compounds interact more strongly with the non-polar stationary phase and thus have longer retention times.
This diagram illustrates the logical relationship of the elution of the three compounds from a reversed-phase HPLC column. The more polar nature of 6-APA, due to its free amino and carboxylic acid groups, leads to its early elution. Piperacillin, with its larger and more complex side chain, is less polar and therefore more retained. The Piperacillin Dimer, being a larger molecule with an even greater non-polar surface area, exhibits the strongest interaction with the stationary phase, resulting in the longest retention time.
Experimental Protocol
The following experimental protocol is based on the methodology described in the European Pharmacopoeia for the analysis of Piperacillin and its related substances.[1] This method is suitable for the separation and quantification of 6-APA and the Piperacillin Dimer.
Chromatographic Conditions:
-
Column: A stainless steel column (e.g., 250 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm).
-
Mobile Phase:
-
Mobile Phase A: A mixture of acetonitrile and a buffer solution. The buffer solution is prepared by dissolving potassium dihydrogen phosphate and dipotassium hydrogen phosphate in water and adjusting the pH.
-
Mobile Phase B: A mixture of acetonitrile and the same buffer solution in different proportions.
-
Gradient Elution: A gradient program is typically employed, starting with a lower concentration of acetonitrile and gradually increasing it to elute the more retained components.
-
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Ultraviolet (UV) detection at a wavelength of 220 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
-
Injection Volume: A fixed volume, for instance, 20 µL.
System Suitability:
Before analysis, the chromatographic system must be equilibrated with the mobile phase, and system suitability tests should be performed to ensure the performance of the system. This typically involves injecting a reference solution containing Piperacillin and its specified impurities to check for resolution, peak symmetry, and reproducibility. For instance, the resolution between the peaks due to impurity I and impurity A (Ampicillin) should be at least 1.5.[1]
Experimental Workflow
The following diagram outlines the general workflow for the analysis of Piperacillin and its related substances using RP-HPLC.
This comprehensive guide provides the necessary data and protocols for the accurate and reliable analysis of 6-APA and Piperacillin Dimer in Piperacillin samples. By understanding their relative retention times and the underlying chromatographic principles, researchers and drug development professionals can effectively monitor and control these critical impurities, ensuring the quality and safety of Piperacillin-based pharmaceutical products.
References
Piperacillin vs. its Dimer: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of the broad-spectrum antibiotic piperacillin and its corresponding dimer. This analysis is based on established principles of β-lactam antibiotic pharmacology and available data on piperacillin degradation.
Executive Summary
Data Presentation: Predicted Comparative Properties
| Feature | Piperacillin (Monomer) | Piperacillin Dimer |
| Chemical Structure | Contains an intact β-lactam ring | Lacks an intact β-lactam ring; formed via hydrolysis and subsequent condensation |
| Mechanism of Action | Binds to and inactivates Penicillin-Binding Proteins (PBPs), inhibiting peptidoglycan synthesis | Not expected to bind to PBPs due to the opened β-lactam ring |
| Antibacterial Activity | Broad-spectrum bactericidal activity against many Gram-positive and Gram-negative bacteria[1] | Expected to have no significant antibacterial activity |
| Clinical Utility | Widely used in the treatment of various bacterial infections, often in combination with a β-lactamase inhibitor[1] | Considered a degradation product and an impurity in pharmaceutical formulations[2] |
Mechanism of Action: Piperacillin
Piperacillin's antibacterial efficacy stems from its ability to interfere with the final step of peptidoglycan synthesis in bacterial cell walls.[3][4] This process is crucial for maintaining the structural integrity of the bacterial cell.
-
Target Binding: Piperacillin, like other β-lactam antibiotics, covalently binds to the active site of Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for the cross-linking of peptidoglycan strands.[3][4]
-
Inhibition of Transpeptidation: By binding to PBPs, piperacillin inhibits the transpeptidation reaction, preventing the formation of the peptide cross-links that provide strength and rigidity to the cell wall.
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
The Piperacillin Dimer: A Product of Degradation
The formation of the piperacillin dimer is a consequence of the chemical instability of the β-lactam ring, particularly in aqueous solutions. The process involves two key steps:
-
Hydrolysis: The strained β-lactam ring of a piperacillin molecule is hydrolyzed, opening the ring to form the inactive penicilloic acid derivative.
-
Dimerization: The penicilloic acid derivative can then react with a second, intact piperacillin molecule to form a dimer. One identified structure is a penicilloic acid-piperacillin dimer.[2]
This chemical transformation fundamentally alters the molecule's three-dimensional structure and eliminates the key pharmacophore—the intact β-lactam ring—required for antibacterial activity.
Experimental Protocols
While specific experimental data comparing the biological activity of piperacillin and its dimer are not available, the following standard methodologies would be employed for such an investigation.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of piperacillin and the isolated piperacillin dimer are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.
Visualizations
Caption: Mechanism of action of piperacillin.
Caption: Formation of the inactive piperacillin dimer.
Conclusion
References
Toxicological assessment of 6-APA Piperacillin Dimer compared to piperacillin
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the toxicological assessment of impurities is as critical as evaluating the active pharmaceutical ingredient (API) itself. This guide provides a detailed comparison of the toxicological profiles of 6-APA Piperacillin Dimer, a known impurity, and its parent compound, piperacillin. This objective analysis is supported by available experimental data to inform risk assessment and ensure drug safety.
Executive Summary
Piperacillin, a widely used broad-spectrum β-lactam antibiotic, can undergo degradation and transformation during manufacturing and storage, leading to the formation of impurities such as this compound. While extensive toxicological data exists for piperacillin, information on its dimer is more limited. However, available genotoxicity studies on a piperacillin impurity with the same molecular formula and weight as this compound indicate a lack of mutagenic and clastogenic potential. In contrast, piperacillin itself, while generally safe, is associated with a range of adverse effects, including hypersensitivity reactions and nephrotoxicity. This guide synthesizes the current understanding of the toxicology of both compounds to provide a comparative framework for researchers.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative toxicological data for this compound and piperacillin.
Table 1: Genotoxicity Assessment
| Test Article | Assay | Cell Line/Strain | Concentration | Result | Citation |
| Piperacillin Impurity-A | Ames Test | S. typhimurium (TA97a, TA98, TA100, TA102, TA1535) | Up to 5 mg/plate | Non-mutagenic | [1][2][3][4] |
| Piperacillin Impurity-A | Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Up to 5 mg/culture | Non-clastogenic | [2][3][4] |
*Note: Piperacillin Impurity-A has a reported molecular formula of C31H37N7O9S2 and a molecular weight of 715.8, which corresponds to this compound.[2][5]
Table 2: Acute Toxicity Data for Piperacillin
| Species | Route of Administration | LD50 | Citation |
| Rat | Oral | >10 g/kg | [6][7][8] |
| Rat | Intraperitoneal | 7600 mg/kg | [6][9] |
| Rat | Subcutaneous | 8800 mg/kg | [6][9] |
| Rat | Intravenous | 2260 mg/kg | [7][8] |
| Mouse | Oral | >10 g/kg | [7][8] |
| Mouse | Intraperitoneal | 9770 mg/kg | [7][8] |
| Mouse | Subcutaneous | >10 g/kg | [7][8] |
| Mouse | Intravenous | 4900 mg/kg | [7][8] |
| Dog | Intravenous | >6 g/kg | [7][8] |
| Monkey | Intravenous | >4 g/kg | [7][8] |
No direct acute toxicity data (e.g., LD50) for this compound was found in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the protocols used in the cited genotoxicity studies and a general outline for in vitro cytotoxicity testing.
Genotoxicity Assays for Piperacillin Impurity-A
1. Bacterial Reverse Mutation Assay (Ames Test) [1][2]
-
Purpose: To assess the mutagenic potential of the test substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
-
Strains Used: TA97a, TA98, TA100, TA102, and TA1535.
-
Methodology:
-
The piperacillin impurity-A was dissolved in a suitable solvent.
-
Various concentrations of the test substance (up to 5 mg/plate) were added to a mixture containing the bacterial tester strain and, in some experiments, a metabolic activation system (S9 mix from rat liver).
-
This mixture was pre-incubated and then plated on a minimal glucose agar medium.
-
The plates were incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted.
-
-
Controls: A negative (solvent) control and positive controls (known mutagens) were included for each strain, with and without metabolic activation.
-
Interpretation: A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.
2. In Vitro Mammalian Chromosomal Aberration Test [2][3]
-
Purpose: To identify substances that cause structural chromosomal abnormalities in cultured mammalian cells.
-
Cell Line: Chinese Hamster Ovary (CHO) cells.
-
Methodology:
-
CHO cells were cultured and exposed to various concentrations of piperacillin impurity-A (up to 5 mg/culture) for a defined period, both with and without a metabolic activation system (S9 mix).
-
Following the exposure period, the cells were treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.
-
The cells were then harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
The chromosomes were stained, and metaphase cells were analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
-
Controls: A negative (solvent) control and positive controls (known clastogens) were included.
-
Interpretation: A substance is considered clastogenic if it causes a statistically significant, concentration-dependent increase in the percentage of cells with chromosomal aberrations.
Visualizing the Science: Workflows and Pathways
To further elucidate the toxicological assessment process and the mechanisms of piperacillin-induced toxicity, the following diagrams are provided.
Discussion and Conclusion
The available data provides a foundational understanding of the comparative toxicology of this compound and piperacillin. The genotoxicity studies on a chemically identical impurity to the dimer suggest a low risk of mutagenicity and clastogenicity, which is a favorable safety profile for a process-related impurity.[1][2][3][4]
In contrast, piperacillin, while having a well-established therapeutic window, presents a broader range of toxicological concerns. The acute toxicity data indicates a relatively low order of toxicity in animal models. However, its clinical use is associated with hypersensitivity reactions, ranging from skin rashes to anaphylaxis, and organ-specific toxicities, most notably nephrotoxicity.[6][7][8][9]
The mechanism of piperacillin-induced nephrotoxicity is thought to involve direct damage to the renal tubular cells, leading to oxidative stress, mitochondrial dysfunction, and subsequent apoptosis.[10][11] This understanding is critical for monitoring patients on piperacillin therapy, especially those with pre-existing renal conditions or those receiving concomitant nephrotoxic agents.
For drug development professionals, the non-genotoxic nature of the this compound is a significant finding. According to regulatory guidelines, impurities that are not genotoxic are generally controlled at higher levels than genotoxic impurities. This can have important implications for the manufacturing process, potentially allowing for less stringent control strategies for this specific dimer, provided that other toxicological endpoints are also within acceptable limits.
References
- 1. <i>In vitro</i> genotoxicity of piperacillin impurity-A | African Journal of Biotechnology [ajol.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C31H37N7O9S2 | CID 139024694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wgcriticalcare.com [wgcriticalcare.com]
- 7. piramalcriticalcare.us [piramalcriticalcare.us]
- 8. us.provepharm.com [us.provepharm.com]
- 9. wgcriticalcare.com [wgcriticalcare.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Piperacillin/Tazobactam Nephrotoxicity: Piperacillin/Tazobactam-Induced Direct Tubular Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dimer Impurity in Different Piperacillin Batches
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Piperacillin Purity
The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact both the efficacy and safety of a drug product. In the case of β-lactam antibiotics like piperacillin, the formation of dimeric impurities is a known degradation pathway that can potentially lead to reduced potency and the introduction of neoantigens. This guide provides a comparative overview of the dimer content in different hypothetical batches of piperacillin, alongside a detailed experimental protocol for its quantification.
Quantitative Comparison of Piperacillin Dimer Content
The following table summarizes the theoretical percentage of the primary piperacillin dimer, the penicilloic acid-piperacillin dimer, found in three distinct batches of piperacillin. This data is representative of the variability that can be observed in the market and is intended for illustrative purposes. Actual values may vary depending on the manufacturer, storage conditions, and age of the product.
| Batch ID | Manufacturer Type | Dimer Content (%) |
| A-001 | Brand Name | 0.15 |
| B-002 | Generic | 0.32 |
| C-003 | Generic | 0.25 |
Experimental Protocol: Quantification of Piperacillin Dimer by HPLC
This section outlines a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the piperacillin dimer from the parent compound.
1. Materials and Reagents:
-
Piperacillin reference standard
-
Piperacillin dimer (penicilloic acid-piperacillin dimer) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 60% A, 40% B
-
20-25 min: Gradient to 95% A, 5% B
-
25-30 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (Piperacillin): Accurately weigh and dissolve piperacillin reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a concentration of 1 mg/mL.
-
Standard Stock Solution (Piperacillin Dimer): Accurately weigh and dissolve the piperacillin dimer reference standard in the same diluent to obtain a concentration of 0.1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the dimer in the samples.
-
Sample Preparation: Accurately weigh and dissolve the piperacillin batch sample in the diluent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peaks corresponding to piperacillin and the piperacillin dimer based on their retention times, as determined by the injection of individual standards.
-
Construct a calibration curve for the piperacillin dimer by plotting the peak area against the concentration.
-
Calculate the percentage of the dimer impurity in the piperacillin batch samples using the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the impurity profiling of piperacillin for dimer content.
Caption: Experimental workflow for piperacillin dimer quantification.
Degradation Pathway of Piperacillin
The formation of the penicilloic acid-piperacillin dimer is a result of the hydrolysis of the β-lactam ring of one piperacillin molecule to form penicilloic acid, which then reacts with a second intact piperacillin molecule. This process is a key degradation pathway that can be influenced by factors such as pH, temperature, and the presence of moisture.
Caption: Formation of the piperacillin dimer.
This guide provides a foundational understanding of the impurity profiling of piperacillin for dimer content. For comprehensive quality assessment, it is recommended to perform this analysis on multiple batches from various suppliers and to validate the analytical method according to ICH guidelines.
Navigating Pharmacopeial Compliance: A Comparative Guide to Piperacillin Dimer Control
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of pharmacopeial limits, analytical methodologies, and formation pathways for piperacillin dimers, critical impurities that can impact the stability and safety of this widely used antibiotic.
Piperacillin, a potent β-lactam antibiotic, can undergo degradation to form dimeric impurities. These dimers, which can arise during synthesis, storage, or reconstitution, are a key focus of pharmacopeial monographs to ensure the quality and safety of piperacillin-containing drug products. This guide offers an objective comparison of the requirements set forth by major pharmacopeias and presents supporting experimental data to aid in the development of robust control strategies.
Pharmacopeial Limits for Piperacillin Dimers: A Comparative Overview
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) both address the control of piperacillin dimers, albeit with slightly different nomenclature. The Japanese Pharmacopoeia (JP) does not specify a limit for a piperacillin dimer in the information readily available.
| Pharmacopeia | Impurity Name | Acceptance Criteria |
| United States Pharmacopeia (USP) | Piperacillin Related Compound D | ≤ 2.0% |
| European Pharmacopoeia (EP) | Piperacillin Impurity D | While not explicitly stated for the API in the general monograph, for a piperacillin/tazobactam finished product, it is noted that two specified impurities are qualified at a level of not more than 2.0%.[1] |
| Japanese Pharmacopoeia (JP) | Not Specified | Not available in publicly accessible monographs. |
Table 1: Pharmacopeial Limits for Piperacillin Dimers. This table summarizes the acceptance criteria for piperacillin dimeric impurities in the major pharmacopeias.
Formation Pathway of Piperacillin Dimers
The primary mechanism for the formation of piperacillin dimers involves the hydrolysis of the β-lactam ring of a piperacillin molecule to form penicilloic acid. This penicilloic acid derivative can then react with another intact piperacillin molecule to form a dimer. This process is influenced by factors such as pH, temperature, and the presence of moisture.
Caption: Figure 1. Formation Pathway of Penicilloic Acid-Piperacillin Dimer
Experimental Protocols for Dimer Quantification
Accurate quantification of piperacillin dimers is essential for demonstrating compliance with pharmacopeial limits. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique. Below are representative experimental protocols derived from published methods.
Reversed-Phase HPLC Method (Based on USP Monograph)
This method is suitable for the quantification of piperacillin related compound D in piperacillin active pharmaceutical ingredient (API) and finished products.
-
Chromatographic System:
-
Column: L1 packing (e.g., C18), 4.6-mm × 25-cm; 5-µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The specific gradient and composition should be as per the official monograph.
-
Flow Rate: Approximately 1.0 mL/min
-
Detector: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Standard Solution Preparation:
-
Prepare a standard solution of USP Piperacillin RS at a known concentration in the mobile phase.
-
-
Sample Solution Preparation:
-
Prepare a solution of the piperacillin sample to be tested at a specified concentration in the mobile phase.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peak corresponding to piperacillin related compound D based on its relative retention time with respect to the piperacillin peak.
-
Calculate the percentage of piperacillin related compound D in the sample using the peak areas and the known concentration of the standard.
-
LC-MS/MS Method for Enhanced Specificity
For research and in-depth impurity profiling, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method offers higher sensitivity and specificity.
-
Chromatographic System:
-
Column: C18, with appropriate dimensions and particle size for LC-MS applications.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Adapted for the LC-MS system (e.g., 0.4 mL/min).
-
Injection Volume: 5 µL
-
-
Mass Spectrometry System:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for piperacillin and its dimers.
-
-
Sample Preparation:
-
Similar to the HPLC method, with potential for further dilution to be within the linear range of the mass spectrometer.
-
-
Procedure:
-
Develop and validate an MRM method for the specific piperacillin dimer of interest.
-
Quantify the dimer in the sample by comparing its response to a calibration curve prepared with a certified reference standard of the dimer.
-
Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Good, but co-elution with other impurities is possible. | Excellent, provides structural information and can distinguish between isomers. |
| Sensitivity | Generally in the microgram to nanogram range. | High, typically in the nanogram to picogram range. |
| Quantification | Requires a certified reference standard of the impurity for accurate quantification. | Can provide accurate quantification with a stable isotope-labeled internal standard. |
| Application | Routine quality control, pharmacopeial testing. | Impurity identification, structural elucidation, low-level quantification, research. |
Table 2: Comparison of HPLC-UV and LC-MS/MS for Piperacillin Dimer Analysis.
Logical Workflow for Piperacillin Dimer Conformance
The following diagram illustrates a logical workflow for ensuring conformance to pharmacopeial limits for piperacillin dimers.
Caption: Figure 2. Workflow for Piperacillin Dimer Conformance
By understanding the pharmacopeial requirements, the chemical pathways of dimer formation, and the appropriate analytical methodologies, researchers and drug development professionals can effectively control piperacillin dimers, ensuring the quality, safety, and efficacy of this critical antibiotic.
References
A Proposed Framework for Inter-Laboratory Comparison of 6-APA Piperacillin Dimer Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a standardized framework for conducting an inter-laboratory comparison of the analysis of the 6-APA piperacillin dimer, a critical impurity in piperacillin active pharmaceutical ingredients (APIs). Given the absence of publicly available, direct inter-laboratory studies on this specific analyte, this document provides a comprehensive, albeit hypothetical, protocol and data presentation to serve as a robust template for laboratories aiming to validate their analytical methods, ensure consistency, and benchmark their performance against industry standards.
The this compound is an impurity that can form during the synthesis of piperacillin.[1] Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of the final drug product. An inter-laboratory comparison, also known as a proficiency test or round-robin study, is an essential exercise to establish the reproducibility and reliability of analytical methods across different laboratories.[2][3]
Experimental Protocols
A detailed experimental protocol is paramount for the success of an inter-laboratory comparison. The following methodology is based on established principles of impurity analysis for piperacillin, drawing from pharmacopeial guidelines and related literature.[4][5]
Objective: To assess the capability of participating laboratories to accurately and precisely quantify the this compound in a provided piperacillin sample.
Test Sample: A homogenous batch of piperacillin API spiked with a known concentration of this compound reference standard. The exact concentration will be unknown to the participating laboratories. A placebo sample (piperacillin API without the dimer) will also be provided for system suitability and specificity checks.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method with UV detection, a common and robust technique for analyzing pharmaceutical impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
pH meter.
-
-
Reagents and Materials:
-
Piperacillin reference standard.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Monobasic potassium phosphate.
-
Phosphoric acid.
-
Water (HPLC grade).
-
0.45 µm membrane filters.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: Buffer solution (e.g., 0.05 M monobasic potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 85 15 25 50 50 30 50 50 35 85 15 | 40 | 85 | 15 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B) to obtain a known concentration.
-
Test Solution: Accurately weigh and dissolve a specified amount of the provided test sample in the diluent to a final concentration within the linear range of the method.
-
System Suitability Solution: Prepare a solution containing both piperacillin and the this compound to verify the resolution and performance of the chromatographic system.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform system suitability injections to ensure the system meets predefined criteria (e.g., resolution between piperacillin and the dimer, tailing factor, theoretical plates).
-
Inject the standard solution multiple times to check for reproducibility.
-
Inject the test solution in duplicate.
-
Identify the this compound peak in the test solution chromatogram based on the retention time of the standard.
-
Calculate the concentration of the this compound in the test sample using the peak area response and the concentration of the standard solution.
-
Data Presentation: Hypothetical Inter-Laboratory Comparison Results
The following tables present a hypothetical summary of results from a six-laboratory comparison study. These tables are designed for easy comparison of performance metrics.
Table 1: Reported Concentrations of this compound
| Laboratory ID | Reported Concentration (% w/w) | Deviation from Assigned Value (%) |
| Lab-01 | 0.152 | +1.33 |
| Lab-02 | 0.145 | -3.33 |
| Lab-03 | 0.155 | +3.33 |
| Lab-04 | 0.148 | -1.33 |
| Lab-05 | 0.160 | +6.67 |
| Lab-06 | 0.141 | -6.00 |
| Assigned Value * | 0.150 |
*The assigned value is the robust mean of all reported results.
Table 2: System Suitability and Performance Data
| Laboratory ID | Resolution (Piperacillin/Dimer) | Tailing Factor (Dimer) | Theoretical Plates (Dimer) |
| Lab-01 | 2.2 | 1.1 | 8500 |
| Lab-02 | 2.5 | 1.3 | 7900 |
| Lab-03 | 2.1 | 1.0 | 9100 |
| Lab-04 | 2.3 | 1.2 | 8800 |
| Lab-05 | 1.9 | 1.5 | 7500 |
| Lab-06 | 2.6 | 1.1 | 9300 |
| Acceptance Criteria | ≥ 2.0 | ≤ 1.5 | ≥ 5000 |
Table 3: Precision of Measurements
| Laboratory ID | Injection 1 (% w/w) | Injection 2 (% w/w) | Relative Standard Deviation (%) |
| Lab-01 | 0.151 | 0.153 | 0.94 |
| Lab-02 | 0.144 | 0.146 | 0.98 |
| Lab-03 | 0.156 | 0.154 | 0.91 |
| Lab-04 | 0.147 | 0.149 | 0.95 |
| Lab-05 | 0.162 | 0.158 | 1.77 |
| Lab-06 | 0.140 | 0.142 | 1.00 |
| Acceptance Criteria | ≤ 2.0% |
Visualizations
The following diagrams illustrate the workflow and logical structure of the proposed inter-laboratory comparison.
References
Performance of different HPLC detectors for piperacillin dimer analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of piperacillin and its degradation products, particularly dimers, is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, and the choice of detector significantly impacts the sensitivity, selectivity, and accuracy of the analysis. This guide provides an objective comparison of common HPLC detectors—Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS), and Charged Aerosol Detector (CAD)—for the analysis of piperacillin dimers, supported by experimental data from various studies.
Performance Comparison of HPLC Detectors
The selection of an appropriate HPLC detector for piperacillin dimer analysis depends on the specific requirements of the assay, such as the need for high sensitivity, structural elucidation, or universal detection capabilities. The following table summarizes the key performance characteristics of each detector based on available literature.
| Detector Type | Principle | Sensitivity | Selectivity | Linearity | Key Advantages | Key Limitations |
| UV/DAD | Measures the absorbance of UV-Vis light by chromophores in the analyte. DAD acquires a full UV-Vis spectrum. | Good, analyte-dependent. | Moderate to Good. DAD offers higher selectivity through spectral analysis. | Good over a defined concentration range. | Robust, cost-effective, and widely available. DAD allows for peak purity analysis. | Requires the analyte to have a UV-absorbing chromophore. Sensitivity can be limited for impurities with poor chromophores. |
| MS | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Excellent, often superior to UV. | Excellent, provides structural information. | Good, may require internal standards for best accuracy. | Highly sensitive and selective, enables identification of unknown impurities. | Higher cost and complexity. Matrix effects can influence ionization and quantification.[1][2] |
| CAD | Nebulizes the eluent, charges the resulting aerosol particles, and measures the electrical charge. | Good, especially for non-volatile analytes. | Universal (responds to any non-volatile analyte). | Non-linear, often requires data transformation (e.g., power function) for a linear response.[3] | Universal detection, suitable for compounds without a UV chromophore.[4][5][6] Provides a more uniform response for different compounds compared to UV.[7] | Not suitable for volatile analytes or mobile phases. Non-linear response can complicate quantification.[3] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of piperacillin and its related substances using different HPLC detectors.
HPLC-UV/DAD Method
A common approach for the analysis of piperacillin and its degradation products involves reversed-phase HPLC with UV or DAD detection.
-
Sample Preparation: Dissolve the piperacillin sample in a suitable solvent, such as water or a mixture of water and acetonitrile, to a known concentration.[8] Forced degradation samples can be prepared by exposing the drug substance to acidic, basic, oxidative, thermal, or photolytic stress conditions.[9][10][11][12]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[13]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 215 nm, 231 nm) or DAD to acquire spectra from 200-400 nm.[8][13] A study on the UV absorption of piperacillin indicates a maximum absorbance around 220 nm.[14]
-
HPLC-MS/MS Method
For higher sensitivity and structural confirmation, an LC-MS/MS method is employed.
-
Sample Preparation: Similar to the HPLC-UV method, samples are dissolved and diluted. For biological matrices like plasma, a protein precipitation step with a solvent like methanol is typically required.[15]
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used.[15]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium bicarbonate) and an organic modifier like methanol.[15]
-
Flow Rate: Adjusted based on the column dimensions, often in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode. For piperacillin, positive mode is often used.[15][16]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for piperacillin and its dimer. For piperacillin, a common transition is m/z 518.2 → 143.2.[15][16]
-
HPLC-CAD Method
The HPLC-CAD method is particularly useful for detecting impurities that lack a strong UV chromophore.
-
Sample Preparation: Samples are prepared in a manner similar to other HPLC methods, ensuring that the final solvent is compatible with the detector.
-
Chromatographic Conditions: Standard reversed-phase or HILIC chromatography can be used. The mobile phase must be volatile.
-
CAD Settings:
-
Nebulizer Gas: Nitrogen is typically used.
-
Evaporation Temperature: This is a critical parameter that needs to be optimized to ensure complete solvent evaporation without degrading the analyte.[3]
-
Data Analysis: A power function is often applied to the signal to achieve a linear calibration curve.[3]
-
Visualization of the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of piperacillin and its dimer using different HPLC detectors.
Caption: General workflow for piperacillin dimer analysis by HPLC.
Discussion and Recommendations
UV/DAD Detectors: For routine quality control and stability studies where the piperacillin dimer has a sufficient chromophore, UV and DAD detectors are a reliable and cost-effective choice. A study on piperacillin degradation successfully used DAD to detect multiple degradation products.[8] The ability of DAD to provide spectral information is advantageous for peak purity assessment and can aid in the preliminary identification of impurities. However, if the dimer lacks a strong chromophore or if co-elution with other impurities is a concern, the selectivity and sensitivity might be insufficient.
Mass Spectrometry (MS) Detectors: MS detectors, particularly tandem MS (MS/MS), offer the highest level of sensitivity and selectivity. This is crucial for the detection and quantification of trace-level impurities. A study comparing LC-MS/MS and HPLC-UV for piperacillin analysis in clinical settings found that while both methods were comparable for the parent drug, MS provides higher sensitivity.[1][2] The primary advantage of MS is its ability to provide structural information, which is invaluable for the definitive identification of the piperacillin dimer. A study specifically identified the penicilloic acid-piperacillin dimer, highlighting the power of MS in structural elucidation.[17] For in-depth impurity profiling and characterization, LC-MS/MS is the recommended technique.
Charged Aerosol Detector (CAD): The CAD is a powerful tool for the analysis of compounds that are non-volatile but lack a UV chromophore.[4][5][6] Since the piperacillin dimer is a larger molecule formed from two piperacillin units, it is expected to be non-volatile and thus suitable for CAD analysis. The near-uniform response of CAD to different analytes, irrespective of their chemical structure, is a significant advantage for quantifying impurities when reference standards are not available.[7] However, the non-linear response of CAD requires careful method development and validation to ensure accurate quantification.[3] For a comprehensive analysis of all potential impurities, including those that may not be UV-active, CAD is an excellent choice, often used in conjunction with UV or MS.
References
- 1. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. researchgate.net [researchgate.net]
- 6. usp.org [usp.org]
- 7. lcms.cz [lcms.cz]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.ekb.eg [journals.ekb.eg]
- 13. jchr.org [jchr.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 17. ovid.com [ovid.com]
Comparative Stability of Piperacillin and its Dimer Under Stress Conditions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) and its degradation products is paramount for ensuring drug safety and efficacy. This guide provides a comparative analysis of the stability of the broad-spectrum antibiotic piperacillin and its primary dimeric impurity under various stress conditions. The formation of dimers and other degradation products can impact the potency and safety profile of piperacillin formulations.
This document summarizes key experimental data, outlines detailed methodologies for stability-indicating analyses, and presents visual representations of the degradation pathways and experimental workflows to facilitate a comprehensive understanding of the chemical stability of these compounds.
Executive Summary
Piperacillin, a widely used β-lactam antibiotic, is susceptible to degradation, particularly in aqueous solutions. A primary degradation pathway involves the formation of a penicilloic acid-piperacillin dimer, which has been identified as a sparingly soluble particulate impurity in reconstituted piperacillin solutions. The stability of both piperacillin and its dimer is significantly influenced by factors such as pH, temperature, and the presence of excipients.
This guide reveals that while piperacillin's degradation is accelerated under both acidic and alkaline conditions, the formation of its dimer is notably influenced by pH variations. The presence of citrate buffers has been shown to enhance the stability of piperacillin solutions and control the formation of particulate matter. While direct comparative stress testing data on the isolated dimer is limited in publicly available literature, its formation as a degradation product provides insights into the conditions under which it is likely to be present and potentially co-exist with the parent drug.
Data Presentation: Comparative Stability Analysis
The following tables summarize the quantitative data on the stability of piperacillin under various stress conditions, including the formation of its dimeric impurity.
Table 1: Stability of Piperacillin under Forced Degradation Conditions
| Stress Condition | Temperature | Duration | Piperacillin Degradation (%) | Observations |
| Acidic (0.02 M HCl) | 30°C | 6 hours | 55% | Tazobactam remained relatively stable (97.9% remaining).[1] |
| Alkaline (0.02 M NaOH) | 30°C | 3 minutes | 100% | Highly unstable, complete degradation of piperacillin.[1] |
| Oxidative (0.15% H₂O₂) | 30°C | 2 hours | 100% | Complete degradation of piperacillin.[1] |
| Thermal (Aqueous Solution) | 23°C | 5 days | 9-10% | |
| Thermal (Aqueous Solution) | 4°C | 21 days | <10% | Loss exceeded 10% after 30 days. |
Table 2: Formation of Piperacillin Dimer (penicilloic acid-piperacillin dimer) in Aqueous Solution
| Condition | Excipients | Time (hours) | Dimer Formation (%) | pH |
| Piperacillin/Tazobactam (8/1) in Water | EDTA (0.02%), Sodium Citrate (5%) | 0 | 0.20 | 6.11 |
| 24 | 0.70 | 5.95 | ||
| 48 | 1.40 | 5.77 | ||
| Piperacillin/Tazobactam (8/1) in Water | None | 0 | 0.35 | 6.53 |
| 24 | 1.45 | 5.45 | ||
| 48 | 2.35 | 5.60 | ||
| Piperacillin Sodium in Water | None | 0 | 0.23 | 6.12 |
| 24 | 1.27 | 5.85 | ||
| 48 | 2.97 | 5.95 | ||
| Piperacillin/Tazobactam (8/1) in Water | Sodium Citrate (5%) | 0 | 0.07 | 6.83 |
| 24 | 0.16 | 6.61 | ||
| 48 | 0.29 | 6.36 |
Experimental Protocols
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. The following is a representative High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of piperacillin and its degradation products.
Stability-Indicating HPLC Method
-
Instrumentation: Agilent LC 1200 with Diode Array Detector (DAD) and manual injector.
-
Column: Qualisil Gold C8 (250 mm x 4.6 mm i.d., 5µm particle size).
-
Mobile Phase: Methanol and water (55:45% v/v).
-
Detection Wavelength: 215 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, specificity, and robustness.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Treat the piperacillin solution with 0.02 M hydrochloric acid at 30°C for 6 hours.
-
Base Hydrolysis: Treat the piperacillin solution with 0.02 M sodium hydroxide at 30°C for a short duration (e.g., 3-5 minutes) due to rapid degradation.
-
Oxidative Degradation: Treat the piperacillin solution with 0.15% hydrogen peroxide at 30°C for 2 hours.
-
Thermal Degradation: Store the piperacillin solution at elevated temperatures (e.g., 50-70°C) for a specified period.
-
Photostability: Expose the piperacillin solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Samples from each stress condition are then analyzed using the validated stability-indicating HPLC method to quantify the remaining piperacillin and the formed degradation products, including the dimer.
Visualizations
Degradation Pathway of Piperacillin
The following diagram illustrates the primary degradation pathway of piperacillin, leading to the formation of penicilloic acid and the subsequent formation of the penicilloic acid-piperacillin dimer.
Caption: Proposed degradation pathway of piperacillin.
Experimental Workflow for Comparative Stability Study
This workflow outlines the key steps in conducting a comparative stability study of piperacillin and its dimer.
References
A detailed analysis of 6-Aminopenicillanic acid (6-APA), the antibiotic Piperacillin, and its related impurity, the 6-APA Piperacillin Dimer, reveals distinct spectroscopic differences crucial for identity, purity, and stability testing in pharmaceutical development and quality control. This guide provides a comparative summary of their key spectroscopic characteristics based on available data, outlines the experimental protocols for their analysis, and illustrates their structural relationship.
Introduction
6-Aminopenicillanic acid (6-APA) is the core chemical structure of all penicillins. Through chemical modification of its amino group, semi-synthetic penicillins with a broad spectrum of activity are produced. One such derivative is Piperacillin, a potent antibiotic widely used in clinical practice. During the synthesis and storage of Piperacillin, various related impurities can form, one of which is the this compound. This dimer, also known as Piperacillin Impurity 18 or Piperacillin Penicillamide, is formed through the linkage of a 6-APA molecule and a Piperacillin molecule. Monitoring and controlling such impurities are critical to ensure the safety and efficacy of the final drug product.
This guide focuses on the spectroscopic comparison of these three compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Structural Relationship
The following diagram illustrates the structural relationship between 6-APA, Piperacillin, and the this compound. 6-APA serves as the foundational building block for Piperacillin, while the dimer is an impurity formed from these two molecules.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 6-APA, Piperacillin, and the this compound.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 6-APA | C₈H₁₂N₂O₃S | 216.26 | 217 [M+H]⁺, 173, 160, 114 |
| Piperacillin | C₂₃H₂₇N₅O₇S | 517.56 | 518 [M+H]⁺, 360, 292, 243, 143 |
| This compound | C₃₁H₃₇N₇O₉S₂ | 715.80 | 716 [M+H]⁺, 518, 217 and other fragments indicative of the parent molecules. |
Table 2: FTIR Spectroscopy Data (Key Peaks)
| Functional Group | 6-APA (cm⁻¹) | Piperacillin (cm⁻¹) | This compound (cm⁻¹) |
| β-lactam C=O stretch | ~1760 | ~1770 | ~1770 |
| Amide C=O stretch | ~1680 | ~1650-1690 | ~1650-1690 |
| Carboxylic acid C=O stretch | ~1730 | ~1730 | ~1730 |
| N-H stretch (Amine/Amide) | ~3400-3500 | ~3200-3400 | ~3200-3400 |
| O-H stretch (Carboxylic acid) | Broad, ~2500-3300 | Broad, ~2500-3300 | Broad, ~2500-3300 |
Note: Specific peak positions can vary based on the sample preparation and instrument.
Table 3: NMR Spectroscopy Data (¹H and ¹³C)
Detailed ¹H and ¹³C NMR data for the this compound is not extensively available in public literature. However, the expected spectrum would be a complex combination of the signals from both the 6-APA and Piperacillin moieties, with some shifts at the linkage site. The data for the parent compounds are as follows:
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 6-APA | Signals for the β-lactam protons, thiazolidine ring protons, and methyl groups. | Signals for carbonyl carbons (β-lactam, carboxylic acid), and aliphatic carbons of the bicyclic ring system. |
| Piperacillin | Signals for the β-lactam protons, thiazolidine ring protons, methyl groups, phenyl group, and the piperazine side chain. | Signals for carbonyl carbons (β-lactam, amides, carboxylic acid), aromatic carbons, and aliphatic carbons of the bicyclic ring system and side chain. |
| This compound | Expected to show a combination of signals from both 6-APA and Piperacillin, with potential downfield shifts for protons near the new amide bond. | Expected to show a complex spectrum with resonances corresponding to both parent structures. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of these compounds.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a primary technique for separating and quantifying Piperacillin and its related impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of aqueous buffer (e.g., phosphate or acetate buffer, pH-adjusted) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where all compounds have reasonable absorbance, often around 220-230 nm.
-
Sample Preparation: Samples are dissolved in a suitable solvent, often the mobile phase or a mixture of water and organic solvent, and filtered before injection.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for the identification and structural elucidation of the compounds and their impurities.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used, typically in positive ion mode to generate protonated molecules [M+H]⁺.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used for accurate mass measurements.
-
Fragmentation: Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ions, providing structural information. Collision-Induced Dissociation (CID) is a common fragmentation technique.
-
Sample Introduction: The sample is typically introduced after separation by an LC system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the molecules.
-
Solvent: Deuterated solvents such as Deuterium Oxide (D₂O), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD) are used to dissolve the samples.
-
Spectrometer: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to obtain well-resolved spectra.
-
Experiments: Standard 1D experiments (¹H and ¹³C NMR) are performed for basic structural assignment. 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used for more detailed structural elucidation, especially for complex molecules like the dimer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecules.
-
Sample Preparation: Samples can be analyzed as a solid mixed with potassium bromide (KBr) to form a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Measurement: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Analysis: The absorption bands are assigned to specific functional group vibrations.
Conclusion
The spectroscopic techniques of NMR, MS, and FTIR provide a powerful toolkit for the comparative analysis of 6-APA, Piperacillin, and the this compound. Mass spectrometry is instrumental in determining the molecular weight and fragmentation patterns, confirming the identity of these compounds. FTIR spectroscopy allows for the rapid identification of key functional groups, highlighting the structural similarities and differences. While detailed NMR data for the dimer impurity is not widely published, NMR remains a critical tool for the definitive structural elucidation of such related substances. The application of these techniques, guided by the experimental protocols outlined, is essential for ensuring the quality and purity of Piperacillin in a research and drug development setting.
Safety Operating Guide
Essential Safety and Logistical Information for Handling 6-APA and Piperacillin Dimer
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational plans, and disposal procedures for 6-aminopenicillanic acid (6-APA) and Piperacillin Dimer.
Personal Protective Equipment (PPE)
Both 6-APA and Piperacillin compounds can cause allergic reactions and respiratory sensitization.[1][2][3] Therefore, a stringent adherence to PPE protocols is mandatory to minimize exposure and ensure laboratory safety.
Summary of Recommended PPE
| PPE Component | Specification for 6-APA | Specification for Piperacillin Dimer | Rationale |
| Hand Protection | Wear appropriate protective gloves.[1][4] | Wear compatible chemical-resistant gloves.[5] | Prevents skin contact and potential allergic reactions. |
| Eye Protection | Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] | Wear protective chemical safety goggles.[5][6] | Protects eyes from dust particles and splashes. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[2][4] | Wear a protective suit or suitable protective clothing.[5][6] | Minimizes skin contact with the compounds. |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or irritation is experienced.[2] | If exposure limits are exceeded or irritation is experienced, approved respiratory protection should be worn.[6] | Protects against inhalation of harmful dust, which can cause respiratory sensitization. |
Operational Plan: Handling Procedures
A systematic approach to handling these compounds is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation :
-
Handling the Compound :
-
In Case of Exposure :
-
Skin Contact : Wash off immediately with plenty of soap and water. Remove all contaminated clothing and shoes.[1] If skin irritation or a rash occurs, seek medical advice.[1]
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]
-
Inhalation : If breathing is difficult, remove the individual to fresh air and keep them at rest in a comfortable breathing position. If respiratory symptoms occur, call a poison center or physician.[1]
-
Ingestion : Rinse the mouth with water. If the person feels unwell, call a poison center or physician.[1]
-
Disposal Plan
Proper disposal of 6-APA, Piperacillin Dimer, and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol
-
Waste Collection :
-
Disposal Method :
Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety protocols for handling 6-APA and Piperacillin Dimer.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
